Heclin
Description
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-3-15-8-9-16(21-15)10-11-17(20)18-14-6-4-13(5-7-14)12(2)19/h4-11H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTWXRJNCFIDRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Heclin as a HECT E3 Ligase Inhibitor
This guide provides a comprehensive overview of this compound, a small molecule inhibitor of HECT E3 ubiquitin ligases. It covers its mechanism of action, target profile, effects on key signaling pathways, and detailed experimental protocols for its characterization.
Introduction to this compound and HECT E3 Ligases
The ubiquitin-proteasome system is a critical cellular machinery responsible for protein degradation and signaling, playing a pivotal role in maintaining cellular homeostasis. The specificity of this system is conferred by E3 ubiquitin ligases, which recognize and bind to specific substrate proteins. E3 ligases are broadly classified into two major families based on their catalytic domain: the RING (Really Interesting New Gene) domain and the HECT (Homologous to E6AP C-terminus) domain ligases.
Unlike RING E3s that facilitate the direct transfer of ubiquitin from an E2 conjugating enzyme to a substrate, HECT E3s first accept ubiquitin from the E2 enzyme onto a catalytic cysteine residue within the HECT domain, forming a thioester intermediate, before transferring it to the substrate.[1][2] This distinct two-step mechanism offers a unique target for therapeutic intervention.
This compound (N-(4-Acetylphenyl)-3-(5-ethyl-2-furanyl)-2-propenamide) was identified through a screen for small molecules that could disrupt the interaction between a bicyclic peptide inhibitor and the HECT domain of Smurf2.[3][4] It has since become a valuable tool for studying HECT ligase biology due to its selective inhibition of this E3 ligase family.[5][6]
Mechanism of Action
This compound exhibits a unique inhibitory mechanism. Initial studies presumed it would act as a competitive inhibitor of E2 enzyme binding, similar to the peptide from which it was derived. However, further investigation revealed that this compound does not block the E2 binding site.[3][7] Instead, it induces a conformational change in the HECT domain.[1][3] This altered conformation renders the active site catalytic cysteine more susceptible to oxidation, thereby inactivating the enzyme.[1][3][7] This mechanism confers selectivity for HECT ligases over RING ligases and other cysteine-containing enzymes like E1 and E2.[3][7][8] The inhibition by this compound is reversible.[7]
Figure 1: Mechanism of this compound Inhibition.
Quantitative Data and Target Profile
This compound has been shown to inhibit several members of the Nedd4 subfamily of HECT E3 ligases with single-digit micromolar efficacy. It is selective for HECT-mediated ubiquitination over that of RING-domain ligases like MDM2.[7] Prolonged exposure (24 hours) to this compound can lead to cell death in HEK293 cells, suggesting an essential role for HECT ligase activity in mammalian cell viability.[3][8]
| Target HECT Ligase | Assay Type | IC50 Value (μM) | Reference(s) |
| Nedd4 | In vitro activity | 6.3 | [5][6][9] |
| Smurf2 | In vitro activity | 6.8 | [5][6][9] |
| WWP1 | In vitro activity | 6.9 | [5][6][9] |
| Smurf2 | Cell-based autoubiquitination (HEK293) | 9.0 | [7][9] |
| - | Cytotoxicity (HEK293 cells) | 45.0 | [9] |
Modulation of Key Signaling Pathways
By inhibiting Nedd4 family ligases, this compound impacts multiple critical signaling pathways implicated in development and disease.
Wnt Signaling Pathway
Several Nedd4 family members, including Smurf2, Nedd4, and WWP2, are known to target Dishevelled (Dvl), a key scaffolding protein in the Wnt signaling pathway, for ubiquitination and degradation.[3][4] this compound has been shown to inhibit the ubiquitination of Dvl2 mediated by these ligases.[3][4] More recently, this compound was found to inhibit the ubiquitination and degradation of AXIN1 by Smurf2, a negative regulator of the Wnt/β-catenin pathway, thereby alleviating cardiac hypertrophy.[10]
Figure 2: this compound's impact on the Wnt signaling pathway.
HIF-1α Signaling
Recent findings have uncovered a non-canonical mechanism where Smurf2 promotes the ubiquitination and subsequent proteasomal degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of the cellular response to low oxygen.[11] This occurs independently of the von Hippel-Lindau (VHL) protein. Treatment with this compound was shown to increase HIF-1α expression in various cancer cell lines under both normoxic and hypoxic conditions, suggesting that inhibition of Smurf2 could be beneficial in conditions like anemia where stimulating HIF-1α activity is desired.[11]
Figure 3: this compound's effect on HIF-1α stability and activity.
Experimental Protocols
In Vitro HECT E3 Ligase Auto-ubiquitination Assay
This assay measures the catalytic activity of a HECT E3 ligase by detecting its self-ubiquitination. It is the primary method for determining the IC50 of inhibitors like this compound.
Methodology:
-
Reaction Mixture Preparation: Combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), a specific recombinant HECT E3 ligase (e.g., GST-Smurf2 HECT domain), and ubiquitin in a reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) or DMSO alone as a control. Pre-incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiation: Start the reaction by adding an ATP-containing solution. Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Detection: Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane. Detect the formation of high-molecular-weight polyubiquitin (B1169507) chains on the E3 ligase via immunoblotting using an anti-ubiquitin antibody or an antibody against the E3 ligase itself.
-
Quantification: Use densitometry to quantify the ubiquitinated E3 ligase bands. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Figure 4: Workflow for an in vitro auto-ubiquitination assay.
Cell-Based Substrate Ubiquitination Assay
This assay evaluates the ability of this compound to inhibit the ubiquitination of a specific substrate by a co-expressed HECT E3 ligase within a cellular context.
Methodology:
-
Cell Culture and Transfection: Culture cells (e.g., HEK293) and co-transfect them with plasmids expressing the HECT E3 ligase of interest (e.g., full-length Smurf2), the substrate protein (e.g., Dvl2), and a tagged version of ubiquitin (e.g., His-tagged or HA-tagged ubiquitin).
-
Proteasome Inhibition (Optional): Treat cells with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of polyubiquitinated substrates that would otherwise be degraded.
-
This compound Treatment: Treat the transfected cells with various concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 4-6 hours).
-
Cell Lysis: Harvest and lyse the cells under denaturing conditions (e.g., using a buffer containing 1% SDS) to disrupt protein-protein interactions.
-
Affinity Purification: Purify the ubiquitinated proteins using the tag on ubiquitin. For His-tagged ubiquitin, use nickel-NTA agarose (B213101) beads. For HA-tagged ubiquitin, use anti-HA antibody-conjugated beads for immunoprecipitation.
-
Detection: Elute the purified proteins and analyze them by SDS-PAGE and immunoblotting. Probe with an antibody specific to the substrate protein to detect its ubiquitinated forms (seen as a high-molecular-weight smear or ladder).
-
Analysis: Compare the extent of substrate ubiquitination in this compound-treated cells versus control cells.
Figure 5: Workflow for a cell-based ubiquitination assay.
Applications in Research and Drug Development
This compound serves as a crucial chemical probe for dissecting complex biological processes.
-
Distinguishing E3 Ligase Mechanisms: Its selectivity makes it an invaluable tool for determining whether a specific ubiquitination event is mediated by a HECT or a RING E3 ligase.[8]
-
Pathway Elucidation: It allows researchers to investigate the downstream consequences of inhibiting a subset of HECT E3 ligases, aiding in the elucidation of their roles in signaling pathways like Wnt and HIF-1α.[3][10][11]
-
Therapeutic Potential: While this compound itself has limitations for clinical use, such as a potentially unstable furan (B31954) ring and a keto group susceptible to reduction, it provides a proof-of-concept that HECT domains are druggable targets.[3][7] Its broad target spectrum within the Nedd4 family could be beneficial in some contexts but may also lead to off-target effects.[7] Future drug development efforts may focus on structure-activity relationship (SAR) studies to develop more potent and specific analogs with improved pharmacokinetic properties.[7]
Conclusion
This compound is a pioneering small molecule inhibitor that has significantly advanced our understanding of HECT E3 ligase function and regulation. Its unique mechanism of action, which involves inducing an oxidative inactivation of the catalytic cysteine, distinguishes it from many other enzyme inhibitors. As a research tool, it provides a means to selectively probe the function of HECT ligases in complex cellular systems. While challenges remain for its direct therapeutic application, this compound serves as a critical scaffold and a mechanistic blueprint for the development of next-generation HECT E3 ligase inhibitors for the treatment of cancer, cardiovascular diseases, and other human pathologies.
References
- 1. ovid.com [ovid.com]
- 2. Structural insights into the catalysis and regulation of E3 ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. This compound | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. Developing Small‐Molecule Inhibitors of HECT‐Type Ubiquitin Ligases for Therapeutic Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tribioscience.com [tribioscience.com]
- 9. caymanchem.com [caymanchem.com]
- 10. SMURF2 inhibition attenuates cardiac hypertrophy through blocking ubiquitination degradation of AXIN1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Heclin: A Technical Guide to its Discovery, Mechanism, and Application in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heclin is a pioneering small molecule inhibitor of HECT (Homologous to E6AP C-terminus) domain-containing E3 ubiquitin ligases. Its discovery has provided a valuable chemical tool to probe the intricate roles of this class of enzymes in cellular signaling and has opened avenues for therapeutic development. This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of this compound. It includes a summary of its inhibitory activity, detailed methodologies for key experimental assays, and a visualization of its impact on critical signaling pathways.
Discovery and Development
This compound was identified through a screening effort aimed at discovering small molecules that could disrupt the interaction between a bicyclic peptide inhibitor and the HECT domain of Smurf2, a member of the Nedd4 family of HECT E3 ligases. This approach led to the identification of a compound, initially termed compound III, which demonstrated broad inhibitory activity against several HECT ligases and was subsequently named this compound (HECT ligase inhibitor)[1][2].
Chemical Properties
| Property | Value | Reference |
| Chemical Name | N-(4-Acetylphenyl)-3-(5-ethyl-2-furanyl)-2-propenamide | [3][4] |
| Molecular Formula | C17H17NO3 | [3][4][5] |
| Molecular Weight | 283.32 g/mol | [3][6] |
| CAS Number | 890605-54-6 | [3][4][5] |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 50 mM) | [3][6] |
Mechanism of Action
Contrary to many enzyme inhibitors that act by competing with substrate binding, this compound employs a unique mechanism. It does not block the binding of the E2 ubiquitin-conjugating enzyme to the HECT domain[1]. Instead, this compound induces a conformational change in the HECT domain, which leads to the oxidation of the active site cysteine residue[1][5]. This modification of the catalytic cysteine prevents the formation of the ubiquitin-E3 thioester intermediate, a critical step in the ubiquitination cascade, thereby inhibiting the ligase activity[1][7]. This non-competitive and reversible mechanism of action makes this compound a selective inhibitor of HECT-mediated ubiquitination, with no significant effect on RING domain E3 ligases[1][2].
In Vitro Inhibitory Activity
This compound has been shown to inhibit the auto-ubiquitination activity of several HECT E3 ligases in the low micromolar range.
| Target E3 Ligase | IC50 (µM) | Reference |
| Nedd4 | 6.3 | [3][5][6] |
| Smurf2 | 6.8 | [3][5][6] |
| WWP1 | 6.9 | [3][5][6] |
| Smurf2 (in HEK293 cells) | 9 | [4][8] |
Experimental Protocols
In Vitro HECT E3 Ligase Auto-Ubiquitination Assay (ELISA-based)
This assay is designed to measure the auto-ubiquitination activity of a HECT E3 ligase in the presence of an inhibitor like this compound.
Materials:
-
Recombinant HECT domain of the E3 ligase (e.g., Smurf2, Nedd4)
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UbcH5)
-
Biotinylated-Ubiquitin
-
ATP solution
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
This compound (or other inhibitors) dissolved in DMSO
-
Streptavidin-coated microplate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-E3 ligase antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Coat a streptavidin microplate with biotinylated-ubiquitin and incubate overnight at 4°C. Wash the plate three times with wash buffer.
-
Prepare the ubiquitination reaction mixture in the assay buffer containing E1 enzyme, E2 enzyme, and the recombinant HECT E3 ligase.
-
Add varying concentrations of this compound (or DMSO as a control) to the reaction mixture.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Wash the plate to remove unbound reagents.
-
Add an HRP-conjugated antibody specific to the E3 ligase and incubate for 60 minutes at room temperature.
-
Wash the plate again.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of auto-ubiquitinated E3 ligase.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Fluorescence Polarization (FP) Assay for E2-HECT Binding
This assay directly measures the binding of an E2 enzyme to the HECT domain and can be used to confirm that an inhibitor does not compete for E2 binding.
Materials:
-
Fluorescently labeled E2 enzyme (e.g., with FITC or another suitable fluorophore)
-
Recombinant HECT domain of the E3 ligase
-
FP assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
This compound (or other compounds) dissolved in DMSO
-
Black, low-volume 384-well microplate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a solution of the fluorescently labeled E2 enzyme in the FP assay buffer at a fixed concentration (typically in the low nanomolar range).
-
In the wells of the microplate, add the fluorescently labeled E2 enzyme.
-
Add varying concentrations of the recombinant HECT domain to the wells.
-
To test for competitive inhibition, add a fixed, high concentration of the HECT domain along with varying concentrations of this compound. To confirm non-competitive action, pre-incubate the HECT domain with this compound before adding the fluorescent E2.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
An increase in fluorescence polarization indicates binding of the smaller fluorescent E2 to the larger HECT domain. If this compound does not affect this increase, it confirms its non-competitive mechanism with respect to E2 binding.
Impact on Cellular Signaling Pathways
This compound's inhibition of Nedd4 family E3 ligases has significant consequences for various signaling pathways that are critical for cell growth, differentiation, and fate.
Wnt Signaling Pathway
The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis. A key component of this pathway is the scaffold protein Dishevelled (Dvl). Several members of the Nedd4 family of E3 ligases, including Nedd4 and Smurf2, can target Dvl for ubiquitination and subsequent proteasomal degradation, thereby acting as negative regulators of the Wnt pathway[9]. By inhibiting these E3 ligases, this compound can lead to the stabilization of Dvl, potentially enhancing Wnt signaling.
References
- 1. HECT domain-containing E3 ubiquitin ligase NEDD4L negatively regulates Wnt signaling by targeting dishevelled for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Post-translational Modifications of Smurf2 in TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Roles of NEDD4 Subfamily of HECT E3 Ubiquitin Ligases in Neurodevelopment and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. This compound | Ubiquitin Ligase (E3) Inhibitors: R&D Systems [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Screening of HECT E3 Ubiquitin Ligases Using UbFluor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Heclin: An Inhibitor of Smurf2, Nedd4, and WWP1 HECT E3 Ligases
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ubiquitination cascade is a critical cellular process controlling protein stability and signaling, with E3 ubiquitin ligases providing substrate specificity. The HECT (Homologous to E6AP C-terminus) domain family of E3 ligases, including Smurf2, Nedd4, and WWP1, are key regulators of numerous pathways, notably the Transforming Growth Factor-β (TGF-β) signaling cascade. Their dysregulation is implicated in various diseases, making them attractive therapeutic targets. This document provides a comprehensive technical overview of Heclin, a small molecule inhibitor that broadly targets HECT E3 ligases. We detail its mechanism of action, inhibitory activity, its effects on cellular signaling, and the experimental protocols used for its characterization.
Quantitative Inhibitory Activity of this compound
This compound demonstrates inhibitory activity against several members of the Nedd4 family of HECT E3 ligases in the low micromolar range. Its efficacy has been quantified in both biochemical and cell-based assays.
| E3 Ligase | Assay Type | IC50 Value (μM) | Reference(s) |
| Smurf2 | In Vitro (HECT domain auto-ubiquitination) | 6.8 | [1][2][3][4] |
| In Vivo (Smurf2 auto-ubiquitination in HEK293 cells) | 9.0 | [1][2][5] | |
| Nedd4 | In Vitro (HECT domain auto-ubiquitination) | 6.3 | [1][2][3][4] |
| WWP1 | In Vitro (HECT domain auto-ubiquitination) | 6.9 | [1][2][3][4] |
Mechanism of Action
HECT E3 ligases catalyze the final step of ubiquitin transfer through a two-step mechanism: first, ubiquitin is transferred from an E2 conjugating enzyme to a catalytic cysteine residue within the HECT domain (transthiolation), forming a covalent E3-ubiquitin intermediate. Second, the ubiquitin is transferred from the E3 to the substrate.
This compound employs a distinct inhibitory mechanism. It does not act as a competitive inhibitor of E2 enzyme binding.[2][6] Instead, this compound is understood to induce a conformational change in the HECT domain.[2][4][7][8] This altered conformation renders the active site cysteine more susceptible to oxidation, thereby blocking its ability to accept ubiquitin from the E2 enzyme and halting the ubiquitination cascade.[2][7][8] This mode of action confers selectivity for HECT-mediated ubiquitination over RING-type E3 ligases.[4]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. tribioscience.com [tribioscience.com]
- 5. Developing Small‐Molecule Inhibitors of HECT‐Type Ubiquitin Ligases for Therapeutic Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. ovid.com [ovid.com]
- 8. HECT E3 Ligases: A Tale With Multiple Facets - PMC [pmc.ncbi.nlm.nih.gov]
Heclin: A Technical Guide to its Molecular Structure, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heclin is a small molecule inhibitor of HECT (Homologous to the E6-AP Carboxyl Terminus) E3 ubiquitin ligases, a class of enzymes crucial for protein ubiquitination and subsequent cellular processes. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of this compound. It details its inhibitory effects on specific HECT E3 ligases, namely Nedd4, Smurf2, and WWP1, and explores the key signaling pathways modulated by these enzymes. This document also includes detailed experimental protocols for assays relevant to the study of this compound and presents visual representations of associated signaling pathways and experimental workflows to facilitate a deeper understanding of its biological significance and potential therapeutic applications.
Introduction
The ubiquitin-proteasome system is a critical pathway for protein degradation and regulation of a vast array of cellular processes, including signal transduction, cell cycle progression, and DNA repair. E3 ubiquitin ligases are key components of this system, providing substrate specificity for ubiquitination. The HECT domain-containing E3 ligases are characterized by a conserved C-terminal HECT domain that directly catalyzes the transfer of ubiquitin to substrate proteins. Dysregulation of HECT E3 ligases has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.
This compound, with the chemical name N-(4-Acetylphenyl)-3-(5-ethyl-2-furanyl)-2-propenamide, has been identified as a selective inhibitor of a subset of HECT E3 ubiquitin ligases.[1] Its ability to distinguish between HECT and RING finger E3 ligases makes it a valuable tool for dissecting the roles of these different E3 ligase families in cellular signaling.[2] This guide aims to consolidate the current knowledge on this compound, providing a technical resource for researchers in the fields of cell biology, biochemistry, and drug discovery.
Molecular Structure and Chemical Properties
This compound is a synthetic organic compound with a well-defined molecular structure. Its chemical and physical properties are summarized in the tables below.
Chemical Structure
The chemical structure of this compound is characterized by an N-acetylphenyl group linked to a 3-(5-ethyl-2-furanyl)-2-propenamide moiety.
Table 1: Chemical Identity of this compound
| Property | Value |
| Chemical Name | N-(4-Acetylphenyl)-3-(5-ethyl-2-furanyl)-2-propenamide |
| Molecular Formula | C₁₇H₁₇NO₃ |
| Molecular Weight | 283.32 g/mol |
| CAS Number | 890605-54-6 |
| SMILES | CC(C1=CC=C(NC(/C=C/C2=CC=C(CC)O2)=O)C=C1)=O[3] |
| InChI Key | SPTWXRJNCFIDRQ-ZHACJKMWSA-N[3] |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Crystalline solid | [3] |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 50 mM) | |
| Storage | Store at -20°C | |
| Stability | ≥ 4 years when stored at -20°C | [3] |
Biological Activity and Mechanism of Action
This compound is a selective inhibitor of the HECT E3 ubiquitin ligases Nedd4, Smurf2, and WWP1. It exhibits selectivity for HECT-mediated ubiquitination over RING-mediated ubiquitination.
Inhibitory Activity
The inhibitory potency of this compound against its target HECT E3 ligases has been quantified through in vitro assays.
Table 3: Inhibitory Activity of this compound (IC₅₀ values)
| Target E3 Ligase | IC₅₀ (µM) | Reference |
| Nedd4 | 6.3 | |
| Smurf2 | 6.8 | |
| WWP1 | 6.9 | |
| Smurf2 (in HEK293 cells) | 9 | [3] |
Mechanism of Action
Unlike competitive inhibitors that block the E2 ubiquitin-conjugating enzyme binding site, this compound employs a distinct mechanism of action. It induces a conformational change in the HECT domain, which leads to the oxidation of the active site cysteine residue.[2] This oxidation prevents the formation of the E3-ubiquitin thioester intermediate, thereby inhibiting the transfer of ubiquitin to substrates.[2] Importantly, the inhibition by this compound is reversible.[2]
Signaling Pathways
This compound's biological effects are mediated through the inhibition of Nedd4, Smurf2, and WWP1, which are integral components of several critical signaling pathways.
Nedd4 Signaling Pathway
Nedd4 is a key regulator of multiple signaling pathways, including the PTEN/Akt, Notch, and Wnt pathways.[1][4] It often acts by ubiquitinating membrane receptors and signaling components, leading to their degradation and thereby modulating signal transduction.
Smurf2 Signaling Pathway
Smurf2 is a critical negative regulator of the Transforming Growth Factor-β (TGF-β) signaling pathway.[5][6] It targets components of the TGF-β pathway, such as Smad proteins and the TGF-β receptor, for ubiquitination and degradation.[5][6] Smurf2 is also involved in the Wnt signaling pathway.[7][8]
WWP1 Signaling Pathway
WWP1 is involved in regulating several signaling pathways, including the TGF-β and PTEN/Akt pathways.[9][10][11] It can target various substrates for ubiquitination, thereby influencing processes like cell proliferation, migration, and apoptosis.[10][11]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro HECT E3 Ligase Ubiquitination Assay
This assay measures the ability of a HECT E3 ligase to ubiquitinate a substrate in the presence and absence of this compound.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b/c or UbcH7)
-
Recombinant HECT E3 ligase (e.g., Nedd4, Smurf2, or WWP1)
-
Recombinant substrate protein (if applicable, otherwise auto-ubiquitination is measured)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Antibodies against ubiquitin and the E3 ligase/substrate
Procedure:
-
Prepare a reaction mixture containing E1, E2, ubiquitin, and ATP in ubiquitination buffer.
-
In separate tubes, add the HECT E3 ligase and substrate (if used).
-
Add this compound (at various concentrations) or DMSO to the respective tubes and pre-incubate for 15-30 minutes at 30°C.
-
Initiate the ubiquitination reaction by adding the E1/E2/ubiquitin/ATP mixture to the E3/substrate/inhibitor mixture.
-
Incubate the reaction at 37°C for 30-90 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Resolve the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Perform Western blotting using an anti-ubiquitin antibody to detect the formation of polyubiquitin (B1169507) chains. An antibody against the E3 ligase or substrate can be used to visualize their ubiquitination status (smear or higher molecular weight bands).
-
Analyze the results to determine the inhibitory effect of this compound.
References
- 1. NEDD4: A Promising Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The Post-translational Modifications of Smurf2 in TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Smurf2 Regulates Inflammation and Collagen Processing in Cutaneous Wound Healing through Transforming Growth Factor-β/Smad3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Activity of Smurf2 Ubiquitin Ligase Is Regulated by the Wnt Pathway Protein Dishevelled - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WWP1: a versatile ubiquitin E3 ligase in signaling and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Portrait of WWP1: the current state in human cancer [frontiersin.org]
- 11. Frontiers | WW Domain-Containing E3 Ubiquitin Protein Ligase 1: A Self-Disciplined Oncoprotein [frontiersin.org]
The Mechanism of Heclin-Induced Conformational Change in HECT E3 Ligases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heclin is a small molecule inhibitor that targets the Homologous to E6AP C-terminus (HECT) family of E3 ubiquitin ligases. Unlike competitive inhibitors, this compound induces a unique conformational change in the HECT domain, leading to the oxidation of the active site cysteine and subsequent inhibition of ubiquitin transfer. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The ubiquitin-proteasome system is a critical regulator of cellular protein homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. E3 ubiquitin ligases, which confer substrate specificity to the ubiquitination cascade, are attractive therapeutic targets. The HECT domain-containing E3 ligases represent a major class of these enzymes. This compound has emerged as a valuable tool for studying HECT ligase function and as a potential starting point for the development of novel therapeutics.[1] This document serves as a comprehensive resource for researchers working with or interested in the unique inhibitory mechanism of this compound.
Mechanism of Action: A this compound-Induced Conformational Shift
This compound's inhibitory action is not mediated by direct competition with the E2 ubiquitin-conjugating enzyme.[1] Instead, it binds to the HECT domain and induces a conformational change. This altered conformation exposes the catalytic cysteine residue in the HECT C-lobe to the solvent, leading to its spontaneous oxidation.[1] This oxidation event renders the cysteine incapable of forming the thioester bond with ubiquitin, thereby blocking the transfer of ubiquitin to substrates.[1]
While a crystal structure of a HECT domain in complex with this compound is not yet publicly available, structural studies of HECT domains in different conformational states provide insights into the potential mechanism. HECT domains are known to exist in at least two principal conformations: an "L-shape" and an "inverted T-shape".[2] The transition between these states involves a significant rotation of the C-lobe relative to the N-lobe. It is hypothesized that this compound binding stabilizes a conformation that promotes the exposure and subsequent oxidation of the active site cysteine.
Quantitative Data
The inhibitory potency of this compound has been quantified against several HECT E3 ligases. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| HECT E3 Ligase | IC50 (μM) | Assay Type | Reference |
| Nedd4 | 6.3 | In vitro auto-ubiquitination | [2][3][4][5] |
| Smurf2 | 6.8 | In vitro auto-ubiquitination | [2][3][4][5] |
| WWP1 | 6.9 | In vitro auto-ubiquitination | [2][3][4][5] |
| Smurf2 | 9 | In vivo auto-ubiquitination (HEK293 cells) | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide protocols for key experiments used to characterize the activity of this compound.
In Vitro Ubiquitination Assay
This assay is used to measure the ability of a HECT E3 ligase to catalyze the formation of polyubiquitin (B1169507) chains in the presence or absence of this compound.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5c)
-
Recombinant HECT E3 ligase (e.g., GST-Smurf2)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
This compound (dissolved in DMSO)
-
SDS-PAGE loading buffer
-
Antibodies for Western blotting (e.g., anti-ubiquitin, anti-GST)
Procedure:
-
Prepare the ubiquitination reaction mix by combining E1, E2, ubiquitin, and ATP in the reaction buffer on ice.
-
In separate tubes, pre-incubate the HECT E3 ligase with either DMSO (vehicle control) or the desired concentration of this compound for 15 minutes at room temperature.
-
Initiate the ubiquitination reaction by adding the E3 ligase/inhibitor mix to the reaction mix.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
Analyze the reaction products by SDS-PAGE followed by Western blotting with appropriate antibodies to visualize the formation of polyubiquitin chains. A reduction in the high molecular weight ubiquitin smear in the this compound-treated lanes indicates inhibition.[6][7]
AlphaScreen Assay for Inhibitor Screening
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay suitable for high-throughput screening of inhibitors that disrupt protein-protein interactions. In the context of this compound, it was used to identify small molecules that displace a bicyclic peptide inhibitor from the Smurf2 HECT domain.[1][8]
Materials:
-
GST-tagged Smurf2 HECT domain
-
Biotinylated bicyclic peptide inhibitor
-
Streptavidin-coated Donor beads
-
Glutathione-coated Acceptor beads
-
AlphaScreen assay buffer
-
This compound or other test compounds
-
384-well microplate
-
AlphaScreen-compatible plate reader
Procedure:
-
Add GST-Smurf2 HECT domain and biotinylated bicyclic peptide to the wells of a 384-well plate containing the assay buffer.
-
Add this compound or other test compounds at various concentrations.
-
Incubate at room temperature to allow for binding and potential displacement.
-
Add Glutathione-coated Acceptor beads and incubate.
-
Add Streptavidin-coated Donor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader. A decrease in the AlphaScreen signal indicates that the test compound has displaced the biotinylated peptide from the GST-Smurf2 HECT domain.[9][10]
Fluorescence Polarization Assay for E2-HECT Binding
This assay measures the binding affinity between the E2 enzyme and the HECT domain and can be used to determine if an inhibitor acts by disrupting this interaction.
Materials:
-
Fluorescently labeled E2 enzyme (e.g., with FITC or another suitable fluorophore)
-
Recombinant HECT domain
-
Binding buffer (e.g., PBS with 0.01% Tween-20)
-
This compound or other test compounds
-
Black, low-volume microplate
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Add a constant concentration of the fluorescently labeled E2 enzyme to the wells of the microplate.
-
Add increasing concentrations of the HECT domain to the wells.
-
In separate competition experiments, add a fixed concentration of labeled E2 and HECT domain in the presence of increasing concentrations of this compound.
-
Incubate at room temperature to reach binding equilibrium.
-
Measure the fluorescence polarization. An increase in polarization indicates binding. If this compound were to compete for the E2 binding site, a decrease in polarization would be observed in the competition experiment.[11][12][13][14]
Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a powerful technique to probe protein conformational dynamics in solution. It can be used to map the regions of a HECT domain that are affected by this compound binding.
Materials:
-
Purified HECT domain
-
This compound
-
Deuterium oxide (D2O)-based buffer
-
Quenching buffer (low pH and temperature, e.g., 0.1% TFA in H2O at 0°C)
-
Pepsin or other acid-stable protease
-
LC-MS system
Procedure:
-
Incubate the HECT domain in the presence or absence of this compound.
-
Initiate the deuterium exchange by diluting the protein-ligand mixture into a D2O-based buffer for various time points.
-
Quench the exchange reaction by adding cold, acidic quenching buffer.
-
Digest the protein with an acid-stable protease (e.g., pepsin) at a low temperature.
-
Separate the resulting peptides by liquid chromatography and analyze them by mass spectrometry.
-
Compare the deuterium uptake of peptides from the this compound-treated and untreated samples. Regions with altered deuterium uptake indicate conformational changes induced by this compound binding.[15][16][17][18][19]
Cell Viability Assay
This assay is used to determine the cytotoxic effects of this compound on cultured cells.
Materials:
-
HEK293 or other suitable cell line
-
Cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well cell culture plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate as required by the assay.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control to determine the IC50 for cytotoxicity.[5][20][21][22]
Visualizations
Diagrams are provided below to illustrate key concepts and workflows.
References
- 1. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the HECT domain of human WWP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tribioscience.com [tribioscience.com]
- 4. Ablation of Smurf2 reveals an inhibition in TGF-β signalling through multiple mono-ubiquitination of Smad3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HEK293 cell line toxicity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. colorado.edu [colorado.edu]
- 9. researchgate.net [researchgate.net]
- 10. Development of an AlphaScreen assay for discovery of inhibitors of low-affinity glycan-lectin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Fluorescence Polarization-Based Competition Assay for Measuring Interactions between Unlabeled Ubiquitin Chains and UCH37•RPN13 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Integrating hydrogen-deuterium exchange mass spectrometry with molecular dynamics simulations to probe lipid-modulated conformational changes in membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimization of Feasibility Stage for Hydrogen/Deuterium Exchange Mass Spectrometry (Journal Article) | OSTI.GOV [osti.gov]
- 20. tripod.nih.gov [tripod.nih.gov]
- 21. hek293.com [hek293.com]
- 22. researchgate.net [researchgate.net]
The Role of Heclin in Elucidating Protein Degradation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Heclin, a potent and specific inhibitor of HECT E3 ubiquitin ligases. It details its mechanism of action, offers experimental protocols for its use, presents quantitative data on its inhibitory activity, and visualizes its application in studying protein degradation pathways. This document is intended to serve as a comprehensive resource for researchers utilizing this compound to investigate the intricate roles of HECT E3 ligases in cellular processes and disease.
Introduction to this compound and HECT E3 Ligases
The ubiquitin-proteasome system is a critical cellular machinery responsible for the targeted degradation of proteins, thereby regulating a vast array of biological processes, including cell cycle progression, signal transduction, and DNA repair.[1] Within this system, E3 ubiquitin ligases confer substrate specificity, making them attractive targets for therapeutic intervention. E3 ligases are broadly categorized into two major families: RING (Really Interesting New Gene) and HECT (Homologous to E6AP C-terminus). While RING E3s facilitate the direct transfer of ubiquitin from an E2 conjugating enzyme to the substrate, HECT E3s form a covalent thioester intermediate with ubiquitin before transferring it to the target protein.[1]
This compound is a small molecule inhibitor that has emerged as a valuable tool for distinguishing between these two mechanisms. It exhibits broad inhibitory activity against several HECT ligases while showing no effect on RING domain ligases.[2][3] This selectivity makes this compound an indispensable chemical probe for dissecting the roles of HECT E3 ligases in various protein degradation pathways.
Mechanism of Action
This compound's inhibitory action is not based on competing with the E2 ubiquitin-conjugating enzyme for binding to the HECT domain. Instead, it induces a conformational change in the HECT domain of the E3 ligase. This altered conformation leads to the spontaneous oxidation of the active site cysteine residue, rendering the enzyme incapable of forming the crucial ubiquitin-thioester intermediate.[1] This unique mechanism of action ensures its specificity for HECT-type ligases. The action of this compound is reversible, allowing for the reactivation of the ligase upon removal of the inhibitor.[1]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified against several members of the Nedd4 family of HECT E3 ligases. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in the low micromolar range.
| HECT E3 Ligase | IC50 (μM) |
| Smurf2 | 6.8[3][4][5] |
| Nedd4 | 6.3[3][4][5] |
| WWP1 | 6.9[3][4][5] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to study protein degradation.
In Vitro HECT E3 Ligase Inhibition Assay
This assay measures the ability of this compound to inhibit the auto-ubiquitination of a HECT E3 ligase in a reconstituted system.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5)
-
Recombinant HECT E3 ligase (e.g., Smurf2, Nedd4, or WWP1)
-
Ubiquitin
-
ATP
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
SDS-PAGE loading buffer
-
Anti-ubiquitin antibody
-
Appropriate secondary antibody
Procedure:
-
Prepare a reaction mixture containing E1 enzyme, E2 enzyme, and ubiquitin in the assay buffer.
-
Add the recombinant HECT E3 ligase to the reaction mixture.
-
Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM). For a negative control, add an equivalent volume of DMSO.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on the HECT E3 ligase.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
In-Cellulo Ubiquitination Assay
This protocol is designed to assess the effect of this compound on the ubiquitination of a specific substrate protein within a cellular context.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmids for His-tagged ubiquitin, the HECT E3 ligase of interest, and the substrate protein.
-
Lipofectamine 2000 or other transfection reagent
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer)
-
Ni-NTA agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
Antibody against the substrate protein
Procedure:
-
Co-transfect HEK293T cells with plasmids encoding His-ubiquitin, the HECT E3 ligase, and the substrate protein.
-
Allow the cells to express the proteins for 24-48 hours.
-
Treat the cells with this compound at the desired concentration (e.g., 10-100 µM) for a specified duration (e.g., 4-6 hours). Treat a control group with DMSO. In some experiments, a positive control treated with a proteasome inhibitor like MG132 can be included to show accumulation of ubiquitinated proteins.[1]
-
Harvest the cells and lyse them in a denaturing lysis buffer.
-
Incubate the cell lysates with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the ubiquitinated proteins from the beads.
-
Analyze the eluates by Western blotting using an antibody specific to the substrate protein to detect its ubiquitinated forms.
Visualizing Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and experimental procedures related to the use of this compound.
The Ubiquitination Cascade and the Role of this compound```dot
Caption: Workflow for assessing protein ubiquitination in cells using this compound.
This compound's Role in Studying the Wnt/β-catenin Signaling Pathway
Caption: this compound as a tool to study the role of HECT E3 ligases in Wnt signaling.
Conclusion
This compound is a powerful and selective inhibitor of HECT E3 ubiquitin ligases, making it an invaluable tool for researchers in the field of protein degradation. Its well-defined mechanism of action and proven efficacy in both in vitro and cellular assays allow for the precise dissection of HECT ligase function. By employing the protocols and understanding the principles outlined in this guide, scientists can effectively utilize this compound to uncover novel regulatory mechanisms in health and disease, paving the way for the development of new therapeutic strategies targeting the ubiquitin-proteasome system.
References
- 1. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tribioscience.com [tribioscience.com]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
An In-depth Technical Guide on the Preliminary Biological Activity of Heclin
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the initial biological activity studies of Heclin, a small molecule inhibitor of HECT E3 ubiquitin ligases. It includes quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and discovery workflow.
Introduction
This compound has been identified as a potent and selective inhibitor of HECT (Homologous to E6AP C-terminus) E3 ubiquitin ligases.[1] Unlike RING finger E3 ligases, which facilitate the direct transfer of ubiquitin from an E2 conjugating enzyme to a substrate, HECT E3 ligases form a covalent thioester intermediate with ubiquitin before transferring it to the target protein. The HECT domain, a conserved region of approximately 350 amino acids, is responsible for this catalytic activity and is the target of this compound. This compound's ability to selectively inhibit this class of enzymes makes it a valuable tool for studying the roles of HECT ligases in various cellular processes and a potential starting point for therapeutic development.
Quantitative Biological Activity of this compound
This compound has demonstrated inhibitory activity against several HECT E3 ligases in the low micromolar range. The following tables summarize the reported IC50 values from various studies.
Table 1: In Vitro Inhibition of HECT E3 Ligase Auto-ubiquitination by this compound
| HECT E3 Ligase | IC50 (µM) | Assay Type | Reference |
| Nedd4 | 6.3 | ELISA-based auto-ubiquitination | [2][3][4][5] |
| Smurf2 | 6.8 | ELISA-based auto-ubiquitination | [2][3][4][5] |
| WWP1 | 6.9 | ELISA-based auto-ubiquitination | [2][3][4][5] |
Table 2: In Vivo and Cellular Activity of this compound
| Target/Cell Line | IC50 (µM) | Assay Type | Reference |
| Smurf2 auto-ubiquitination in HEK293 cells | 9 | Western blot analysis of ubiquitinated Smurf2 | [6][7] |
| HEK293 cell cytotoxicity | 45 | Cell viability assay | [6] |
Mechanism of Action
This compound's mechanism of action is distinct from competitive inhibition of E2 binding. Studies have shown that this compound induces a conformational change in the HECT domain, which leads to the oxidation of the active site cysteine residue.[8][9][10][11][12] This oxidation event prevents the formation of the crucial ubiquitin-E3 thioester intermediate, thereby inhibiting the ubiquitination cascade. This compound does not significantly affect the activity of E1 activating enzymes or RING domain E3 ligases, highlighting its selectivity for HECT-type ligases.[8][10]
The following diagram illustrates the HECT E3 ligase ubiquitination pathway and the point of intervention by this compound.
Caption: Mechanism of HECT E3 ligase inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the preliminary studies of this compound's biological activity. These protocols are representative of standard techniques in the field.
This assay is used to determine the IC50 of this compound against HECT E3 ligases.
-
Reagents and Materials:
-
Recombinant HECT E3 ligase (e.g., Nedd4, Smurf2, WWP1)
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Biotinylated ubiquitin
-
ATP solution
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
Streptavidin-coated high-binding capacity microplates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-ubiquitin antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
-
-
Procedure:
-
Coat the streptavidin microplate wells with the recombinant HECT E3 ligase and incubate for 1-2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Prepare serial dilutions of this compound in the assay buffer. Add the this compound dilutions to the wells. Include a DMSO-only control.
-
Prepare the ubiquitination reaction mixture containing E1, E2, biotinylated ubiquitin, and ATP in the assay buffer.
-
Add the reaction mixture to the wells to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours.
-
Wash the wells three times with wash buffer to remove unbound reagents.
-
Add HRP-conjugated anti-ubiquitin antibody diluted in wash buffer to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Add stop solution to each well.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a suitable software.
-
This assay determines the cytotoxic effect of this compound on HEK293 cells.
-
Reagents and Materials:
-
HEK293 cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Plate reader
-
-
Procedure:
-
Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add the this compound dilutions. Include a DMSO-only control.
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes at room temperature.
-
Read the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control and determine the IC50 value.
-
This assay was used in the initial high-throughput screening to identify this compound.
-
Reagents and Materials:
-
Biotinylated bicyclic peptide (binds to the HECT domain)
-
GST-tagged HECT domain of the target E3 ligase (e.g., Smurf2)
-
Streptavidin-coated donor beads
-
Anti-GST acceptor beads
-
Assay buffer
-
Compound library (including this compound)
-
384-well microplates
-
AlphaScreen-compatible plate reader
-
-
Procedure:
-
Add the GST-tagged HECT domain and the anti-GST acceptor beads to the wells of a 384-well plate and incubate.
-
Add the compounds from the library (or this compound for validation) to the wells.
-
Add the biotinylated bicyclic peptide and the streptavidin-coated donor beads to the wells.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-compatible plate reader. A decrease in the AlphaScreen signal indicates that the compound has displaced the bicyclic peptide from the HECT domain.
-
Visualization of Experimental Workflow
The following diagram outlines the workflow used for the discovery and initial characterization of this compound.
Caption: Workflow for the discovery and characterization of this compound.
Conclusion
The preliminary studies on this compound have established it as a selective, low-micromolar inhibitor of HECT E3 ubiquitin ligases. Its unique mechanism of inducing a conformational change and subsequent oxidation of the active site cysteine provides a valuable tool for dissecting the roles of HECT ligases in cellular physiology and pathology. The provided quantitative data and experimental protocols serve as a foundational guide for researchers interested in utilizing this compound for their studies or for further development of HECT ligase inhibitors. Further research is warranted to explore the full therapeutic potential and the broader biological implications of this compound's activity.
References
- 1. tribioscience.com [tribioscience.com]
- 2. HEK293 cell line toxicity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tripod.nih.gov [tripod.nih.gov]
- 9. Structure and Function of HECT E3 Ubiquitin Ligases and their Role in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
Heclin's Impact on Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heclin is a small molecule inhibitor of HECT (Homologous to the E6AP C-terminus) domain-containing E3 ubiquitin ligases.[1] Unlike many inhibitors that target the E2 ubiquitin-conjugating enzyme binding site, this compound induces a conformational change in the HECT domain, leading to the oxidation of the active site cysteine and subsequent inhibition of ubiquitin transfer.[1][2] This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on cellular signaling pathways, and detailed experimental protocols for its study.
Data Presentation: Quantitative Analysis of this compound's Inhibitory Activity
This compound has been shown to inhibit several members of the Nedd4 family of HECT E3 ligases with micromolar efficacy. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against various HECT E3 ligases.
| HECT E3 Ligase | IC50 (µM) | Reference |
| Smurf2 | 6.8 | |
| Nedd4 | 6.3 | |
| WWP1 | 6.9 |
Core Signaling Pathway Affected: The TGF-β Signaling Pathway
HECT E3 ligases, particularly Smurf2 and Nedd4, are critical negative regulators of the Transforming Growth Factor-β (TGF-β) signaling pathway. This pathway is essential for regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis.
Smurf2, in conjunction with the inhibitory Smad7, targets the TGF-β type I receptor (TβRI) for ubiquitination and subsequent proteasomal degradation. Furthermore, Smurf2 can directly interact with and promote the degradation of receptor-regulated Smads (R-Smads), such as Smad2, thereby attenuating the downstream signaling cascade. By inhibiting Smurf2, this compound can therefore lead to an accumulation of TβRI and Smad2, resulting in a potentiation of TGF-β signaling.
Experimental Protocols
In Vitro HECT E3 Ligase Auto-ubiquitination Assay
This protocol is designed to assess the inhibitory effect of this compound on the auto-ubiquitination activity of a HECT E3 ligase, such as Smurf2.
Materials:
-
Recombinant human E1 activating enzyme (UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2/UbcH5b)
-
Recombinant human HECT E3 ligase (e.g., GST-Smurf2)
-
Human ubiquitin
-
10X Ubiquitination reaction buffer (500 mM Tris-HCl pH 7.5, 200 mM MgCl2, 10 mM DTT)
-
10X ATP solution (20 mM)
-
This compound (dissolved in DMSO)
-
SDS-PAGE loading buffer
-
Anti-ubiquitin antibody
-
Anti-GST antibody (or antibody specific to the E3 ligase tag)
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 20 µL reaction, add the following components in order:
-
x µL sterile dH2O (to a final volume of 20 µL)
-
2 µL 10X Ubiquitination reaction buffer
-
1 µL E1 enzyme (final concentration ~50 nM)
-
1 µL E2 enzyme (final concentration ~200 nM)
-
2 µL Ubiquitin (final concentration ~5 µM)
-
1 µL Recombinant HECT E3 ligase (final concentration ~200 nM)
-
-
To test the effect of this compound, add the desired concentration of this compound (e.g., 1, 5, 10, 25, 50 µM) to the reaction mixture. For the control, add an equivalent volume of DMSO.
-
Initiate the reaction by adding 2 µL of 10X ATP solution.
-
Incubate the reaction at 37°C for 60-90 minutes.
-
Stop the reaction by adding 5 µL of 5X SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Resolve the samples by SDS-PAGE on a 4-12% Bis-Tris gel.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot analysis using an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains formed on the E3 ligase. An antibody against the E3 ligase (or its tag) can be used to confirm equal loading.
Fluorescence Polarization (FP) Competition Assay for this compound Binding
This assay is used to determine the binding affinity of this compound to a HECT domain by measuring the displacement of a fluorescently labeled probe.
Materials:
-
Fluorescently labeled peptide or small molecule known to bind the HECT domain (the "tracer")
-
Recombinant HECT domain of the E3 ligase of interest
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
A plate reader capable of measuring fluorescence polarization
Procedure:
-
Determine the optimal tracer concentration:
-
Perform a saturation binding experiment by titrating the HECT domain against a fixed, low concentration of the tracer to determine the Kd.
-
For the competition assay, use a tracer concentration at or below the determined Kd.
-
-
Competition Assay:
-
Prepare a serial dilution of this compound in DMSO, and then dilute into the assay buffer.
-
In a 384-well plate, add a constant concentration of the HECT domain and the fluorescent tracer to each well.
-
Add the serially diluted this compound to the wells. Include controls for no inhibitor (maximum polarization) and no HECT domain (minimum polarization).
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization of each well using the plate reader.
-
-
Data Analysis:
-
The data is typically plotted as fluorescence polarization (in millipolarization units, mP) versus the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
Experimental Workflow for HECT E3 Ligase Inhibitor Discovery
The following diagram illustrates a typical workflow for the discovery and characterization of HECT E3 ligase inhibitors like this compound.
Logical Relationship: this compound's Mechanism of Action
The following diagram illustrates the proposed mechanism of action for this compound, distinguishing it from competitive inhibitors.
References
The Foundational Research and Identification of Heclin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system is a critical regulator of cellular processes, and its dysregulation is implicated in numerous diseases, including cancer. Within this system, E3 ubiquitin ligases confer substrate specificity, making them attractive therapeutic targets. The HECT (Homologous to E6AP C-terminus) domain-containing E3 ligases have historically been challenging to inhibit with small molecules. This guide details the foundational research that led to the identification of Heclin, a novel small-molecule inhibitor of HECT E3 ligases. This compound's discovery provided a crucial tool for studying HECT ligase biology and a scaffold for developing potential therapeutics.
Discovery of this compound: A Peptide Displacement Strategy
This compound was identified through a clever high-throughput screening strategy that leveraged the specific interaction between a bicyclic peptide and the HECT domain of the E3 ligase Smurf2.[1] This approach circumvented the difficulties of directly screening for inhibition of the complex enzymatic cascade of ubiquitination.
Experimental Workflow: Identification of this compound
The screening process involved three key stages:
-
Isolation of a High-Affinity Binder: A bicyclic peptide that specifically binds to the E2 ubiquitin-conjugating enzyme binding site on the Smurf2 HECT domain was isolated using phage display.[1][2] This peptide served as a high-affinity probe for the target site.
-
High-Throughput Displacement Screen: An AlphaScreen (Amplified Luminescent Proximity Homestead Assay) was developed to identify small molecules that could disrupt the interaction between the bicyclic peptide and the Smurf2 HECT domain.[1][3]
-
Hit Validation and Characterization: Compounds that showed displacement activity were then subjected to secondary assays to confirm their inhibitory effect on the ubiquitination activity of Smurf2 and other HECT E3 ligases.[4]
Mechanism of Action: Allosteric Inhibition and Cysteine Oxidation
Initial hypotheses suggested that this compound might act as a competitive inhibitor at the E2 binding site, similar to the bicyclic peptide used in its discovery. However, further investigation revealed a novel mechanism of action.
This compound does not block the binding of the E2 enzyme to the HECT domain.[3][5] Instead, it induces a conformational change in the HECT domain, which results in the oxidation of the active site cysteine residue.[1][5][6] This oxidation renders the enzyme incapable of forming the requisite thioester intermediate with ubiquitin, thereby inhibiting its ligase activity.[5] This allosteric mechanism of action distinguishes this compound from many other enzyme inhibitors.
References
- 1. Developing Small‐Molecule Inhibitors of HECT‐Type Ubiquitin Ligases for Therapeutic Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Observing real-time ubiquitination in high throughput with fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jove.com [jove.com]
- 6. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Enzymatic Kinetics of Heclin Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the enzymatic kinetics and mechanism of action of Heclin, a small molecule inhibitor of HECT E3 ubiquitin ligases. The content herein is compiled to serve as a technical resource, offering quantitative data, detailed experimental methodologies, and visual representations of the core concepts.
Introduction: this compound as a HECT E3 Ligase Inhibitor
The ubiquitin-proteasome system is a critical regulator of numerous cellular processes, including protein degradation, signal transduction, and DNA repair.[1] E3 ubiquitin ligases confer substrate specificity within this system and are categorized into families, with the HECT (Homologous to E6AP C-terminus) domain ligases representing a significant group of around 28 enzymes in the human genome.[1] These enzymes are distinguished by their catalytic mechanism, which involves the formation of a thioester intermediate with ubiquitin before transferring it to a substrate.[2] Due to their central role in cell function, HECT E3 ligases have become attractive therapeutic targets, though developing specific inhibitors has proven challenging.[1][2]
This compound (HECT ligase inhibitor) was identified as a small molecule that broadly inhibits several HECT ligases.[1] It serves as a valuable chemical probe to differentiate between HECT- and RING-mediated ubiquitination events and to study the cellular consequences of HECT ligase inhibition.[3][4]
Mechanism of Action
This compound employs a non-competitive mechanism of inhibition. Studies have shown that this compound's inhibitory effect is not due to blocking the binding of the E2 ubiquitin-conjugating enzyme to the HECT domain.[1] The IC50 value of this compound is minimally affected even by a significant increase in E2 concentration, and fluorescence polarization assays directly measuring HECT-E2 binding show no effect from this compound.[1]
Instead of competing for the E2 binding site, this compound induces a conformational change in the HECT domain.[1][4] This structural perturbation renders the active site cysteine residue more susceptible to spontaneous, reversible oxidation, likely to a sulfenic acid form.[1][2] This oxidation of the catalytic cysteine prevents the formation of the crucial ubiquitin-E3 thioester intermediate, thereby inhibiting the ubiquitination cascade.[2][4] The inhibition is reversible, as activity can be restored by reducing agents.[1][2]
Quantitative Kinetic Data
This compound exhibits inhibitory activity against several members of the Nedd4 family of HECT E3 ligases with IC50 values in the low micromolar range.[1][3][5][6][7] The data demonstrates its utility as a broad, though not equipotent, inhibitor for this enzyme class.
| HECT E3 Ligase | In Vitro IC50 (µM) | Cellular IC50 (µM) |
| Smurf2 | 6.8[3][5][6] | 9.0 (autoubiquitination)[2][6] |
| Nedd4 | 6.3[3][5][6] | - |
| WWP1 | 6.9[3][5][6] | - |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Experimental Protocols
The characterization of this compound's kinetics involves a series of biochemical and cellular assays. Below are generalized methodologies based on the approaches used in the foundational research.
This assay reconstitutes the ubiquitination cascade to measure the enzymatic activity of a specific HECT E3 ligase in the presence and absence of an inhibitor.
-
Objective: To determine the IC50 of this compound against a target HECT E3 ligase.
-
Core Components:
-
E1 Enzyme: Human UBA1 (Ubiquitin-activating enzyme).
-
E2 Enzyme: Specific E2 for the HECT ligase of interest (e.g., UbcH7 for Smurf2).[1]
-
E3 Ligase: Purified HECT domain or full-length protein of interest (e.g., Smurf2, Nedd4, WWP1).[1]
-
Ubiquitin: Wild-type or tagged (e.g., His-tagged, fluorescently-labeled) ubiquitin.
-
Substrate: A known substrate of the E3 ligase (optional, for measuring substrate ubiquitination) or for measuring autoubiquitination.
-
Energy Source: ATP and an ATP regeneration system (e.g., creatine (B1669601) kinase/phosphocreatine).
-
Inhibitor: this compound, dissolved in a suitable solvent like DMSO.[3][5]
-
Assay Buffer: Typically a HEPES or Tris-based buffer containing MgCl2 and DTT.
-
-
General Procedure:
-
Preparation: Prepare serial dilutions of this compound. The final DMSO concentration should be kept constant across all reactions (typically ≤1%).
-
Reaction Mix: In a microcentrifuge tube or microplate well, combine the E1, E2, ubiquitin, and the specific HECT E3 ligase in the assay buffer.
-
Inhibitor Incubation: Add the diluted this compound or vehicle control (DMSO) to the reaction mix and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiation: Start the reaction by adding ATP and the substrate (if applicable).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C or 37°C) for a specific time (e.g., 30-90 minutes).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Detection: Analyze the formation of polyubiquitin (B1169507) chains (on the E3 ligase for autoubiquitination or on the substrate) by Western blotting using an anti-ubiquitin antibody. Alternatively, use fluorescently-labeled ubiquitin and detect via a plate reader.
-
Analysis: Quantify the band intensity corresponding to ubiquitination. Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
This assay is used to determine if an inhibitor directly competes with the E2 enzyme for binding to the HECT domain.
-
Objective: To confirm that this compound does not block the E2-E3 interaction.[1]
-
Principle: A fluorescently-labeled E2 enzyme will tumble slowly when bound to the much larger HECT domain, resulting in a high fluorescence polarization (FP) signal. If an inhibitor displaces the labeled E2, the free, rapidly tumbling E2 will produce a low FP signal.
-
Procedure Outline:
-
Label the E2 enzyme (e.g., UbcH7) with a suitable fluorophore.
-
In a microplate, add a constant concentration of the fluorescently-labeled E2 and the HECT domain protein.
-
Add serial dilutions of this compound or a known competitive inhibitor (positive control).
-
Incubate to allow binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
Expected Result for this compound: No significant change in the FP signal, indicating the E2-HECT interaction is not disrupted.[1]
-
References
- 1. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing Small‐Molecule Inhibitors of HECT‐Type Ubiquitin Ligases for Therapeutic Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tribioscience.com [tribioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Sapphire Bioscience [sapphirebioscience.com]
Heclin as a tool for distinguishing between RING and HECT-mediated ubiquitination.
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ubiquitin-proteasome system is a critical regulator of cellular processes, with E3 ubiquitin ligases playing a pivotal role in substrate recognition and the transfer of ubiquitin. The two major classes of E3 ligases, RING (Really Interesting New Gene) and HECT (Homologous to E6AP C-terminus), employ distinct catalytic mechanisms. Distinguishing between the activities of these two ligase types is crucial for understanding specific ubiquitination pathways and for the development of targeted therapeutics. Heclin, a small molecule inhibitor, has emerged as a valuable tool for selectively inhibiting HECT E3 ligases, thereby enabling researchers to differentiate between RING and HECT-mediated ubiquitination. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in research and drug discovery.
Introduction: The Ubiquitin-Proteasome System and E3 Ligases
Ubiquitination is a post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein. This process is orchestrated by a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[1][2] The E3 ligase is the primary determinant of substrate specificity in this pathway.[1] The human genome encodes for over 600 E3 ligases, which are broadly classified into RING and HECT domain-containing families.[1]
1.1. RING E3 Ligases: Facilitators of Direct Transfer
RING E3 ligases, the larger of the two classes, function as molecular scaffolds.[1][3] They simultaneously bind to a ubiquitin-charged E2 enzyme (E2~Ub) and a substrate protein, facilitating the direct transfer of ubiquitin from the E2 to a lysine (B10760008) residue on the substrate.[2][3] RING E3s do not form a catalytic intermediate with ubiquitin.[2][3]
1.2. HECT E3 Ligases: A Two-Step Catalytic Mechanism
In contrast, HECT E3 ligases employ a two-step catalytic mechanism.[1][2] First, ubiquitin is transferred from the E2 enzyme to a conserved cysteine residue within the HECT domain of the E3 ligase, forming a transient thioester intermediate (E3~Ub).[1][2] Subsequently, ubiquitin is transferred from the HECT domain to the substrate.[1] This fundamental mechanistic difference provides a basis for the selective inhibition of HECT ligases.
This compound: A Selective Inhibitor of HECT E3 Ligases
This compound is a small molecule that has been identified as a specific inhibitor of HECT-type E3 ubiquitin ligases.[4][5] It serves as a critical tool for researchers to distinguish between cellular processes mediated by HECT ligases versus those controlled by the more abundant RING ligases.[6]
2.1. Mechanism of Action
This compound's inhibitory action is not based on competing with E2 enzyme binding.[4][7][8] Instead, it induces a conformational change in the HECT domain.[4][6][7] This altered conformation leads to the oxidation of the active site cysteine residue, thereby blocking the formation of the essential E3-ubiquitin thioester intermediate and inhibiting the ubiquitination cascade.[4][6][7]
2.2. Specificity and Efficacy
This compound has been shown to selectively inhibit several HECT ligases, including Nedd4, Smurf2, and WWP1, with IC50 values in the low micromolar range.[4][5][8][9][10] Importantly, this compound does not inhibit RING domain ligases, such as Mdm2, nor does it generally perturb the ubiquitin system.[8][11] This high degree of specificity makes this compound an invaluable tool for dissecting the roles of HECT E3 ligases in various cellular pathways.
Data Presentation: this compound Inhibition of HECT E3 Ligases
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against various HECT E3 ligases.
| HECT E3 Ligase | IC50 (μM) | Reference(s) |
| Smurf2 | 6.8 | [4][5][8][9][10] |
| Nedd4 | 6.3 | [4][5][8][9][10] |
| WWP1 | 6.9 | [4][5][8][9][10] |
| Smurf2 (in HEK293 cells) | 9 | [10] |
Experimental Protocols
The following protocols provide a framework for utilizing this compound to differentiate between RING and HECT-mediated ubiquitination.
4.1. In Vitro Ubiquitination Assay
This assay directly assesses the ability of an E3 ligase to catalyze the formation of polyubiquitin (B1169507) chains in the presence or absence of this compound.
Materials:
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (specific to the E3 of interest)
-
HECT-type E3 ligase (e.g., Nedd4, Smurf2)
-
RING-type E3 ligase (e.g., Mdm2, as a negative control)
-
Ubiquitin
-
ATP
-
This compound (dissolved in DMSO)
-
10X Ubiquitination Reaction Buffer (e.g., 500 mM HEPES pH 8.0, 500 mM NaCl, 10 mM TCEP)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-ubiquitin antibody and antibodies against the E3 ligases
Procedure:
-
Reaction Setup: In a microcentrifuge tube, assemble the following components on ice. Prepare separate reactions for the HECT ligase, the RING ligase, and no-E3 controls. For inhibitor-treated samples, pre-incubate the E3 ligase with this compound for 15-30 minutes at room temperature before adding the other components.
| Reagent | Final Concentration |
| 10X Reaction Buffer | 1X |
| E1 Enzyme | 50-100 nM |
| E2 Enzyme | 0.5-2 µM |
| E3 Ligase | 0.2-1 µM |
| Ubiquitin | 50-100 µM |
| ATP | 5-10 mM |
| This compound (or DMSO) | As required (e.g., 10-50 µM) |
| dH2O | To final volume |
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 37°C for 30-90 minutes.
-
Termination: Stop the reaction by adding 2X SDS-PAGE loading buffer.
-
Analysis: Boil the samples at 95°C for 5 minutes, then resolve the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-ubiquitin antibody to detect the formation of polyubiquitin chains. Probing with an anti-E3 ligase antibody can be used to observe autoubiquitination.
Expected Results: this compound should inhibit the autoubiquitination and substrate ubiquitination activity of the HECT E3 ligase, resulting in a significant reduction or elimination of the high molecular weight ubiquitin smear. In contrast, the activity of the RING E3 ligase should remain unaffected by this compound.
4.2. Cellular Ubiquitination Assay
This assay assesses the effect of this compound on the ubiquitination of a specific substrate within a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293T)
-
Plasmids encoding the substrate of interest, the HECT E3 ligase, and HA-tagged ubiquitin
-
Transfection reagent
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors)
-
Antibodies for immunoprecipitation (e.g., anti-substrate antibody) and Western blotting (e.g., anti-HA, anti-substrate)
-
Protein A/G agarose (B213101) beads
Procedure:
-
Transfection: Co-transfect cells with plasmids expressing the substrate, the HECT E3 ligase, and HA-ubiquitin.
-
This compound Treatment: 24-48 hours post-transfection, treat the cells with this compound (e.g., 10-30 µM) or DMSO for a specified period (e.g., 4-6 hours).
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer.
-
Immunoprecipitation: Immunoprecipitate the substrate protein from the cell lysates using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting. Probe the membrane with an anti-HA antibody to detect ubiquitinated substrate and with an anti-substrate antibody to confirm equal loading.
Expected Results: In cells treated with DMSO, a high molecular weight smear representing the ubiquitinated substrate should be visible. Treatment with this compound should lead to a marked decrease in this ubiquitination signal, indicating the inhibition of the HECT E3 ligase responsible for modifying the substrate.
Visualizations: Pathways and Workflows
The following diagrams illustrate the key concepts and workflows described in this guide.
Figure 1: Comparison of RING and HECT E3 Ligase Mechanisms.
Figure 2: Mechanism of Action of this compound on HECT E3 Ligases.
Figure 3: Experimental Workflow for Distinguishing E3 Ligase Activity.
Figure 4: Logic Diagram for Interpreting this compound Experimental Results.
Conclusion
This compound provides a powerful and specific means to dissect the complex world of ubiquitin signaling. By selectively inhibiting HECT E3 ligases, it allows for the clear differentiation between RING and HECT-mediated ubiquitination events, both in vitro and in cellular contexts. This capability is invaluable for basic research aimed at understanding the roles of specific E3 ligases and for drug development efforts targeting components of the ubiquitin-proteasome system. The protocols and data presented in this guide offer a comprehensive resource for the effective application of this compound in the laboratory.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. HECT and RING finger families of E3 ubiquitin ligases at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. In vitro protein ubiquitination assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Observing real-time ubiquitination in high throughput with fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Analysis of E3 Ubiquitin Ligase Function [jove.com]
- 9. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Screening of HECT E3 Ubiquitin Ligases Using UbFluor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity-based profiling of cullin–RING E3 networks by conformation-specific probes - PMC [pmc.ncbi.nlm.nih.gov]
The Furan Ring: A Keystone in the Architecture of Heclin, a Pan-HECT E3 Ligase Inhibitor
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Heclin, a small molecule inhibitor of HECT E3 ubiquitin ligases, has emerged as a valuable tool for studying the intricate roles of this enzyme class in cellular physiology and pathology. Its unique mechanism of action, which involves inducing a conformational change in the HECT domain leading to oxidative inactivation, distinguishes it from conventional competitive inhibitors. Central to its molecular structure is a furan (B31954) ring, a five-membered aromatic heterocycle that plays a pivotal role in the molecule's biological activity. This technical guide provides an in-depth analysis of the significance of the furan ring in this compound's structure, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Introduction to this compound and HECT E3 Ligases
The ubiquitin-proteasome system is a cornerstone of cellular protein quality control, and E3 ubiquitin ligases are the key determinants of substrate specificity within this pathway. The Homologous to the E6AP C-Terminus (HECT) domain-containing E3 ligases represent a major family of these enzymes, playing critical roles in a myriad of cellular processes, including signal transduction, cell cycle progression, and DNA repair.[1] Dysregulation of HECT E3 ligases is implicated in numerous diseases, making them attractive therapeutic targets.
This compound, with the chemical name N-(4-Acetylphenyl)-3-(5-ethyl-2-furanyl)-2-propenamide, was identified as a potent inhibitor of several HECT E3 ligases, including Nedd4, Smurf2, and WWP1.[2] Unlike many inhibitors that target the E2 binding site, this compound induces a conformational change in the HECT domain, rendering the active site cysteine susceptible to oxidation.[2] This allosteric mechanism of inhibition provides a unique approach to modulating HECT E3 ligase activity.
The Significance of the Furan Ring in this compound's Structure
The furan ring is a common motif in pharmacologically active compounds, valued for its unique electronic properties and its ability to act as a bioisosteric replacement for other aromatic systems like phenyl or thiophene (B33073) rings.[3][4] In the context of this compound's structure, the furan ring is integral to its inhibitory activity.
2.1. Electronic Properties and Molecular Interactions
The furan ring is an electron-rich aromatic system due to the delocalization of one of the oxygen atom's lone pairs of electrons.[1] This electron-rich nature influences the molecule's overall electronic distribution and its capacity for various non-covalent interactions with its biological target. The oxygen atom within the furan ring can act as a hydrogen bond acceptor, potentially anchoring the inhibitor within a specific pocket of the HECT domain.[3] Furthermore, the planar aromatic surface of the furan ring can engage in π-stacking or hydrophobic interactions with amino acid residues of the target protein.[2]
2.2. Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study focused specifically on the furan ring of this compound is not extensively published, the initial report by Mund et al. (2014) provides valuable insights through the comparison of this compound (referred to as compound III in the study) with its analogs.[2]
| Compound | Structure | In Vitro IC50 (µM) for Smurf2 | In Vivo Activity |
| This compound (III) | N-(4-Acetylphenyl)-3-(5-ethyl-2-furanyl )-2-propenamide | 6.8 | Active |
| Compound I | N-(4-Acetylphenyl)-3-(2-furanyl )-2-propenamide | Similar to this compound | Less potent than this compound |
| Compound II | N-(4-Hydroxyphenyl )-3-(5-ethyl-2-furanyl)-2-propenamide | ~20 | Nontoxic up to 200 µM |
| Compound IV | N-(4-Acetylphenyl)-2-methyl -3-(5-ethyl-2-furanyl)-2-propenamide | 19 | Nontoxic up to 200 µM |
Table 1: Comparative activity of this compound and its analogs. Data extracted from Mund et al., 2014.[2]
The comparison between this compound and Compound I, which lacks the 5-ethyl group on the furan ring, suggests that while the furan ring itself is crucial, the ethyl substituent enhances the in vivo potency, possibly by improving pharmacokinetic properties or optimizing interactions within the binding pocket. The reduced activity of compounds II and IV, which have modifications on other parts of the molecule, further underscores the importance of the overall molecular architecture for potent HECT ligase inhibition. The furan ring, as a central scaffold, correctly positions the other functional groups for optimal interaction with the enzyme.[3]
2.3. Bioisosteric Considerations
In drug design, the furan ring is often employed as a bioisostere for a phenyl ring.[4] This substitution can alter the molecule's steric and electronic properties, potentially improving metabolic stability, bioavailability, and receptor interactions.[3] The presence of the furan ring in this compound, as opposed to a phenyl ring, likely contributes to its specific conformational effects on the HECT domain.
Quantitative Data on this compound's Inhibitory Activity
This compound has been demonstrated to inhibit the auto-ubiquitination activity of several HECT E3 ligases in the Nedd4 family with IC50 values in the low micromolar range.[5][6]
| HECT E3 Ligase | IC50 (µM) |
| Nedd4 | 6.3[5][6] |
| Smurf2 | 6.8[5][6] |
| WWP1 | 6.9[5][6] |
Table 2: In vitro inhibitory activity of this compound against various HECT E3 ligases.[5][6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound, based on the procedures described by Mund et al. (2014) and general laboratory practices.[2]
4.1. In Vitro HECT E3 Ligase Auto-Ubiquitination Assay (ELISA-based)
This assay measures the auto-ubiquitination activity of a HECT E3 ligase, which is its ability to attach ubiquitin to itself. Inhibition of this process is a key indicator of an inhibitor's efficacy.
Materials:
-
Recombinant HECT domain of the E3 ligase (e.g., Smurf2)
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UbcH7)
-
Biotinylated ubiquitin
-
ATP solution
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
This compound or other test compounds dissolved in DMSO
-
Streptavidin-coated 96-well plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-E3 ligase antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Coat the streptavidin-coated 96-well plates with the recombinant HECT domain overnight at 4°C.
-
Wash the plates three times with wash buffer.
-
Prepare the ubiquitination reaction mixture in the assay buffer containing E1 enzyme, E2 enzyme, biotinylated ubiquitin, and ATP.
-
Add this compound or DMSO (vehicle control) at various concentrations to the wells.
-
Initiate the reaction by adding the ubiquitination reaction mixture to the wells.
-
Incubate the plate at 37°C for 1-2 hours.
-
Wash the plates three times with wash buffer to remove unreacted components.
-
Add the primary anti-E3 ligase antibody and incubate for 1 hour at room temperature.
-
Wash the plates three times with wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plates three times with wash buffer.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
4.2. Fluorescence Polarization (FP) Assay for E2-HECT Domain Binding
This assay directly measures the binding of the E2 enzyme to the HECT domain. It is used to determine if an inhibitor acts by competing with E2 binding.
Materials:
-
Fluorescently labeled E2 enzyme (e.g., with fluorescein)
-
Recombinant HECT domain
-
Binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100)
-
This compound or other test compounds dissolved in DMSO
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a solution of the fluorescently labeled E2 enzyme in the binding buffer.
-
Prepare serial dilutions of the recombinant HECT domain in the binding buffer.
-
In the presence or absence of a fixed concentration of this compound, mix the fluorescently labeled E2 with the different concentrations of the HECT domain in the wells of the 384-well plate.
-
Incubate the plate at room temperature for 30 minutes to allow binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
Plot the change in fluorescence polarization as a function of the HECT domain concentration to determine the binding affinity (Kd). A lack of change in the binding curve in the presence of this compound indicates that it does not compete for E2 binding.[2]
Signaling Pathways and Experimental Workflows
This compound's inhibition of Nedd4, Smurf2, and WWP1 has implications for a wide range of signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate a simplified overview of these pathways and a typical experimental workflow for inhibitor screening.
Caption: Mechanism of this compound action on HECT E3 ligases.
Caption: Simplified Nedd4 signaling pathway targeted by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. youtube.com [youtube.com]
- 5. Furan warheads for covalent trapping of weak protein–protein interactions: cross-linking of thymosin β4 to actin - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. In Vitro Analysis of E3 Ubiquitin Ligase Function - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Heclin in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Heclin is a small molecule inhibitor of HECT (Homologous to the E6AP Carboxyl Terminus) domain-containing E3 ubiquitin ligases.[1][2][3] It serves as a valuable tool for studying the roles of these specific ligases in various cellular processes. Unlike many inhibitors that target the E2 binding site, this compound induces a conformational change in the HECT domain, which leads to the oxidation of the active site cysteine.[1][4][5] This action inhibits the ubiquitination cascade. This compound has been shown to be selective for HECT-type ligases over RING-type ligases.[2][3][6][7] Prolonged exposure to this compound can lead to cell death, suggesting an essential role for HECT ligase activity in cell survival.[1][2]
These application notes provide detailed protocols for the use of this compound in cell culture experiments, including its mechanism of action, preparation of stock solutions, and methodologies for assessing its effects on cell viability and protein ubiquitination.
Mechanism of Action of this compound
This compound inhibits HECT-type E3 ubiquitin ligases through a unique mechanism. Instead of competing with the E2 ubiquitin-conjugating enzyme for binding to the HECT domain, this compound induces a conformational change in the HECT domain itself. This altered conformation exposes the active site cysteine residue, making it susceptible to spontaneous oxidation. The oxidation of this critical cysteine residue inactivates the E3 ligase, thereby blocking the transfer of ubiquitin to substrate proteins.
Caption: Mechanism of this compound action on HECT E3 ligase.
Quantitative Data
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound for various HECT E3 ligases and its cytotoxic effect on HEK293 cells.
| Target/Cell Line | Assay | IC50 Value | Reference |
| Smurf2 | In vitro autoubiquitination | 6.8 µM | [2][3][6][7][8] |
| Nedd4 | In vitro autoubiquitination | 6.3 µM | [2][3][6][7][8] |
| WWP1 | In vitro autoubiquitination | 6.9 µM | [2][3][6][7][8] |
| Smurf2 | In-cell autoubiquitination (HEK293) | 9 µM | [5][8] |
| HEK293 cells | Cytotoxicity | 45 µM | [8] |
Experimental Protocols
Preparation of this compound Stock Solutions
It is crucial to prepare this compound stock solutions correctly to ensure accurate and reproducible experimental results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol (B145695), absolute
-
Sterile microcentrifuge tubes
Protocol:
-
Reconstitution: this compound is soluble in DMSO up to 100 mM and in ethanol up to 50 mM.[7] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO.
-
DMSO Stock (e.g., 10 mM):
-
Calculate the required amount of this compound and DMSO. The molecular weight of this compound is 283.32 g/mol .[3][7][8] To prepare 1 mL of a 10 mM stock solution, dissolve 2.83 mg of this compound in 1 mL of DMSO.
-
Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Aliquoting and Storage:
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines a general procedure to assess the cytotoxic effects of this compound on a chosen cell line. The specific cell seeding density and incubation times may need to be optimized for your cell line of interest.
Caption: Workflow for a cell viability assay with this compound.
Materials:
-
Adherent cells of interest (e.g., HEK293)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo® Luminescent Cell Viability Assay)
-
Phosphate-buffered saline (PBS)
-
Plate reader (absorbance or luminescence)
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A typical concentration range to test for cytotoxicity could be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).[1]
-
-
Cell Viability Measurement (using CellTiter-Glo® as an example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of this compound concentration to determine the IC50 value.
-
Western Blot Analysis of HECT Ligase Substrate Accumulation
This protocol is designed to assess the in-cell activity of this compound by monitoring the accumulation of a known substrate of a targeted HECT E3 ligase. Inhibition of the E3 ligase should prevent the degradation of its substrate, leading to an increased signal in a Western blot.
Materials:
-
Cells expressing the HECT E3 ligase of interest and its substrate
-
6-well or 12-well cell culture plates
-
This compound stock solution
-
Vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132) as a positive control for substrate accumulation
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the substrate protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) and a vehicle control for a specific duration (e.g., 4, 8, or 12 hours). The optimal time will depend on the turnover rate of the substrate.
-
Include a positive control well treated with a proteasome inhibitor (e.g., 10 µM MG132 for 4-6 hours) to confirm that the substrate is degraded by the proteasome.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Disclaimer: This protocol is intended for research use only. Please refer to the manufacturer's safety data sheet for this compound before use. Experimental conditions may need to be optimized for specific cell lines and research questions.
References
- 1. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tribioscience.com [tribioscience.com]
- 3. This compound | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Developing Small‐Molecule Inhibitors of HECT‐Type Ubiquitin Ligases for Therapeutic Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. rndsystems.com [rndsystems.com]
- 8. caymanchem.com [caymanchem.com]
Determining the Optimal Concentration of Heclin for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heclin is a small molecule inhibitor of HECT (Homologous to the E6AP Carboxyl Terminus) domain-containing E3 ubiquitin ligases.[1][2] It serves as a valuable tool for studying the roles of these specific E3 ligases in various cellular processes, including protein degradation and signaling pathways.[2] this compound selectively inhibits HECT-type E3 ligases over RING-type ligases, making it a specific probe for distinguishing between these two major classes of ubiquitin ligases.[1] This document provides detailed application notes and protocols for determining the optimal concentration of this compound for use in a range of in vitro assays.
Mechanism of Action
This compound does not act as a competitive inhibitor of E2 ubiquitin-conjugating enzyme binding. Instead, it induces a conformational change in the HECT E3 ligase, which leads to the oxidation of the active site cysteine residue, thereby inhibiting the ubiquitination cascade.[2]
Data Presentation
The following tables summarize the known inhibitory concentrations (IC50) of this compound against various HECT E3 ligases and its cytotoxic effects on a human cell line. This data serves as a starting point for determining the optimal concentration for your specific in vitro experiments.
Table 1: this compound IC50 Values for HECT E3 Ubiquitin Ligases
| Target E3 Ligase | IC50 (µM) | Assay Type |
| Nedd4 | 6.3 | In vitro auto-ubiquitination |
| Smurf2 | 6.8 | In vitro auto-ubiquitination |
| WWP1 | 6.9 | In vitro auto-ubiquitination |
Data sourced from references[3].
Table 2: this compound Cytotoxicity IC50 Values
| Cell Line | IC50 (µM) | Assay Type |
| HEK293 | 45 | Cell Viability Assay |
Data sourced from reference[4].
Signaling Pathway and Experimental Workflow
To effectively utilize this compound, it is crucial to understand the signaling pathway it inhibits and the general workflow for its application in in vitro assays.
Caption: HECT E3 Ligase Ubiquitination Pathway and this compound's Point of Inhibition.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
Heclin Application in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heclin is a small molecule inhibitor of HECT (Homologous to E6AP C-terminus) domain-containing E3 ubiquitin ligases.[1][2][3] It functions by inducing a conformational change in the HECT domain, leading to the oxidation of the active site cysteine and subsequent inhibition of ubiquitination.[1][2] This inhibitory action disrupts the ubiquitination cascade, a critical process in cellular signaling, and makes this compound a valuable tool for cancer research. E3 ligases are key regulators of protein stability and function, and their dysregulation is frequently implicated in tumorigenesis. This compound's ability to broadly inhibit HECT ligases, such as Smurf2, Nedd4, and WWP1, allows for the investigation of their roles in various cancer-related pathways.[1][3]
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target HECT E3 Ligase | Assay Type | IC50 (μM) | Reference |
| Smurf2 | Enzymatic Assay | 6.8 | [1][3] |
| Nedd4 | Enzymatic Assay | 6.3 | [1][3] |
| WWP1 | Enzymatic Assay | 6.9 | [1][3] |
Cellular Activity of this compound
| Cell Line | Assay Type | Effect | IC50 (μM) | Reference |
| HEK293 | Autoubiquitination of Smurf2 | Inhibition | 9 | |
| HEK293 | Cytotoxicity (24h exposure) | Cell Death | 45 | [2][4] |
Signaling Pathways
This compound's inhibition of HECT E3 ligases, particularly Smurf2, Nedd4, and WWP1, has significant implications for the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. Smurf2 is a key negative regulator of the TGF-β pathway, targeting components such as the TGF-β receptor (TβR) and the signal transducers Smad2 and Smad7 for ubiquitination and proteasomal degradation. By inhibiting Smurf2, this compound can potentially restore or enhance TGF-β-mediated tumor suppression.
Caption: this compound's impact on the TGF-β signaling pathway.
Experimental Protocols
The following are generalized protocols for key experiments to assess the effects of this compound on cancer cells. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a stock solution.
-
Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
Caption: Workflow for a typical cell viability assay.
Protocol 2: In Vitro Ubiquitination Assay
This protocol is designed to assess the effect of this compound on the ubiquitination of a target protein by a specific HECT E3 ligase.
Materials:
-
HEK293T cells
-
Plasmids encoding His-tagged Ubiquitin, FLAG-tagged HECT E3 ligase (e.g., Smurf2), and HA-tagged substrate protein
-
Lipofectamine 2000 or other transfection reagent
-
Cell lysis buffer (RIPA buffer with protease and deubiquitinase inhibitors)
-
Ni-NTA agarose (B213101) beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., lysis buffer with 250 mM imidazole)
-
SDS-PAGE gels and Western blot reagents
-
Antibodies: anti-HA, anti-FLAG
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293T cells with plasmids for His-Ubiquitin, FLAG-E3 ligase, and HA-substrate.
-
Incubate for 24-48 hours.
-
-
This compound Treatment:
-
Treat the transfected cells with the desired concentration of this compound or vehicle control for 4-6 hours before harvesting.
-
To observe substrate degradation, a proteasome inhibitor (e.g., MG132) can be used as a positive control.
-
-
Cell Lysis and Pulldown:
-
Lyse the cells and clarify the lysate by centrifugation.
-
Incubate the supernatant with Ni-NTA agarose beads for 2-4 hours at 4°C to pull down ubiquitinated proteins.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer.
-
Elute the bound proteins with elution buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-HA antibody to detect the ubiquitinated substrate and with anti-FLAG to confirm the expression of the E3 ligase.
-
Caption: Workflow for an in vitro ubiquitination assay.
Conclusion
This compound serves as a critical research tool for investigating the roles of HECT E3 ubiquitin ligases in cancer biology. Its ability to inhibit key enzymes in the ubiquitination pathway allows for the elucidation of their functions in critical signaling networks like the TGF-β pathway. The provided protocols offer a foundation for researchers to explore the therapeutic potential of targeting HECT E3 ligases in various cancer models. Further research is warranted to expand the quantitative dataset of this compound's effects across a broader range of cancer cell lines and to investigate its efficacy and safety in in vivo animal models.
References
- 1. tribioscience.com [tribioscience.com]
- 2. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 4. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Ubiquitination Assays Using Heclin
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ubiquitination is a critical post-translational modification that governs a vast array of cellular processes, including protein degradation, signal transduction, and DNA repair. The specificity of this process is largely determined by E3 ubiquitin ligases, which recognize and target specific substrate proteins. The HECT (Homologous to E6AP C-terminus) domain-containing E3 ligases represent a major family of these enzymes. Heclin is a small molecule inhibitor that has emerged as a valuable tool for studying the roles of HECT E3 ligases.[1][2][3] It selectively inhibits several HECT ligases, including Smurf2, Nedd4, and WWP1, while not affecting RING domain ligases.[1][3][4][5] This selectivity makes this compound an excellent probe for dissecting the contributions of HECT-mediated ubiquitination in various biological pathways.
This compound's mechanism of action is distinct from many other enzyme inhibitors. It does not compete with the E2 ubiquitin-conjugating enzyme for binding to the HECT domain.[1] Instead, it induces a conformational change in the HECT domain, which leads to the oxidation of the active site cysteine, thereby inhibiting its catalytic activity.[1][2][3] This application note provides a comprehensive guide to performing both in vitro and in vivo ubiquitination assays using this compound, complete with detailed protocols, data interpretation guidelines, and visualizations of the underlying biological and experimental workflows.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the reported inhibitory concentrations (IC50) of this compound against various HECT E3 ligases, providing a quantitative basis for experimental design.
Table 1: In Vitro Inhibition of HECT E3 Ligases by this compound
| HECT E3 Ligase | IC50 (µM) | Assay Type | Reference |
| Smurf2 | 6.8 | Auto-ubiquitination (ELISA) | [1] |
| Nedd4 | 6.3 | Auto-ubiquitination (ELISA) | [1] |
| WWP1 | 6.9 | Auto-ubiquitination (ELISA) | [1] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Effect | Apparent IC50 (µM) | Reference |
| HEK293 | Inhibition of Smurf2 auto-ubiquitination | Loss of ubiquitinated protein | 9 | [1] |
| HEK293 | Cell Viability (24h exposure) | Cell death | 45 (Median Lethal Concentration) | [1] |
Signaling & Experimental Workflow Visualizations
To facilitate a deeper understanding of the experimental processes and the biological context, the following diagrams have been generated using the Graphviz DOT language.
Caption: The HECT E3 Ligase Ubiquitination Cascade.
Caption: Mechanism of this compound-mediated inhibition of HECT E3 ligases.
Caption: Experimental workflow for an in vivo ubiquitination assay with this compound.
Experimental Protocols
The following protocols provide detailed methodologies for performing ubiquitination assays with this compound. It is crucial to include appropriate controls, such as a vehicle-only (e.g., DMSO) control and, if possible, a known inactive analog of this compound as a negative control.
Protocol 1: In Vitro HECT E3 Ligase Auto-Ubiquitination Assay
This assay measures the ability of a HECT E3 ligase to ubiquitinate itself, a common proxy for its catalytic activity.
Materials:
-
Recombinant human E1 enzyme
-
Recombinant human E2 enzyme (e.g., UBE2D2/UbcH5b)
-
Recombinant HECT E3 ligase of interest (e.g., Smurf2, Nedd4)
-
Human recombinant Ubiquitin
-
This compound (and DMSO for vehicle control)
-
10X Ubiquitination Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl2, 10 mM DTT)
-
10X ATP Solution (100 mM)
-
2X SDS-PAGE Sample Buffer
-
Deionized water
-
Antibodies: Anti-E3 ligase antibody, Anti-ubiquitin antibody
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10-50 mM. Store at -20°C.
-
Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 20 µL reaction, combine the following:
-
2 µL 10X Ubiquitination Reaction Buffer
-
2 µL 10X ATP Solution
-
1 µL E1 enzyme (final concentration ~50-100 nM)
-
1 µL E2 enzyme (final concentration ~0.5-1 µM)
-
2 µL Ubiquitin (final concentration ~5-10 µM)
-
1 µL Recombinant HECT E3 ligase (final concentration ~0.2-0.5 µM)
-
Deionized water to a final volume of 19 µL.
-
-
This compound Treatment: Add 1 µL of this compound stock diluted in DMSO to the reaction mix to achieve the desired final concentration (e.g., a range from 1 µM to 100 µM for a dose-response curve). For the control, add 1 µL of DMSO.
-
Incubation: Incubate the reactions at 37°C for 30-90 minutes.
-
Stop Reaction: Terminate the reaction by adding 20 µL of 2X SDS-PAGE Sample Buffer and boiling at 95°C for 5 minutes.
-
Analysis: Analyze the samples by SDS-PAGE followed by Western blotting. Probe the membrane with an anti-E3 ligase antibody to detect the characteristic high molecular weight smear indicative of polyubiquitination. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.
Protocol 2: In Vivo Substrate Ubiquitination Assay
This assay is designed to assess the effect of this compound on the ubiquitination of a specific substrate protein within a cellular context.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Plasmids: Expression vector for the protein of interest (e.g., with a Flag or Myc tag), and an expression vector for tagged ubiquitin (e.g., HA-Ubiquitin).
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound (and DMSO for vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and deubiquitinase inhibitors like NEM and PR-619)
-
Antibody for immunoprecipitation (e.g., anti-Flag or anti-Myc antibody)
-
Protein A/G agarose (B213101) beads
-
Wash Buffer (e.g., Lysis buffer with a higher salt concentration)
-
Elution Buffer (e.g., 2X SDS-PAGE Sample Buffer)
-
Antibodies for Western blotting: Anti-HA antibody (to detect ubiquitination), anti-tag antibody (to detect the protein of interest).
Procedure:
-
Cell Culture and Transfection: Seed cells in 6-well or 10 cm plates. Co-transfect the cells with plasmids encoding the tagged protein of interest and HA-Ubiquitin using a suitable transfection reagent.
-
This compound and Proteasome Inhibitor Treatment: 24-48 hours post-transfection, treat the cells with the desired concentration of this compound or DMSO vehicle for 2-6 hours. In the last 2-4 hours of treatment, add a proteasome inhibitor (e.g., 10-20 µM MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold Lysis Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Immunoprecipitation: Normalize the protein amounts for all samples. Incubate the lysates with an antibody against the tagged protein of interest for 2-4 hours or overnight at 4°C with gentle rotation.
-
Bead Capture: Add Protein A/G agarose beads to each sample and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold Wash Buffer to remove non-specific binding.
-
Elution: After the final wash, aspirate the supernatant and add 2X SDS-PAGE Sample Buffer directly to the beads. Boil at 95°C for 5-10 minutes to elute the immunoprecipitated proteins.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Detection: Probe the membrane with an anti-HA antibody to detect the ubiquitinated forms of the protein of interest (which will appear as a high molecular weight smear or ladder above the unmodified protein band). Subsequently, the membrane can be stripped and re-probed with an antibody against the protein of interest's tag to confirm equal immunoprecipitation.
This compound is a powerful and selective tool for investigating the roles of HECT E3 ubiquitin ligases. By employing the detailed protocols and understanding the quantitative data presented in this guide, researchers can effectively design and execute experiments to elucidate the specific contributions of HECT-mediated ubiquitination in their biological systems of interest. The provided diagrams offer a clear visual reference for the complex pathways and workflows involved, ensuring a robust and well-controlled experimental approach.
References
Application Notes and Protocols for Immunoprecipitation Following Heclin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for immunoprecipitation (IP) experiments on cell lysates treated with Heclin, a known inhibitor of HECT E3 ubiquitin ligases.
Introduction
This compound is a small molecule inhibitor of HECT E3 ubiquitin ligases, such as Nedd4, Smurf2, and WWP1.[1] It functions by inducing a conformational change in the HECT domain, leading to the oxidation of the active site cysteine, thereby inhibiting ubiquitination activity.[2][3][4] Unlike many inhibitors, this compound does not block the E2 binding site.[2][3][5] This makes it a valuable tool for distinguishing between HECT-mediated and RING-mediated ubiquitination pathways.[2][3] When studying the ubiquitination of a specific protein of interest, immunoprecipitation is a crucial technique to isolate the protein and assess its ubiquitination status after this compound treatment.
This compound Specifications and Activity
A summary of this compound's properties is provided in the table below.
| Property | Value | Source |
| Target E3 Ligases | Nedd4, Smurf2, WWP1 | [1] |
| IC50 (Nedd4) | 6.3 µM | [1][6] |
| IC50 (Smurf2) | 6.8 µM | [1][6] |
| IC50 (WWP1) | 6.9 µM | [1][6] |
| IC50 (Smurf2 in HEK293 cells) | 9 µM | [5][6] |
| Cytotoxicity (HEK293 cells) | IC50 = 45 µM | [6] |
| Solubility | DMSO (up to 100 mM), Ethanol (up to 50 mM) | [1] |
| Storage | Store at -20°C | [1] |
| Stability | ≥ 4 years | [6] |
Signaling Pathway of HECT E3 Ligase Inhibition by this compound
The following diagram illustrates the mechanism of action of this compound in the context of HECT E3 ligase-mediated ubiquitination.
Caption: this compound inhibits HECT E3 ligases, preventing substrate ubiquitination.
Experimental Protocol: Immunoprecipitation of a Target Protein after this compound Treatment
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing immunoprecipitation to analyze the ubiquitination of a target protein.
I. Reagents and Buffers
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Cell Lysis Buffer (Non-denaturing): 20 mM HEPES (pH 7.5), 150 mM NaCl, 10% (w/v) glycerol, 0.1% (w/v) Triton X-100. Immediately before use, add protease and phosphatase inhibitors. For ubiquitination studies, add 10 mM N-Ethylmaleimide (NEM) to inhibit deubiquitinating enzymes (DUBs).
-
Wash Buffer: Ice-cold PBS or the same lysis buffer without inhibitors.
-
Antibody: Primary antibody specific to the protein of interest.
-
Protein A/G Magnetic Beads or Agarose Beads: For capturing the immune complexes.
-
Elution Buffer: 1x Laemmli sample buffer.
II. Experimental Workflow
The overall workflow for the immunoprecipitation experiment is depicted below.
Caption: Workflow for immunoprecipitation following this compound treatment.
III. Detailed Procedure
A. Cell Culture and this compound Treatment
-
Plate cells at an appropriate density and allow them to adhere and grow overnight.
-
Treat the cells with the desired concentration of this compound. A typical starting concentration is 10-20 µM. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and target protein. A common treatment time is 4-6 hours.[3] Include a vehicle control (DMSO) in parallel.
B. Cell Lysis
-
After treatment, aspirate the media and wash the cells once with ice-cold PBS.[7]
-
Add ice-cold lysis buffer (with inhibitors and NEM) to the plate.[7][8] Use approximately 0.5 mL for a 10 cm plate.[7]
-
Incubate on ice for 5-10 minutes.[7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7][8]
-
Sonicate the lysate briefly on ice to shear DNA and ensure complete lysis.[7]
-
Centrifuge the lysate at 14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[7]
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is your protein sample.
C. Pre-clearing the Lysate (Optional but Recommended)
-
To reduce non-specific binding, pre-clear the lysate by adding 20 µL of Protein A/G beads to 500 µg - 1 mg of total protein.
-
Incubate with rotation for 30-60 minutes at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
D. Immunoprecipitation with Primary Antibody
-
Add the primary antibody specific to your protein of interest to the pre-cleared lysate. The optimal antibody concentration should be determined empirically, but a typical starting point is 1-5 µg of antibody per 500 µg - 1 mg of protein lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.[8]
E. Capture with Protein A/G Beads
-
Add 20-30 µL of pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
F. Washing
-
Pellet the beads by centrifugation (e.g., 3,000 x g for 2 minutes) or using a magnetic rack.
-
Carefully remove and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold wash buffer.
-
Repeat the wash step at least three times to remove non-specifically bound proteins.
G. Elution
-
After the final wash, remove all of the supernatant.
-
Add 20-40 µL of 1x Laemmli sample buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins and denature them for subsequent analysis.[7][9]
-
Pellet the beads and transfer the supernatant containing the eluted proteins to a new tube.
H. Analysis
-
The eluted samples are now ready for analysis by SDS-PAGE and Western blotting.
-
To assess changes in ubiquitination, probe the Western blot with an anti-ubiquitin antibody. You can then strip and re-probe the membrane with an antibody against your protein of interest to confirm successful immunoprecipitation.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low yield of target protein | Inefficient cell lysis | Optimize lysis buffer composition; ensure complete cell disruption. |
| Insufficient antibody | Titrate the primary antibody concentration. | |
| Inefficient antibody-bead binding | Ensure the correct Protein A/G isotype for your primary antibody. | |
| High background/non-specific binding | Insufficient washing | Increase the number of wash steps or the stringency of the wash buffer. |
| Lysate not pre-cleared | Always include a pre-clearing step. | |
| Antibody cross-reactivity | Use a highly specific monoclonal antibody if possible. | |
| No change in ubiquitination observed | This compound concentration or treatment time is not optimal | Perform a dose-response and time-course experiment. |
| DUB activity | Ensure fresh NEM is added to the lysis buffer. | |
| Protein is not a substrate of a this compound-sensitive E3 ligase | Confirm the E3 ligase responsible for your protein's ubiquitination. |
References
- 1. rndsystems.com [rndsystems.com]
- 2. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tribioscience.com [tribioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Developing Small‐Molecule Inhibitors of HECT‐Type Ubiquitin Ligases for Therapeutic Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols: Western Blot Analysis of Heclin's Effects on Protein Levels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of Heclin, a known inhibitor of HECT E3 ubiquitin ligases, on the protein levels of various substrates. By inhibiting specific E3 ligases, this compound is expected to prevent the ubiquitination and subsequent proteasomal degradation of their target proteins, leading to their accumulation within the cell. This document outlines the underlying signaling pathways, provides detailed experimental protocols, and presents expected outcomes for key protein targets.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that selectively targets the HECT (Homologous to the E6-AP Carboxyl Terminus) domain of a subset of E3 ubiquitin ligases, including Nedd4, Smurf2, and WWP1. Unlike many other inhibitors, this compound does not block the E2 binding site. Instead, it induces a conformational change in the HECT domain, which leads to the oxidation of the active site cysteine residue. This modification renders the E3 ligase inactive, thereby preventing the transfer of ubiquitin to its substrate proteins. As a consequence, substrate proteins that are normally targeted for degradation by these E3 ligases accumulate in the cell. Western blotting is a powerful and widely used technique to detect these changes in protein abundance.
Data Presentation: Expected Effects of this compound on Substrate Protein Levels
The following tables summarize the expected outcomes of this compound treatment on the protein levels of known substrates of the HECT E3 ligases Nedd4, Smurf2, and WWP1. The expected change is an increase in protein levels upon this compound treatment, as their degradation would be inhibited. While direct quantitative data for this compound's effect on all these substrates is not extensively available, the information is inferred from studies demonstrating their regulation by the respective E3 ligases.
Table 1: Expected Effect of this compound on Nedd4 Substrate Protein Levels
| Substrate Protein | Function | Expected Change with this compound Treatment |
| PTEN | Tumor suppressor, phosphatase | Increase |
| ErbB4 (HER4) | Receptor tyrosine kinase | Increase |
| Dvl2 | Wnt signaling pathway protein | Increase |
| TGF-β Receptor I | TGF-β signaling pathway receptor | Increase |
Table 2: Expected Effect of this compound on Smurf2 Substrate Protein Levels
| Substrate Protein | Function | Expected Change with this compound Treatment |
| HIF-1α | Transcription factor, response to hypoxia | Increase |
| Smad2 | TGF-β signaling pathway protein | Increase |
| KLF5 | Transcription factor | Increase |
| TGF-β Receptor I | TGF-β signaling pathway receptor | Increase |
Table 3: Expected Effect of this compound on WWP1 Substrate Protein Levels
| Substrate Protein | Function | Expected Change with this compound Treatment |
| KLF5 | Transcription factor | Increase |
| ErbB4 (HER4) | Receptor tyrosine kinase | Increase |
| p63 | Transcription factor | Increase |
| Smad2 | TGF-β signaling pathway protein | Increase |
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflow for Western blot analysis.
Experimental Protocols
A. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line (e.g., HEK293T, MCF7, or a cell line known to express the target protein) in appropriate growth medium and incubate until they reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration (e.g., 10, 25, 50, 100 µM).
-
Treatment: Remove the growth medium from the cells and replace it with the medium containing different concentrations of this compound or a vehicle control (DMSO). Incubate the cells for a predetermined time (e.g., 6, 12, 24 hours).
B. Protein Extraction
-
Cell Lysis: After treatment, place the cell culture plates on ice. Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer: Add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to each plate.
-
Scraping and Collection: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract, and transfer it to a new tube. Avoid disturbing the pellet.
C. Protein Quantification
-
BCA Assay: Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration by adding the appropriate volume of lysis buffer.
D. SDS-PAGE and Western Blotting
-
Sample Preparation for Loading: Mix the normalized protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target protein (and a loading control like β-actin or GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system.
E. Data Analysis
-
Image Acquisition: Capture the Western blot images using an appropriate imager.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the target protein band to the intensity of the corresponding loading control band in the same lane.
-
Data Presentation: Express the results as a fold change relative to the vehicle-treated control. Perform statistical analysis to determine the significance of the observed changes.
Conclusion
This document provides a framework for investigating the effects of this compound on protein stability using Western blot analysis. By following these protocols, researchers can effectively assess the impact of this compound on the levels of various substrate proteins of Nedd4, Smurf2, and WWP1, thereby elucidating its cellular mechanism of action and potential therapeutic applications. The provided diagrams and tables serve as a valuable resource for experimental design and data interpretation.
Application Notes and Protocols: High-Throughput Screening of Heclin for HECT E3 Ligase Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Heclin, a known HECT E3 ubiquitin ligase inhibitor, in high-throughput screening (HTS) campaigns for drug discovery. The following sections detail the mechanism of this compound, its quantitative inhibitory data, and a robust HTS assay protocol suitable for identifying and characterizing novel HECT E3 ligase inhibitors.
Introduction to this compound and HECT E3 Ligases
HECT (Homologous to E6AP C-Terminus) E3 ubiquitin ligases are a family of enzymes crucial for mediating the transfer of ubiquitin to substrate proteins, a process that regulates a vast array of cellular functions including signal transduction, protein degradation, and DNA repair.[1][2] Dysregulation of HECT E3 ligases is implicated in numerous diseases, making them attractive targets for therapeutic intervention.[2][3]
This compound is a small molecule inhibitor that selectively targets HECT E3 ubiquitin ligases over RING domain ligases.[4] It has been shown to inhibit several HECT ligases, including Nedd4, Smurf2, and WWP1.[4] Unlike some inhibitors that block the E2 binding site, this compound induces a conformational change in the HECT domain, leading to the oxidation of the active site cysteine, thereby inhibiting its catalytic activity.[5]
Quantitative Data: this compound Inhibitory Activity
This compound has been characterized against several HECT E3 ligases, and its inhibitory potency is summarized in the table below. This data is essential for establishing positive controls and reference points in an HTS campaign.
| Target HECT E3 Ligase | IC50 (µM) |
| Nedd4 | 6.3[4] |
| Smurf2 | 6.8[4] |
| WWP1 | 6.9[4] |
High-Throughput Screening Assay for HECT E3 Ligase Inhibitors
A fluorescence polarization (FP) based assay using a ubiquitin thioester probe, UbFluor, is a robust and efficient method for high-throughput screening of HECT E3 ligase inhibitors.[5][6][7] This assay bypasses the need for E1 and E2 enzymes, directly measuring the transthiolation activity of the HECT E3 ligase.[5]
Assay Principle:
The UbFluor probe consists of ubiquitin linked to a fluorophore via a thioester bond. In the presence of an active HECT E3 ligase, the ubiquitin is transferred from the probe to the catalytic cysteine of the HECT domain. This transthiolation reaction releases the fluorophore, causing a decrease in the fluorescence polarization signal. Inhibitors of the HECT E3 ligase, such as this compound, will prevent this reaction, resulting in a stable, high FP signal.[5]
Diagram of the HECT E3 Ligase Ubiquitination Pathway
Caption: The HECT E3 ligase ubiquitination cascade and the point of inhibition by this compound.
Experimental Protocols
Materials and Reagents:
-
HECT E3 Ligase: Purified recombinant HECT E3 ligase (e.g., Nedd4, Smurf2).
-
UbFluor Probe: Synthesized as described in the literature.[5]
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 6 µM Tween-20. Note: Do not include reducing agents like DTT or BME as they will react with the UbFluor thioester.[5]
-
Test Compounds: this compound (as a positive control) and library compounds dissolved in DMSO.
-
Iodoacetamide: As a positive control for irreversible inhibition, dissolved in DMSO.
-
384-well Plates: Low-volume, black, flat-bottom plates suitable for fluorescence polarization.
-
Plate Reader: Capable of measuring fluorescence polarization.
-
Acoustic Liquid Handler or Pintool: For precise transfer of small volumes of compounds.
Protocol 1: Determining Optimal HTS Conditions
-
Prepare Reagents:
-
Prepare serial dilutions of the HECT E3 ligase in assay buffer.
-
Prepare corresponding dilutions of the UbFluor probe, maintaining a 5-fold molar excess over the enzyme concentration (e.g., for 0.1, 0.3, and 0.5 µM HECT E3, use 0.5, 1.5, and 2.5 µM UbFluor, respectively).[5]
-
-
Plate Layout:
-
In a 384-well plate, add 125 nL of DMSO to wells designated for negative controls (maximum signal).
-
Add 125 nL of 100 mM Iodoacetamide in DMSO to wells for positive controls (minimum signal).[5]
-
-
Enzyme and Probe Addition:
-
Add the HECT E3 ligase dilutions to the appropriate wells.
-
Initiate the reaction by adding the UbFluor probe dilutions to all wells. The final reaction volume is typically 20 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature, protected from light.
-
Measure fluorescence polarization at regular intervals (e.g., every 5 minutes for 1 hour) to determine the reaction kinetics.
-
-
Data Analysis:
-
Calculate the Z' factor for each condition to assess assay quality. A Z' factor ≥ 0.5 is considered excellent for HTS.[8]
-
Select the enzyme and probe concentrations that provide a stable and robust assay window.
-
Diagram of the UbFluor HTS Workflow
Caption: A streamlined workflow for the UbFluor high-throughput screening assay.
Protocol 2: High-Throughput Screening
-
Compound Plating: Using an acoustic liquid handler, transfer ~100-200 nL of each compound from the library to a 384-well plate.
-
Control Plating: In designated columns, add DMSO (negative control), this compound (positive control inhibitor), and Iodoacetamide (positive control for complete inhibition).
-
Enzyme Addition: Add the optimized concentration of HECT E3 ligase in assay buffer to all wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add the optimized concentration of UbFluor probe to all wells to start the reaction.
-
Measurement: After a predetermined incubation time (based on the kinetics from Protocol 1), measure the fluorescence polarization of each well.
-
Data Analysis:
-
Normalize the data using the high (DMSO) and low (Iodoacetamide) controls.
-
Calculate the percent inhibition for each compound.
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls).
-
Protocol 3: Dose-Response Analysis of Hits
-
Plate Preparation: Create a serial dilution of the identified hit compounds and this compound in DMSO.
-
Compound Transfer: Transfer the diluted compounds to a 384-well plate.
-
Assay Execution: Perform the UbFluor assay as described in Protocol 2.
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each hit compound.
-
Diagram of the UbFluor Assay Principle
Caption: The principle of the UbFluor assay, showing the change in FP upon reaction and inhibition.
Conclusion
The combination of this compound as a reference compound and the UbFluor HTS assay provides a powerful platform for the discovery and characterization of novel HECT E3 ligase inhibitors. This approach offers high sensitivity, a simplified workflow, and is amenable to the large-scale screening required in modern drug discovery. The detailed protocols herein should enable researchers to successfully implement this strategy in their own laboratories.
References
- 1. Functional dissection of an HECT ubiquitin E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HECT E3 Ligases: A Tale With Multiple Facets [frontiersin.org]
- 3. System-wide modulation of HECT E3 ligases with selective ubiquitin variant probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 5. High-Throughput Screening of HECT E3 Ubiquitin Ligases Using UbFluor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening of HECT E3 Ubiquitin Ligases Using UbFluor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UbFluor: A Fluorescent Thioester to Monitor HECT E3 Ligase Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application of Heclin in studying viral replication.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Heclin is a small molecule inhibitor of HECT (Homologous to the E6AP C-terminus) domain-containing E3 ubiquitin ligases, such as Nedd4, Smurf2, and WWP1.[1] These enzymes play a crucial role in the late stages of the replication cycle of several enveloped viruses by facilitating viral budding and egress from host cells.[2][3][4] By inhibiting these host cell enzymes, this compound provides a powerful tool to study the mechanisms of viral replication and to evaluate potential host-targeted antiviral therapies.
Mechanism of Action in Viral Replication
Many enveloped viruses, including Ebola virus and coronaviruses like SARS-CoV-2, utilize the host's cellular machinery for their release.[3][4] Viral proteins, such as the Ebola virus VP40 matrix protein and the SARS-CoV-2 Spike protein, contain specific motifs (e.g., PPxY) that recruit HECT E3 ligases.[2][3] These E3 ligases then ubiquitinate viral or host proteins, a process that is essential for the proper function of the ESCRT (Endosomal Sorting Complexes Required for Transport) pathway, which mediates membrane scission and viral particle release.[2]
This compound inhibits the catalytic activity of HECT E3 ligases, thereby preventing the ubiquitination events necessary for viral budding.[5] This leads to a reduction in the release of new viral particles from infected cells, effectively inhibiting the spread of the virus.
Key Applications in Viral Replication Research
-
Studying the Role of HECT E3 Ligases in Viral Budding: this compound can be used as a chemical probe to dissect the specific involvement of HECT E3 ligases in the budding process of different viruses.
-
Validating HECT E3 Ligases as Antiviral Targets: By demonstrating that inhibition of these enzymes with this compound blocks viral replication, researchers can validate them as potential targets for the development of novel antiviral drugs.
-
Screening for Novel Antiviral Compounds: Understanding the mechanism of this compound can inform the design and screening of new and more potent inhibitors of HECT E3 ligases with broad-spectrum antiviral activity.
Quantitative Data
The following table summarizes the inhibitory activity of this compound against several HECT E3 ubiquitin ligases.
| Target E3 Ligase | IC50 Value (μM) |
| Nedd4 | 6.3[1] |
| Smurf2 | 6.8[1] |
| WWP1 | 6.9[1] |
IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity in vitro.
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay for SARS-CoV-2
This protocol is adapted for the use of this compound to determine its ability to inhibit SARS-CoV-2-induced cell death.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 isolate
-
This compound (dissolved in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
On the day of the experiment, prepare serial dilutions of this compound in DMEM. The final DMSO concentration should be kept below 0.5%.
-
Remove the growth medium from the cells and infect with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.
-
Immediately after adding the virus, add the different concentrations of this compound to the respective wells. Include a "virus only" control (with DMSO vehicle) and a "cells only" control (uninfected and untreated).
-
Incubate the plate at 37°C with 5% CO2 for 48-72 hours, or until significant CPE is observed in the "virus only" control wells.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of CPE inhibition for each this compound concentration compared to the "virus only" control. The 50% effective concentration (EC50) can be determined by plotting the percentage of inhibition against the log of the this compound concentration.
Ebola Virus-Like Particle (VLP) Budding Assay
This protocol describes how to assess the effect of this compound on the budding of Ebola virus-like particles, which mimics the viral egress process.
Materials:
-
HEK293T cells
-
Expression plasmid for Ebola virus VP40 protein (e.g., pCAGGS-VP40)
-
This compound (dissolved in DMSO)
-
Opti-MEM® I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine® 2000)
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Sucrose (B13894) cushion (20% in PBS)
-
SDS-PAGE gels and Western blot reagents
-
Primary antibody against Ebola VP40
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed HEK293T cells in 6-well plates to be 70-80% confluent on the day of transfection.
-
Transfect the cells with the VP40 expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 4-6 hours of transfection, replace the medium with fresh growth medium containing various concentrations of this compound or DMSO as a vehicle control.
-
Incubate the cells for 24-48 hours at 37°C with 5% CO2.
-
Harvesting Cell Lysates: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Clarify the lysates by centrifugation to remove cell debris.
-
Harvesting VLPs: Collect the cell culture supernatant and clarify by low-speed centrifugation to remove cells and debris. Layer the clarified supernatant onto a 20% sucrose cushion and ultracentrifuge to pellet the VLPs.
-
Resuspend the VLP pellet in a small volume of PBS.
-
Western Blot Analysis:
-
Determine the protein concentration of the cell lysates.
-
Load equal amounts of protein from the cell lysates and equal volumes of the resuspended VLP fractions onto an SDS-PAGE gel.
-
Perform Western blotting using a primary antibody against VP40 to detect the protein in both the cell lysates (intracellular expression) and the VLP fractions (budded particles).
-
Use a secondary HRP-conjugated antibody and a chemiluminescent substrate for detection.
-
-
Quantification: Densitometry can be used to quantify the amount of VP40 in the VLP fraction relative to the amount in the cell lysate for each treatment condition. A decrease in the VLP-associated VP40 in this compound-treated samples compared to the control indicates inhibition of budding.
Visualizations
Caption: Signaling pathway of HECT E3 ligase-mediated viral budding and its inhibition by this compound.
Caption: General experimental workflow for assessing the antiviral activity of this compound using a VLP budding assay.
References
- 1. rndsystems.com [rndsystems.com]
- 2. HECT ubiquitin ligases link viral and cellular PPXY motifs to the vacuolar protein-sorting pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of HECT E3 ligases as potential therapy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nedd4 Regulates Egress of Ebola Virus-Like Particles from Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of a Stable Stock Solution of Heclin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stable stock solutions of Heclin, a selective inhibitor of HECT E3 ubiquitin ligases. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reproducible experimental results.
Application Notes
This compound is a small molecule inhibitor of HECT E3 ubiquitin ligases, including Nedd4, Smurf2, and WWP1, with IC50 values of 6.3, 6.8, and 6.9 μM, respectively[1]. It is a valuable tool for distinguishing between HECT- and RING-mediated ubiquitination[2]. Proper preparation of a stable stock solution is the first critical step for any in vitro or in vivo experiment. This compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol[2][3]. For long-term storage, it is recommended to store this compound as a powder at -20°C, where it is stable for at least two years[2]. Once dissolved, the stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles[1].
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative data for the preparation of a this compound stock solution.
| Parameter | Value | Solvent | Source |
| Molecular Weight | 283.32 g/mol | - | |
| Max Solubility | 100 mM (28.33 mg/mL) | DMSO | |
| 50 mM (14.17 mg/mL) | Ethanol | ||
| up to 40 mg/mL | DMSO | [2] | |
| up to 10 mg/mL | Ethanol | [2] | |
| Powder Storage | -20°C (≥ 2 years) | - | [2][4] |
| Stock Solution Storage | -20°C (up to 1 month) | DMSO or Ethanol | [1][2] |
| -80°C (up to 6 months) | DMSO or Ethanol | [1] |
Experimental Protocols
This section provides a detailed methodology for the preparation of a stable stock solution of this compound.
Materials
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Pre-weighing Preparation : Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture onto the powder.
-
Weighing : Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.83 mg of this compound (Molecular Weight = 283.32 g/mol ).
-
Solvent Addition : Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the 2.83 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Dissolution : Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication (5-10 minutes) in a water bath can be used to aid dissolution[5]. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting : To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Storage : Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1][2].
-
Working Solution Preparation : When needed, thaw a single aliquot and dilute it to the desired final concentration in the appropriate aqueous buffer or cell culture medium immediately before use.
Visualizations
This compound Inhibition of HECT E3 Ubiquitin Ligase Pathway
Caption: this compound inhibits HECT E3 ligases, blocking substrate ubiquitination.
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a stable this compound stock solution.
References
Heclin: A Potent HECT E3 Ligase Inhibitor for Cell Viability and Cytotoxicity Studies
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heclin is a cell-permeable small molecule that functions as a potent inhibitor of HECT (Homologous to the E6AP Carboxyl Terminus) domain-containing E3 ubiquitin ligases.[1][2][3] Unlike many inhibitors that target the E2 binding site, this compound induces a conformational change in the HECT domain, leading to the oxidation of the active site cysteine residue and subsequent inhibition of ubiquitin transfer.[1][4] This unique mechanism of action makes this compound a valuable tool for studying the roles of HECT E3 ligases in various cellular processes, including protein degradation, signal transduction, and cell fate determination. Notably, inhibition of these ligases by this compound has been shown to induce cytotoxicity in cultured cells, suggesting its potential as a modulator of cell viability.[1][3]
These application notes provide detailed protocols for utilizing this compound in common cell viability and cytotoxicity assays, summarize available quantitative data, and illustrate its mechanism of action and relevant signaling pathways.
Chemical Properties
A thorough understanding of this compound's chemical properties is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 283.32 g/mol | [2] |
| Molecular Formula | C₁₇H₁₇NO₃ | [2] |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. | [2] |
| Storage | Store at -20°C. | [2] |
Mechanism of Action
This compound exerts its inhibitory effect on HECT E3 ligases through a novel mechanism. Instead of competing with the E2 ubiquitin-conjugating enzyme for binding, this compound induces a conformational shift in the HECT domain. This altered conformation exposes the active site cysteine to the cellular environment, leading to its oxidation. The oxidized cysteine is unable to form the thioester bond with ubiquitin, thereby blocking the transfer of ubiquitin to substrate proteins.
Quantitative Data
This compound has been demonstrated to inhibit several HECT E3 ligases and induce cytotoxicity in the human embryonic kidney cell line HEK293.
Table 1: Inhibitory Activity of this compound against HECT E3 Ligases
| HECT E3 Ligase | IC₅₀ (µM) | Reference |
| Nedd4 | 6.3 | [2] |
| Smurf2 | 6.8 | [2] |
| WWP1 | 6.9 | [2] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | IC₅₀ (µM) | Reference |
| HEK293 | CellTiter-Glo | 45 | [3] |
Note: Further research is required to establish the cytotoxic effects of this compound across a broader range of cancer cell lines.
Experimental Protocols
The following are detailed protocols for assessing the impact of this compound on cell viability and cytotoxicity.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
This protocol quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
This compound
-
LDH Cytotoxicity Assay Kit
-
Cell culture medium
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound for the desired duration. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (lysis buffer).
-
After incubation, carefully collect the cell culture supernatant.
-
Follow the LDH Cytotoxicity Assay Kit manufacturer's instructions to measure the LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
Protocol 3: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This assay measures ATP levels as an indicator of metabolically active cells.
Materials:
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate.
-
Treat cells with a range of this compound concentrations and incubate for the desired time.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability relative to the vehicle control.
This compound-Induced Apoptosis Signaling Pathway
The cytotoxic effects of this compound are likely mediated through the induction of apoptosis. HECT E3 ligases are known to regulate key components of apoptotic signaling pathways. By inhibiting these ligases, this compound may disrupt the delicate balance between pro-survival and pro-apoptotic signals, ultimately leading to programmed cell death. While the precise pathway initiated by this compound requires further investigation, a plausible mechanism involves the activation of the intrinsic (mitochondrial) apoptotic pathway.
Conclusion
This compound is a valuable research tool for investigating the roles of HECT E3 ligases in cellular function and disease. Its ability to induce cytotoxicity makes it particularly relevant for studies in cancer biology and drug development. The protocols and information provided here offer a comprehensive guide for researchers to effectively utilize this compound in their cell viability and cytotoxicity assays. Further investigation into its effects on a wider range of cell lines and the specific molecular pathways it modulates will undoubtedly expand its application in biomedical research.
References
Application Notes and Protocols for Heclin: In Vivo Administration and Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heclin is a small molecule inhibitor of HECT (Homologous to E6AP C-terminus) type E3 ubiquitin ligases.[1][2][3][4] It functions by inducing a conformational change in the HECT domain, which leads to the oxidation of the active site cysteine, rather than by competing with the E2 ubiquitin-conjugating enzyme.[2][5] this compound has been shown to inhibit several HECT ligases, including Nedd4, Smurf2, and WWP1, with IC50 values in the low micromolar range.[3] It is a valuable tool for distinguishing between HECT- and RING-mediated ubiquitination, as it does not inhibit RING domain ligases.[1][5] While the term "in vivo" has been predominantly used in the context of cell culture experiments, this document compiles the available information on both cell-based and organismal administration of this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory concentrations (IC50) of this compound against various HECT E3 ubiquitin ligases.
| Target HECT E3 Ligase | IC50 (μM) | Cell-Based IC50 (μM) | Reference |
| Nedd4 | 6.3 | Not Reported | [3] |
| Smurf2 | 6.8 | 9 (autoubiquitination in HEK293 cells) | [3] |
| WWP1 | 6.9 | Not Reported | [3] |
Signaling Pathway of this compound's Mechanism of Action
This compound inhibits HECT E3 ligases through a distinct mechanism that does not involve direct competition with the E2 ubiquitin-conjugating enzyme. Instead, it induces a conformational change in the HECT domain, rendering the catalytic cysteine susceptible to oxidation.
Caption: Mechanism of this compound-mediated inhibition of HECT E3 ligases.
Experimental Protocols
Protocol 1: In-Cell (In Vivo) HECT E3 Ligase Ubiquitination Assay
This protocol is adapted from methodologies described for assessing the activity of this compound in tissue culture cells.[5]
Objective: To determine the effect of this compound on the ubiquitination of a specific substrate by a HECT E3 ligase in a cellular context.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for the HECT E3 ligase of interest (e.g., Smurf2) and its substrate (e.g., Dvl2)
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors
-
Antibodies for Western blotting (anti-substrate, anti-E3 ligase, anti-ubiquitin)
-
Protein A/G agarose (B213101) beads for immunoprecipitation
-
Standard reagents and equipment for cell culture, transfection, immunoprecipitation, and Western blotting.
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293 cells to achieve 70-80% confluency on the day of transfection.
-
Co-transfect cells with expression vectors for the HECT E3 ligase and its substrate using a suitable transfection reagent.
-
-
This compound Treatment:
-
24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) or DMSO as a vehicle control.
-
Incubate for a desired period (e.g., 4-6 hours). In cells, this compound has been shown to be active for at least 4 hours.[5]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and deubiquitinase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation of the Substrate:
-
Incubate the cell lysates with an antibody against the substrate overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads several times with lysis buffer.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated substrate.
-
The membrane can also be probed with the anti-substrate antibody as a loading control.
-
Protocol 2: General Considerations for In Vivo Animal Studies
1. Formulation and Solubility:
-
This compound is soluble in DMSO and ethanol.[3] For in vivo use, a formulation compatible with the chosen route of administration must be developed. This may involve co-solvents such as PEG, Tween 80, or cyclodextrins to ensure solubility and stability in an aqueous vehicle.
2. Route of Administration:
-
Potential routes for small molecules include oral gavage (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC) injection. The choice of route will depend on the experimental goals and the pharmacokinetic properties of the compound.
3. Dosing:
-
Dose-range finding studies are essential to determine the maximum tolerated dose (MTD) and to establish a dose-response relationship for the desired biological effect.
4. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies:
-
PK studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in the animal model.
-
PD studies will help to correlate the concentration of this compound in plasma and target tissues with its biological effect (e.g., inhibition of HECT E3 ligase activity).
5. Monitoring:
-
Animals should be monitored for any signs of toxicity, including changes in weight, behavior, and food/water intake.
Experimental Workflow for In-Cell Ubiquitination Assay
The following diagram outlines the key steps in the in-cell ubiquitination assay described in Protocol 1.
Caption: Workflow for assessing this compound's in-cell activity.
Disclaimer
The information provided in these application notes and protocols is intended for research use only and is based on currently available scientific literature. Researchers should exercise their own judgment and expertise in designing and conducting experiments. The stability and efficacy of this compound in whole-organism in vivo models have not been extensively documented in peer-reviewed publications, and therefore, caution is advised when planning such studies.
References
- 1. tribioscience.com [tribioscience.com]
- 2. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developing Small‐Molecule Inhibitors of HECT‐Type Ubiquitin Ligases for Therapeutic Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Heclin's role in studying the degradation of specific protein substrates.
Application Notes: The Role of Heclin in Studying Protein Degradation
Introduction
This compound is a potent and specific small-molecule inhibitor of HECT (Homologous to E6AP C-terminus) E3 ubiquitin ligases.[1] It provides a critical tool for researchers to investigate the roles of this specific class of E3 ligases in cellular processes, including protein degradation, signal transduction, and cell cycle control.[1] Unlike RING-type E3 ligases, which act as scaffolds, HECT E3 ligases form a transient thioester intermediate with ubiquitin before transferring it to a substrate.[1][2] this compound's specificity allows for the clear distinction between HECT-mediated and RING-mediated ubiquitination events, making it an invaluable reagent for dissecting the ubiquitin-proteasome system.[3]
Mechanism of Action
This compound does not function by competitively inhibiting the binding of the E2 ubiquitin-conjugating enzyme to the HECT domain.[1] Instead, it induces a conformational change in the HECT domain. This altered conformation renders the active site cysteine residue susceptible to spontaneous oxidation, thereby blocking the formation of the crucial E3-ubiquitin thioester intermediate and inhibiting the ubiquitination of target substrates.[1][3][4] This inhibitory action has been shown to be reversible.[1]
Applications
-
Selective Inhibition of HECT E3 Ligases: this compound can be used to specifically inhibit HECT E3 ligases like Nedd4, Smurf2, and WWP1, allowing for the study of their downstream effects.[5]
-
Substrate Identification: By treating cells with this compound, researchers can induce the accumulation of proteins that are normally targeted for degradation by HECT E3 ligases, facilitating their identification.
-
Pathway Elucidation: this compound helps in determining whether a specific protein degradation pathway is dependent on HECT-type or RING-type E3 ligases.[3]
-
Therapeutic Research: Given the involvement of HECT ligases in various diseases, including cancer, this compound serves as a chemical probe to validate these enzymes as potential drug targets.[1][2]
Quantitative Data Summary
This compound exhibits inhibitory activity against several HECT E3 ligases in the low micromolar range. The half-maximal inhibitory concentrations (IC₅₀) have been determined through in vitro and cell-based assays.
| Target E3 Ligase | Assay Type | IC₅₀ (μM) | Reference |
| Nedd4 | In Vitro Auto-ubiquitination | 6.3 | [3][5] |
| Smurf2 | In Vitro Auto-ubiquitination | 6.8 | [3][5] |
| WWP1 | In Vitro Auto-ubiquitination | 6.9 | [3][5] |
| Smurf2 | In Vivo Auto-ubiquitination (HEK293) | 9.0 | [1][6] |
| Cytotoxicity | Cell Viability (HEK293, 24h) | 45.0 | [6] |
Experimental Protocols
Protocol 1: In Vitro HECT E3 Ligase Auto-ubiquitination Assay
This protocol is designed to measure the inhibitory effect of this compound on the auto-ubiquitination activity of a recombinant HECT domain E3 ligase.
Materials:
-
Recombinant E1 Activating Enzyme
-
Recombinant E2 Conjugating Enzyme (e.g., UBE2D2/UbcH5b)
-
Recombinant HECT E3 Ligase (e.g., Smurf2, Nedd4)
-
Ubiquitin
-
ATP solution (10 mM)
-
Ubiquitination Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
SDS-PAGE loading buffer
-
Deionized water
-
Antibody against the E3 ligase or ubiquitin for Western blot
Procedure:
-
Prepare a master mix containing E1, E2, Ubiquitin, and ATP in Ubiquitination Reaction Buffer.
-
Aliquot the master mix into separate microcentrifuge tubes.
-
Add varying concentrations of this compound (e.g., 0.1 to 100 µM) to the tubes. Add an equivalent volume of DMSO to the negative control tube.
-
Pre-incubate the mixtures for 15 minutes at room temperature to allow this compound to interact with the E3 ligase.
-
Initiate the reaction by adding the recombinant HECT E3 ligase to each tube.
-
Incubate the reactions at 37°C for 60-90 minutes.
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE followed by Western blotting using an antibody specific to the E3 ligase. The appearance of high molecular weight smears or bands indicates ubiquitination.
-
Quantify the band intensity using densitometry to determine the IC₅₀ value of this compound.
Protocol 2: Cell-Based Substrate Degradation Assay
This protocol details how to assess this compound's ability to prevent the degradation of a specific protein substrate in cultured cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Expression plasmids for the HECT E3 ligase (e.g., Smurf2) and its substrate (e.g., Dvl2).
-
Transfection reagent
-
This compound (stock solution in DMSO)
-
Proteasome inhibitor (e.g., MG132) as a positive control for substrate stabilization
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies against the substrate, E3 ligase, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed HEK293 cells in multi-well plates and grow to 70-80% confluency.
-
Co-transfect the cells with expression plasmids for the E3 ligase and its substrate using a suitable transfection reagent, according to the manufacturer's instructions.
-
Allow cells to express the proteins for 24-48 hours.
-
Treat the cells with this compound at the desired concentration (e.g., 10-20 µM). Include a vehicle control (DMSO) and a positive control (MG132, e.g., 10 µM).
-
Incubate the cells for 4-6 hours.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Normalize the protein samples and prepare them for SDS-PAGE.
-
Perform Western blot analysis to detect the levels of the substrate protein, the E3 ligase, and the loading control.
-
An increase in the substrate protein level in this compound-treated cells compared to the DMSO control indicates that this compound inhibits its degradation.
References
- 1. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing Small‐Molecule Inhibitors of HECT‐Type Ubiquitin Ligases for Therapeutic Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tribioscience.com [tribioscience.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. rndsystems.com [rndsystems.com]
- 6. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Troubleshooting Heclin solubility issues in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues with Heclin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is recommended to first prepare a concentrated stock solution in 100% DMSO.
Q2: Can I dissolve this compound directly in aqueous solutions like PBS or cell culture media?
A2: No, this compound is poorly soluble in aqueous solutions. Direct dissolution in buffers or media will likely result in precipitation or an incomplete solution. The recommended procedure is to first dissolve this compound in an organic solvent like DMSO and then dilute this stock solution into your aqueous experimental solution.[1][2][3]
Q3: What is the maximum concentration of DMSO that is safe for my cell cultures?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. While most cell lines can tolerate up to 0.5% DMSO with minimal effects, it is advisable to keep the final concentration at or below 0.1%.[4] Primary cells may be more sensitive, requiring even lower concentrations. It is crucial to include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments to account for any solvent effects.
Q4: My this compound solution is clear in DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening and how can I prevent it?
A4: This is a common issue with hydrophobic compounds like this compound. The rapid change in solvent polarity when a concentrated DMSO stock is added to an aqueous medium can cause the compound to "crash out" of solution. To prevent this, a stepwise dilution approach is recommended. This involves making intermediate dilutions of the DMSO stock in pre-warmed (37°C) culture medium while gently vortexing. This gradual decrease in solvent polarity helps to keep the compound in solution.
Q5: I see a precipitate in my this compound solution over time, even though it was initially clear. What should I do?
A5: Precipitation over time can be due to several factors, including temperature fluctuations or the compound slowly coming out of a supersaturated solution. It is best to prepare fresh working solutions of this compound from your frozen DMSO stock for each experiment. Avoid storing diluted aqueous solutions of this compound for extended periods.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient mixing or solvent volume. | Ensure the DMSO is anhydrous and of high quality. Vortex the solution for several minutes. If solubility is still an issue, gentle warming of the solution to 37°C or brief sonication can be attempted. |
| Immediate and heavy precipitation upon dilution into aqueous buffer. | The final concentration exceeds this compound's aqueous solubility. Rapid solvent exchange. | Decrease the final working concentration of this compound. Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the this compound stock solution dropwise to the aqueous medium while gently vortexing. |
| The solution appears cloudy or forms a fine precipitate after dilution. | Microsuspension formation rather than a true solution. | Centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved compound. Use the supernatant for your experiment, but be aware that the actual concentration may be lower than calculated. It is preferable to optimize the dissolution method to achieve a clear solution. |
| Variability in experimental results between batches. | Inconsistent preparation of this compound solutions. Degradation of this compound stock. | Prepare a large batch of concentrated this compound stock in DMSO, aliquot it into single-use vials, and store at -20°C or -80°C to ensure consistency. Thaw a fresh aliquot for each experiment. Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in common organic solvents. Currently, there is no available quantitative data for the solubility of this compound in purely aqueous solutions, as it is considered practically insoluble.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 28.33 | 100 |
| Ethanol | 14.17 | 50 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 283.32 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 2.83 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Vortex the solution vigorously for 2-3 minutes until the this compound is completely dissolved. A brief sonication or warming to 37°C can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of sterile DMSO to create a 100 µM solution. Mix well by gentle pipetting.
-
In a separate sterile tube containing the required volume of pre-warmed cell culture medium, add the intermediate this compound solution at a 1:10 ratio to achieve the final 10 µM concentration (e.g., add 100 µL of 100 µM this compound to 900 µL of medium).
-
Gently mix the final working solution by inverting the tube or pipetting slowly. Avoid vigorous vortexing which can cause the compound to precipitate.
-
The final DMSO concentration in this working solution will be 0.1%.
-
Use the freshly prepared working solution for your experiment immediately.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound inhibits HECT E3 ligase activity.
Caption: this compound inhibits Smurf2 in the Wnt pathway.
References
Technical Support Center: Optimizing Heclin Incubation Time for Maximal Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time of Heclin for maximal inhibition of HECT-type E3 ubiquitin ligases.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of HECT-type E3 ubiquitin ligases.[1][2][3][4] It does not compete with the E2 ubiquitin-conjugating enzyme for binding to the HECT domain.[1] Instead, this compound induces a conformational change in the HECT domain, which leads to the reversible oxidation of the active site cysteine residue.[1][5] This oxidation prevents the transfer of ubiquitin from the E2 enzyme to the HECT E3 ligase, thereby inhibiting substrate ubiquitination.[1]
Q2: Which HECT E3 ligases are inhibited by this compound?
A2: this compound has been shown to inhibit several members of the Nedd4 family of HECT E3 ligases, including Smurf2, Nedd4, WWP1, and WWP2.[1][3] It is selective for HECT-type ligases and does not inhibit RING domain ligases like Mdm2.[1][2]
Q3: What is a recommended starting concentration for this compound in cell-based assays?
A3: A common starting point for this compound concentration in cell-based assays is in the low micromolar range. The reported IC50 values for inhibiting the auto-ubiquitination of isolated HECT domains are 6.8 µM for Smurf2, 6.3 µM for Nedd4, and 6.9 µM for WWP1.[2][3][6] For inhibiting Smurf2 auto-ubiquitination within cells (HEK293), an apparent IC50 of 9 µM has been observed.[6][7] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time is highly dependent on your experimental goal.
-
Short-term incubation (30 minutes to 4 hours): For observing direct and rapid effects on HECT ligase activity, such as the inhibition of auto-ubiquitination of a specific ligase, shorter incubation times are often sufficient.[1] For example, the disappearance of ubiquitinated Smurf2 has been observed after about 30 minutes of treatment.[1]
-
Long-term incubation (over 4 hours to 24 hours): To assess downstream effects of HECT ligase inhibition, such as changes in substrate protein levels, or to measure cellular phenotypes like apoptosis, longer incubation times are necessary.[1] It is important to note that while cells can tolerate this compound for several hours, exposure for 24 hours can lead to cytotoxicity in cell lines like HEK293.[1][2]
Q5: Is this compound-mediated inhibition reversible?
A5: Yes, the inhibitory action of this compound is reversible.[1][7] The induced oxidation of the active site cysteine can be reversed, allowing the E3 ligase to regain its activity.[1] In cell culture experiments, the activity of Smurf2 was shown to be reversible even in the presence of cycloheximide, indicating reactivation of the existing ligase.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition observed | Incubation time is too short. | The effect of this compound on downstream substrates may take longer to become apparent. Increase the incubation time. A time-course experiment (e.g., 1, 4, 8, 12, and 24 hours) is recommended to identify the optimal time point. |
| This compound concentration is too low. | Perform a dose-response experiment with a range of concentrations (e.g., 1 µM to 50 µM) to determine the optimal effective concentration for your cell line and target. | |
| The target E3 ligase is not a HECT-type ligase or is insensitive to this compound. | Confirm that your target of interest is a HECT E3 ligase known to be inhibited by this compound. This compound is selective and does not inhibit RING-type E3 ligases.[1][2] | |
| Degradation of this compound. | Prepare fresh working solutions of this compound from a frozen stock for each experiment. Stock solutions in DMSO can be stored at -20°C.[2] | |
| High cell death or cytotoxicity observed | Incubation time is too long. | Prolonged exposure to this compound (e.g., 24 hours) can be cytotoxic to some cell lines, such as HEK293, with a reported IC50 for cytotoxicity of 45 µM.[1][6] Reduce the incubation time or perform a time-course experiment to find a window where inhibition is maximal before significant cell death occurs. |
| This compound concentration is too high. | High concentrations of this compound can lead to off-target effects and cytotoxicity. Lower the concentration of this compound used in your experiment. | |
| Inconsistent results between experiments | Variability in cell health and density. | Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the start of each experiment to ensure reproducibility. |
| Repeated freeze-thaw cycles of this compound stock. | Aliquot your this compound stock solution after the initial preparation to avoid multiple freeze-thaw cycles, which can degrade the compound. |
Quantitative Data Summary
| Parameter | Value | Enzyme/Cell Line | Reference |
| IC50 (in vitro) | 6.8 µM | Smurf2 (HECT domain) | [2][3][6] |
| 6.3 µM | Nedd4 (HECT domain) | [2][3][6] | |
| 6.9 µM | WWP1 (HECT domain) | [2][3][6] | |
| Apparent IC50 (in vivo) | 9 µM | Smurf2 (in HEK293 cells) | [6][7] |
| Cytotoxicity IC50 | 45 µM | HEK293 cells (after 24h) | [6] |
Experimental Protocols
Protocol: Optimizing this compound Incubation Time via a Time-Course Experiment
This protocol describes a method to determine the optimal incubation time for this compound to achieve maximal inhibition of a target HECT E3 ligase, assessed by the ubiquitination status of a known substrate.
1. Cell Seeding:
-
Plate your cells of interest at a density that will ensure they reach 70-80% confluency at the time of harvesting.
2. This compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the this compound stock solution in a complete cell culture medium to the desired final working concentration (determined from a prior dose-response experiment or based on published data, e.g., 10 µM).
3. Treatment:
-
Treat the cells with the this compound-containing medium.
-
Include a vehicle control group treated with the same final concentration of DMSO.
4. Time Points:
-
Incubate the cells for a range of time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).
5. Cell Lysis and Protein Quantification:
-
At each time point, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a standard method (e.g., BCA assay).
6. Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting to analyze the ubiquitination status of your substrate of interest or the auto-ubiquitination of the HECT ligase.
-
Probe with antibodies against your substrate, ubiquitin, and a loading control (e.g., GAPDH or β-actin).
7. Data Analysis:
-
Quantify the band intensities for the ubiquitinated substrate and normalize them to the loading control.
-
Plot the normalized ubiquitination levels against the incubation time to identify the time point at which maximal inhibition is achieved.
Visualizations
Caption: this compound's mechanism of HECT E3 ligase inhibition.
Caption: Troubleshooting workflow for lack of this compound activity.
Caption: Experimental workflow for optimizing this compound incubation time.
References
- 1. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tribioscience.com [tribioscience.com]
- 3. This compound | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Developing Small‐Molecule Inhibitors of HECT‐Type Ubiquitin Ligases for Therapeutic Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Mitigating Off-Target Effects of Heclin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with Heclin, a known inhibitor of HECT E3 ubiquitin ligases. The focus is on anticipating, identifying, and mitigating potential off-target effects to ensure data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a small molecule inhibitor of HECT (Homologous to E6AP C-terminus) domain E3 ubiquitin ligases.[1][2] Unlike some inhibitors that block the E2 ubiquitin-conjugating enzyme binding site, this compound induces a conformational change in the HECT domain.[1][3] This change results in the oxidation of the active site cysteine, thereby inhibiting the catalytic activity of the ligase.[1][2][3][4][5] this compound has demonstrated inhibitory activity against several HECT ligases, including Smurf2, Nedd4, and WWP1.[6][7]
Q2: How selective is this compound? A2: this compound shows marked selectivity for HECT E3 ligases over RING (Really Interesting New Gene) domain E3 ligases.[2][3] For example, it has been shown to have no effect on the auto-ubiquitination of the RING domain ligase Mdm2 in vitro.[1] This selectivity makes this compound a valuable tool for distinguishing between cellular processes mediated by HECT-type versus RING-type ligases.[2][3] However, it broadly inhibits multiple members of the HECT family, which should be considered when designing experiments.[1]
Q3: What are off-target effects and why are they a concern with any small molecule inhibitor like this compound? A3: Off-target effects occur when a small molecule binds to and modulates the activity of proteins other than its intended biological target.[8] These unintended interactions are a significant concern because they can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the inhibition of the primary target.[8] Off-target effects can also cause cellular toxicity or other confounding biological responses that are unrelated to the on-target activity.[8][9]
Q4: What initial steps can I take to predict potential off-target effects of this compound in my experimental system? A4: Before beginning wet-lab experiments, computational or in silico methods can help predict potential off-target interactions.[9][10] Approaches like similarity searching (e.g., SEA) can compare the chemical structure of this compound to libraries of compounds with known targets, predicting potential off-targets.[10] Additionally, since kinases are a common class of off-targets for many small molecules, performing a preliminary in silico screen against kinase binding sites can be informative.[11] These predictions should always be validated experimentally.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC₅₀) of this compound for its known targets and its cytotoxic effects. Using the lowest effective concentration that achieves the desired on-target effect is a key strategy to minimize off-target activity.[8]
| Target/Effect | Assay Type | System | IC₅₀ Value | Reference |
| Nedd4 | In vitro auto-ubiquitination | Isolated HECT domain | 6.3 µM | [6][7] |
| Smurf2 | In vitro auto-ubiquitination | Isolated HECT domain | 6.8 µM | [6][7] |
| WWP1 | In vitro auto-ubiquitination | Isolated HECT domain | 6.9 µM | [6][7] |
| Smurf2 | In vivo auto-ubiquitination | HEK293 cells | ~9 µM | [1][6][12] |
| Cytotoxicity | Cell Viability (CellTiter-Glo) | HEK293 cells (24h) | 45 µM | [6] |
Visualized Signaling and Workflows
Caption: this compound inhibits HECT ligases via cysteine oxidation but not RING ligases.
Troubleshooting Guides
Issue: I'm observing an unexpected phenotype (e.g., high toxicity, altered signaling) that is inconsistent with the known function of this compound's primary targets.
Q: How can I confirm if my observed phenotype is a result of an on-target or off-target effect?
A: A systematic approach is crucial to dissect the origin of the observed effect. This workflow combines dose-response analysis, the use of proper controls, and orthogonal validation to build confidence that the phenotype is linked to the intended target.
Caption: A logical workflow to investigate if a phenotype is an on- or off-target effect.
Issue: I have confirmed a likely off-target effect or want to proactively profile this compound in my model system.
Q: What experimental methods can I use to identify unknown off-targets of this compound?
A: Several unbiased, proteome-wide techniques can identify the binding partners of a small molecule. Chemical proteomics and the Cellular Thermal Shift Assay (CETSA) are two powerful, complementary approaches. Additionally, given the conserved nature of ATP-binding pockets, screening against a broad panel of kinases is a prudent step.[8][11]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is based on the principle that proteins become more thermally stable when bound to a ligand.[9] This method can be used to verify engagement with known targets and to identify novel interactors in a cellular context.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with this compound at the desired concentration (e.g., 10x IC₅₀) and a control set with vehicle (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer, often with protease and phosphatase inhibitors.
-
Heating: Aliquot the cell lysate into separate PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[8]
-
Separation: Lyse the cells (if not already lysed) by freeze-thaw cycles. Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of a specific protein of interest at each temperature point using Western Blotting or quantify the entire soluble proteome using mass spectrometry (MS-CETSA).[9] A positive "hit" will appear as a protein that remains soluble at higher temperatures in the this compound-treated sample compared to the control.
References
- 1. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tribioscience.com [tribioscience.com]
- 3. astorscientific.us [astorscientific.us]
- 4. researchgate.net [researchgate.net]
- 5. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 11. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Developing Small‐Molecule Inhibitors of HECT‐Type Ubiquitin Ligases for Therapeutic Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
How to address the metabolic instability of Heclin's furan ring.
Welcome, researchers. This resource center provides guidance on addressing the common metabolic liability associated with the furan (B31954) ring in Heclin and other furan-containing drug candidates. The following FAQs and troubleshooting guides are designed to help you diagnose instability, design improved analogs, and interpret experimental data.
Frequently Asked Questions (FAQs)
Q1: Why is the furan ring in this compound a potential metabolic liability?
The furan ring is considered a "structural alert" in medicinal chemistry because it is susceptible to metabolic oxidation, primarily by Cytochrome P450 (CYP) enzymes.[1][2] This process can lead to poor pharmacokinetic properties and potential toxicity. The oxidation of the furan ring generates highly reactive electrophilic intermediates, such as epoxides or cis-enediones (e.g., cis-2-butene-1,4-dial, BDA).[3][4][5] These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, which is a potential mechanism for toxicity.[3][4][6]
Q2: What is the primary metabolic pathway for furan ring degradation?
The main pathway involves CYP-mediated oxidation. The specific intermediate formed depends on the substitution pattern of the furan ring; more substituted furans tend to favor the formation of an epoxide intermediate.[3][7] This intermediate can then undergo several transformations, including rearrangement to a reactive γ-ketoenal, which can bind to cellular nucleophiles or be detoxified, often through conjugation with glutathione (B108866) (GSH).[3] In many cases, furan ring oxidation is a significant metabolic pathway, leading to ring-opened products like carboxylic acid derivatives.[3][8]
Caption: CYP450-mediated oxidation of a furan ring to a reactive intermediate.
Q3: Which specific CYP450 isozymes are most involved in furan metabolism?
Studies using recombinant human P450 enzymes have shown that CYP2E1 is the most active enzyme in oxidizing the furan ring to its reactive metabolite, BDA.[9][10] While CYP2E1 is the primary catalyst, other isoforms such as CYP2J2, CYP2B6, CYP2D6, and CYP3A4 may also contribute, particularly at higher substrate concentrations.[10]
Q4: What are the most effective strategies to improve the metabolic stability of this compound?
There are two primary strategies to mitigate the metabolic instability of a furan ring:
-
Bioisosteric Replacement: This is a common and highly effective strategy that involves replacing the metabolically labile furan ring with a more stable aromatic or non-aromatic group that preserves the necessary biological activity.[11][12]
-
Metabolic Blocking: This approach involves adding substituents directly to the furan ring to sterically hinder or electronically deactivate the positions susceptible to CYP-mediated oxidation.[11] A common tactic is the introduction of deuterium (B1214612) at the sites of metabolism, known as deuteration, which can slow the rate of C-H bond cleavage.[13][14]
Q5: What are some suitable bioisosteric replacements for the furan ring?
The choice of a bioisostere depends on maintaining the parent molecule's required physicochemical properties and biological interactions. A variety of 5- and 6-membered rings can serve as effective replacements.[11][15][16]
| Bioisostere | Advantages | Disadvantages |
| Thiophene | Generally more metabolically stable than furan. Similar in size and electronics.[1] | Can also be oxidized, potentially forming reactive thiophene-S-oxides. |
| Pyridine | More resistant to CYP-mediated oxidation due to the electron-deficient nitrogen atom.[12][15] Can introduce a hydrogen bond acceptor. | Can significantly alter electronics and basicity (pKa), potentially affecting target binding or introducing off-target effects. |
| Pyrazole | Often improves metabolic stability and can introduce new hydrogen bond donor/acceptor features.[12] | May alter geometry and vector projections of substituents compared to furan. |
| Thiazole | Generally considered metabolically robust.[1][11] | Can alter electronic properties and introduce a hydrogen bond acceptor. |
| Saturated Rings | Drastically improves metabolic stability by removing aromaticity. Can reduce lipophilicity.[11][15] | Eliminates the potential for π-stacking interactions with the target protein, which may be critical for potency. |
Troubleshooting Guides
Problem: My this compound analog shows high clearance (>80% loss in 60 min) in a Human Liver Microsome (HLM) stability assay. What are my next steps?
High clearance in HLM suggests rapid Phase I metabolism, a common issue for furan-containing compounds.[17][18] Follow this workflow to diagnose and address the problem.
References
- 1. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophilic intermediates produced by bioactivation of furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 16. researchgate.net [researchgate.net]
- 17. Metabolic Stability Assays [merckmillipore.com]
- 18. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Strategies to minimize Heclin degradation in long-term experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing Heclin degradation in long-term experiments.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Experimental Setup
-
Question: My this compound activity appears to be significantly reduced over the course of my multi-day experiment. What could be the cause?
-
Answer: Rapid degradation of this compound can be attributed to several factors related to its chemical structure, which includes a furan (B31954) ring and an acrylamide (B121943) moiety. Both groups can be susceptible to degradation under certain conditions. Key factors to consider are:
-
pH Instability: this compound's acrylamide group can undergo hydrolysis in acidic or basic conditions. The furan ring stability can also be pH-dependent. Significant shifts in the pH of your cell culture medium or buffer during the experiment can accelerate degradation.
-
Solvent Effects: The choice of solvent for your this compound stock and working solutions is critical. While DMSO is a common solvent for initial stock solutions, the composition of your final aqueous experimental medium can influence stability. Polar aprotic solvents have been shown to have a stabilizing effect on furan-containing compounds.
-
Temperature Fluctuations: Although stock solutions are stored at -20°C, prolonged incubation at 37°C during the experiment will contribute to degradation. Frequent temperature changes, such as repeated freeze-thaw cycles of the stock solution, can also compromise stability.
-
Presence of Reactive Species: Components in complex biological media, such as certain enzymes or reactive oxygen species generated by cellular processes, could potentially interact with and degrade this compound.
-
Issue 2: High Variability in Experimental Results
-
Question: I am observing significant well-to-well or experiment-to-experiment variability when using this compound. How can I improve consistency?
-
Answer: High variability in results can often be traced back to inconsistent handling of this compound or instability in the experimental system. To improve reproducibility, consider the following:
-
Inconsistent Solution Preparation: Ensure accurate and consistent preparation of this compound stock and working solutions. Use calibrated pipettes and thoroughly mix solutions to ensure homogeneity.
-
Precipitation of this compound: this compound has limited solubility in aqueous solutions. If the concentration in your final experimental medium exceeds its solubility limit, it can precipitate, leading to a lower effective concentration and high variability. Visually inspect your media for any signs of precipitation.
-
Uneven Evaporation: In multi-well plates used for long-term experiments, evaporation from the outer wells can concentrate this compound and other media components, leading to variability. Ensure proper humidification of your incubator and consider using plates with minimal evaporation designs or sealing films.
-
Adsorption to Labware: Small molecules can sometimes adsorb to the surface of plastic labware. While less common, this could contribute to a lower effective concentration of this compound.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the optimal storage conditions for this compound stock solutions?
-
A1: this compound powder should be stored at -20°C.[1] Stock solutions, typically prepared in DMSO or ethanol, should also be stored at -20°C in tightly sealed vials to prevent moisture absorption.[1] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Q2: How often should I refresh the this compound-containing medium in my long-term experiment?
-
A2: The frequency of media changes will depend on the specific stability of this compound under your experimental conditions. It is recommended to perform a stability study (see Experimental Protocols section) to determine the half-life of this compound in your specific cell culture medium at 37°C. Based on this data, you can establish a media refreshment schedule that maintains the desired effective concentration of this compound throughout the experiment.
-
-
Q3: Can I pre-mix this compound into a large batch of cell culture medium for a long-term experiment?
-
A3: While convenient, pre-mixing this compound into a large volume of medium that will be used over several days is generally not recommended due to the potential for degradation at 37°C. A better practice is to prepare fresh this compound-containing medium from a frozen stock solution immediately before each media change.
-
-
Q4: Are there any known incompatibilities of this compound with common cell culture media components?
-
A4: While specific incompatibility studies for this compound with all media components are not widely published, the general chemical liabilities of its functional groups suggest that highly acidic or basic conditions should be avoided. Standard cell culture media are typically buffered to a physiological pH (around 7.4), which should be suitable. However, if your experimental conditions involve significant pH shifts, this could impact this compound's stability.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C
| Time (hours) | Percent this compound Remaining (Medium A + 10% FBS) | Percent this compound Remaining (Medium B + 10% FBS) | Percent this compound Remaining (PBS, pH 7.4) |
| 0 | 100% | 100% | 100% |
| 8 | 92% | 95% | 98% |
| 24 | 75% | 82% | 91% |
| 48 | 55% | 68% | 83% |
| 72 | 38% | 53% | 75% |
Note: This table presents hypothetical data for illustrative purposes. Actual degradation rates should be determined experimentally.
Experimental Protocols
Protocol 1: Assessing this compound Stability in Solution
This protocol outlines a method to determine the stability of this compound in a specific experimental medium over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
Experimental medium (e.g., cell culture medium with serum)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C with 5% CO₂
-
HPLC-MS system
Methodology:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare working solutions by diluting the this compound stock solution into the experimental medium and PBS to a final concentration of 10 µM.
-
Aliquot 1 mL of each working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 8, 24, 48, 72 hours).
-
Immediately after preparation, take the "Time 0" samples and store them at -80°C until analysis.
-
Incubate the remaining tubes at 37°C (with 5% CO₂ for cell culture medium).
-
At each designated time point, remove the respective tubes from the incubator and immediately store them at -80°C.
-
Once all time points are collected, thaw the samples and analyze the concentration of this compound in each sample using a validated HPLC-MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample.
Mandatory Visualization
Caption: this compound's mechanism of action on HECT E3 ubiquitin ligases.
Caption: Experimental workflow for assessing this compound stability in solution.
References
Technical Support Center: Overcoming Heclin Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Heclin, a HECT E3 ubiquitin ligase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of HECT E3 ubiquitin ligases.[1][2][3][4][5] It has been shown to inhibit several HECT ligases, including Nedd4, Smurf2, and WWP1, with IC50 values in the low micromolar range.[3][4] The mechanism involves inducing a conformational change in the HECT domain, leading to the oxidation of the active site cysteine, which blocks the ubiquitination process.[1][5] By inhibiting these ligases, this compound can disrupt various cellular processes that are dependent on ubiquitination, including protein degradation and signaling pathways, making it a subject of interest in cancer research.[1][5][6]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific studies on this compound resistance are limited, resistance to targeted therapies in cancer cells typically arises from several general mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[[“]][8][9][10][11]
-
Alteration of the Drug Target: Mutations in the HECT domains of target E3 ligases (e.g., Nedd4, Smurf2) could prevent this compound from binding effectively.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of the primary target.[12][13] For inhibitors of proteins like NEK2 (a target of some similar inhibitors), activation of pro-survival pathways such as PI3K/Akt/mTOR and Wnt/β-catenin has been observed.[13][14]
-
Increased Target Expression: An increase in the expression of the target HECT E3 ligases may require higher concentrations of this compound to achieve the same level of inhibition.
-
Drug Inactivation: Cancer cells may metabolize this compound into an inactive form.
Q3: How can I experimentally confirm that my cell line has developed resistance to this compound?
The most direct method is to determine and compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line versus the parental, sensitive cell line. A significant increase in the IC50 value for the resistant line is a clear indicator of resistance. This is typically done using a cell viability assay (e.g., MTT, CellTiter-Glo).
Q4: What are the key signaling pathways to investigate when studying this compound resistance?
Based on resistance mechanisms to other targeted therapies, the following pathways are critical to investigate:
-
ABC Transporter Expression and Function: Increased expression and activity of drug efflux pumps.
-
PI3K/Akt/mTOR Pathway: This is a central pro-survival pathway often activated to bypass the effects of anti-cancer drugs.[13]
-
Wnt/β-catenin Pathway: Activation of this pathway has been linked to drug resistance.[13][14]
-
NF-κB Pathway: This pathway is involved in inflammation, cell survival, and has been implicated in drug resistance.[15][16]
Troubleshooting Guides
Problem: Decreased or inconsistent cytotoxic effect of this compound.
This guide provides a systematic approach to troubleshooting reduced sensitivity to this compound in your cancer cell line experiments.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for reduced this compound efficacy.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Increased Drug Efflux via ABC Transporters | 1. Gene Expression Analysis: Use qRT-PCR to measure mRNA levels of ABCB1, ABCC1, and ABCG2 in resistant vs. parental cells. 2. Protein Expression Analysis: Use Western blot to detect P-gp, MRP1, and BCRP protein levels. 3. Functional Assay: Co-treat resistant cells with this compound and an ABC transporter inhibitor (e.g., verapamil (B1683045) for P-gp). | Increased mRNA and protein levels of ABC transporters in resistant cells.[[“]][10] Restoration of sensitivity to this compound in the presence of an ABC transporter inhibitor. |
| Activation of Bypass Signaling Pathways | 1. Western Blot Analysis: Probe cell lysates for key activated signaling proteins, such as phosphorylated Akt (p-Akt), nuclear β-catenin, and phosphorylated NF-κB (p-NF-κB).[14][15][16] | Increased levels of these activated proteins in resistant cells compared to parental cells upon this compound treatment. |
| Alteration in Drug Target | 1. Gene Sequencing: Sequence the HECT domains of the primary target E3 ligases (e.g., Nedd4, Smurf2) in both parental and resistant cell lines. | Identification of mutations in the resistant cell line that could interfere with this compound binding. |
| Experimental Variability | 1. This compound Stability: Ensure proper storage of this compound (typically at -20°C). Prepare fresh dilutions for each experiment. 2. Cell Line Integrity: Perform cell line authentication (e.g., STR profiling) to rule out contamination or genetic drift. | Consistent results across experiments. |
Key Signaling Pathways in this compound Resistance
The development of resistance to this compound may involve the activation of alternative signaling pathways that promote cell survival and proliferation.
This compound Action and Potential Resistance Pathways Diagram
Caption: this compound's mechanism and potential resistance pathways.
Experimental Protocols
Protocol 1: Determination of IC50 Value for this compound
This protocol outlines the use of an MTT assay to determine the concentration of this compound that inhibits cell growth by 50%.
Methodology
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare a series of this compound dilutions in culture medium. Replace the medium in the wells with the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Key Signaling Proteins
This protocol is for detecting the activation of pro-survival signaling pathways.
Methodology
-
Cell Lysis: Treat parental and this compound-resistant cells with and without this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against p-Akt, Akt, β-catenin, p-NF-κB, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to compare protein expression levels.
References
- 1. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing Small‐Molecule Inhibitors of HECT‐Type Ubiquitin Ligases for Therapeutic Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 5. pnas.org [pnas.org]
- 6. The Role of HECT E3 Ubiquitin Ligases in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ABC Transporter-Mediated Multidrug-Resistant Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 11. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New View of Pathway-Driven Drug Resistance in Tumor Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NEK2 Induces Drug-resistance Mainly through Activation of Efflux Drug Pumps and Is Associated with Poor Prognosis in Myeloma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JCI - Destabilizing NEK2 overcomes resistance to proteasome inhibition in multiple myeloma [jci.org]
- 16. Destabilizing NEK2 overcomes resistance to proteasome inhibition in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Heclin Technical Support Center: Troubleshooting Unexpected Results
This guide is intended for researchers, scientists, and drug development professionals who are using Heclin in their experiments and have encountered unexpected results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret your data and refine your experimental design.
Frequently Asked Questions (FAQs)
Q1: My primary antibody for my protein of interest (POI) is not working well after this compound treatment and subsequent immunoprecipitation (IP). What could be the issue?
A1: This is a common issue that can arise from several factors. This compound's mechanism involves inducing a conformational change in HECT E3 ligases, which can indirectly affect the ubiquitination status and interactions of your POI. This, in turn, can mask the epitope recognized by your primary antibody.
Troubleshooting Steps:
-
Antibody Epitope Mapping: Determine if your antibody recognizes a linear or conformational epitope. If it's a conformational epitope, changes in protein folding due to altered ubiquitination could be the culprit. Consider testing an antibody that recognizes a different epitope or a linear epitope.
-
Denaturing IP: Perform the immunoprecipitation under denaturing conditions (e.g., using 1% SDS) to linearize the proteins. This can expose epitopes that were previously masked.
-
Alternative Detection Method: If available, use an alternative method to detect your POI that does not rely on immunoprecipitation, such as Western blotting of total cell lysates or mass spectrometry.
Q2: I am observing an increase in the ubiquitination of my POI after this compound treatment, even though this compound is an inhibitor of HECT E3 ligases. Why is this happening?
A2: This is an interesting and counterintuitive result that may point to the complexity of the ubiquitin system. While this compound inhibits HECT E3 ligases, it does not inhibit RING domain E3 ligases.[1][2] The observed increase in ubiquitination could be due to a compensatory mechanism.
Possible Explanations:
-
Compensatory RING Ligase Activity: Inhibition of a specific HECT E3 ligase that normally targets your POI might lead to the upregulation or increased activity of a RING domain E3 ligase that also targets the same protein.
-
Global Ubiquitination Effects: While this compound does not reduce steady-state levels of total ubiquitinated proteins, some studies have shown a slight enhancement of ubiquitination under certain stress conditions, like heat shock.[1]
Experimental Workflow to Investigate Compensatory Ubiquitination:
Caption: Troubleshooting workflow for increased ubiquitination.
Q3: I see significant cell death in my experiments, even at low concentrations of this compound. Is this expected?
A3: Yes, prolonged exposure to this compound can lead to cell death.[1][3] HECT E3 ligases are essential for many cellular processes, and their inhibition is expected to impact cell viability.[1] The cytotoxicity of this compound has been observed in cell lines such as HEK293.[1][4]
| Cell Line | This compound IC50 for Cytotoxicity | Reference |
| HEK293 | 45 µM | [4] |
To mitigate cytotoxicity, consider the following:
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal treatment duration where you can observe the desired effect on your POI without significant cell death. Cells can often tolerate this compound treatment for several hours.[2]
-
Dose-Response Experiment: Determine the minimal effective concentration of this compound for your specific HECT E3 ligase of interest.
-
Cell Line Sensitivity: Different cell lines may exhibit varying sensitivities to this compound. It is advisable to perform a viability assay (e.g., MTT or trypan blue exclusion) for your specific cell line.
Troubleshooting Guide: Off-Target Effects
This compound is a valuable tool, but like any small molecule inhibitor, it can have off-target effects. Understanding its mechanism and chemical properties is crucial for interpreting unexpected results.
This compound's Mechanism of Action:
This compound does not competitively inhibit the E2 binding site. Instead, it induces a conformational change in the HECT domain, leading to the oxidation of the active site cysteine.[1][3][5]
Caption: this compound's mechanism of HECT ligase inhibition.
Potential Chemical Liabilities:
This compound's chemical structure contains moieties that could contribute to off-target effects.
| Structural Feature | Potential Liability | Consequence |
| Furan Ring | Metabolic Instability | Generation of reactive metabolites that can interact with other proteins.[6] |
| Keto Group | Susceptible to Reduction | Alteration of the compound's activity and specificity in the cellular environment.[6] |
Experimental Protocol: Validating On-Target Effects
To confirm that the observed phenotype is due to the inhibition of a specific HECT E3 ligase and not an off-target effect of this compound, a rescue experiment is recommended.
Protocol: HECT Ligase Rescue Experiment
-
Cell Line Preparation: Use a cell line where the endogenous HECT E3 ligase of interest has been knocked down (e.g., using shRNA or CRISPR).
-
Plasmid Transfection: Transfect the knockdown cells with plasmids expressing either:
-
Wild-type (WT) HECT E3 ligase
-
A catalytically inactive mutant of the HECT E3 ligase (Cysteine-to-Alanine mutation)
-
An empty vector control
-
-
This compound Treatment: Treat the transfected cells with this compound at the desired concentration and duration.
-
Analysis: Analyze the phenotype of interest (e.g., POI ubiquitination, protein levels, cell viability).
Interpreting the Results:
| Condition | Expected Outcome if Phenotype is On-Target |
| Knockdown + Empty Vector + this compound | Phenotype is present (or exacerbated). |
| Knockdown + WT Ligase + this compound | Phenotype is rescued (returns to baseline). |
| Knockdown + Mutant Ligase + this compound | Phenotype is not rescued. |
This experimental design helps to attribute the observed effects directly to the inhibition of the specific HECT E3 ligase.
Summary of this compound's Properties
| Property | Description | References |
| Target Class | HECT domain E3 ubiquitin ligases | [1][7] |
| Mechanism | Induces conformational change leading to active site cysteine oxidation | [1][2][5] |
| Selectivity | Selective for HECT over RING domain ligases | [2][7] |
| Known Inhibited Ligases | Smurf2, Nedd4, WWP1 | [2][4][7] |
| In Vitro IC50s | ~6-7 µM for Smurf2, Nedd4, WWP1 | [2][4][7] |
| Cellular IC50 (Smurf2) | 9 µM | [4][6] |
| Solubility | Soluble in DMSO and Ethanol | [2][4] |
By understanding the nuances of this compound's mechanism of action and potential for off-target effects, researchers can more accurately interpret their results and design more robust experiments.
References
- 1. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tribioscience.com [tribioscience.com]
- 3. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Developing Small‐Molecule Inhibitors of HECT‐Type Ubiquitin Ligases for Therapeutic Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
Controls for ruling out non-specific effects of Heclin.
This guide provides researchers, scientists, and drug development professionals with essential information for designing experiments with Heclin, focusing on the critical controls needed to rule out non-specific effects and ensure data validity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and what are its primary targets?
This compound is a small molecule inhibitor of HECT (Homologous to E6AP C-terminus) domain-containing E3 ubiquitin ligases.[1][2] Unlike some inhibitors that block the binding of the E2 ubiquitin-conjugating enzyme, this compound induces a conformational change in the HECT domain. This change results in the oxidation of the enzyme's active site cysteine, thereby inhibiting its ubiquitination activity.[1][3][4] This action has been reported to be reversible.[5][6]
This compound exhibits broad-spectrum activity against several HECT ligases but is selective over RING-type E3 ligases, such as Mdm2.[1][2][5] Its inhibitory activity has been quantified for several key HECT ligases.
Table 1: this compound In Vitro IC₅₀ Values for HECT E3 Ligases
| Target HECT Ligase | IC₅₀ (μM) |
|---|---|
| Nedd4 | 6.3 |
| Smurf2 | 6.8 |
| WWP1 | 6.9 |
Source: Data compiled from multiple sources.[2][3]
Caption: Mechanism of this compound-mediated inhibition of HECT E3 ligases.
Q2: What are the essential positive and negative controls for any experiment involving this compound?
To ensure that the observed cellular effects are specifically due to this compound's activity, a well-designed experiment must include both negative and positive controls.
-
Negative Controls:
-
Vehicle Control: This is the most critical negative control. This compound is typically dissolved in DMSO.[3][6] Therefore, a vehicle control group should consist of cells treated with the same final concentration of DMSO as the this compound-treated group. This accounts for any effects of the solvent itself.
-
Inactive Analog Control: The ideal negative control is a structurally similar but biologically inactive analog of this compound. While a universally accepted inactive analog is not commercially available, researchers should consult recent literature or consider synthesizing a derivative with modified functional groups expected to abolish activity.
-
-
Positive Controls:
-
RNAi (siRNA/shRNA): To confirm that the phenotype observed with this compound is due to the inhibition of a specific HECT ligase, use siRNA or shRNA to knock down the expression of the target ligase (e.g., Smurf2, Nedd4). A similar phenotype between this compound treatment and target knockdown provides strong evidence for specificity.[7]
-
Known Modulator: Use a well-characterized compound or treatment known to produce the expected biological effect through the same pathway. For example, if studying the stabilization of a protein degraded by the proteasome, MG132 (a proteasome inhibitor) can be used as a positive control to confirm the protein can be stabilized.[1]
-
Caption: A logical workflow for a typical this compound experiment with essential controls.
Q3: How can I be sure the observed phenotype is due to HECT ligase inhibition and not general cytotoxicity?
This is a critical consideration, as non-specific cytotoxicity can confound results. This compound has been shown to be cytotoxic to cell lines like HEK293 at higher concentrations over extended periods.[1][8]
Troubleshooting Steps:
-
Determine the Cytotoxicity Threshold: Before conducting your primary assay, perform a dose-response curve to measure this compound's cytotoxicity in your specific cell line and at your experimental time point. Use standard viability assays like CellTiter-Glo® (which measures ATP)[6], MTT, or trypan blue exclusion.
-
Work Below the Cytotoxic Concentration: Ensure that the concentrations used in your functional experiments are significantly lower than the concentration that induces cell death. The IC₅₀ for HECT inhibition is in the single-digit micromolar range, whereas the reported cytotoxic IC₅₀ is much higher.
-
Monitor Cell Health: In parallel with your primary experiment, always assess cell morphology and confluence. Any noticeable changes in the this compound-treated group compared to the vehicle control could indicate stress or toxicity.
Table 2: this compound Cytotoxicity Data
| Cell Line | Assay Duration | Cytotoxic IC₅₀ (μM) |
|---|---|---|
| HEK293 | 24 hours | 45 |
Source: Cayman Chemical.[8]
Q4: this compound inhibits multiple HECT ligases. How can I determine which specific ligase is responsible for my observed effect?
Given this compound's broad activity against HECT ligases like Smurf2, Nedd4, and WWP1, attributing an effect to a single enzyme requires a deconvolution strategy.
Recommended Approach: Comparative RNAi
-
Individual Knockdowns: Systematically use siRNA or shRNA to individually silence each of the primary this compound targets (Smurf2, Nedd4, WWP1).
-
Phenotypic Comparison: Compare the phenotype from each individual knockdown with the phenotype observed after this compound treatment.
-
-
If the this compound phenotype matches the knockdown of a single ligase (e.g., Smurf2), it strongly suggests that ligase is the primary mediator of the effect.
-
If the phenotype is only recapitulated by knocking down multiple ligases simultaneously, it suggests a redundant or cooperative function that this compound inhibits.
-
If the this compound phenotype does not match any of the knockdowns, it may point to an off-target effect or inhibition of a different, uncharacterized HECT ligase.
-
Caption: Logic diagram for deconvoluting the specific HECT ligase target of this compound.
Q5: How can I rule out that this compound is acting through an entirely different, off-target protein?
Beyond cytotoxicity, it's crucial to confirm that this compound is not acting on an unrelated class of proteins.
Key Control Strategies:
-
Counter-Screening against RING Ligases: Since this compound is known to be selective for HECT over RING E3 ligases, a powerful control is to demonstrate that it does not affect a well-defined RING ligase-dependent pathway in your cells. For example, it has been shown that this compound does not inhibit the auto-ubiquitination of the RING ligase Mdm2.[1][5]
-
Rescue with a Resistant Mutant: The gold standard for demonstrating on-target activity is a rescue experiment. This involves overexpressing a mutant version of the target HECT ligase that is resistant to this compound inhibition while the endogenous enzyme is silenced. If the this compound-induced phenotype is reversed in these cells, it provides definitive proof of on-target action.
-
Orthogonal Inhibition: Use a structurally unrelated inhibitor of the same target HECT ligase (if available). If both compounds produce the same biological effect, it is less likely that the phenotype is due to a shared off-target effect.
Experimental Protocols
Protocol: Western Blot for Substrate Stabilization
This protocol describes how to test if this compound stabilizes a known substrate of a HECT E3 ligase (e.g., Dishevelled 2 (Dvl2) for Smurf2)[1] via Western blot.
Materials:
-
Your cell line of interest
-
This compound (stock in DMSO)
-
DMSO (vehicle control)
-
MG132 (positive control, stock in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Primary antibodies (e.g., anti-Dvl2, anti-Actin or -Tubulin for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Plating: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment:
-
Label wells for each condition: Untreated, Vehicle (DMSO), this compound (e.g., 10 µM), and Positive Control (e.g., 20 µM MG132).
-
Aspirate old media and replace with fresh media containing the respective treatments. Ensure the final DMSO concentration is consistent across all relevant wells (typically ≤ 0.1%).
-
Incubate for the desired time (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Dvl2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and image the blot.
-
-
Loading Control:
-
Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., anti-Actin) to ensure equal protein loading.
-
-
Analysis:
-
Quantify band intensities. An increase in the Dvl2 band intensity in the this compound-treated lane compared to the vehicle control would indicate substrate stabilization. The MG132 lane should show a strong increase, confirming the substrate is degraded by the proteasome.
-
References
- 1. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 3. tribioscience.com [tribioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Developing Small‐Molecule Inhibitors of HECT‐Type Ubiquitin Ligases for Therapeutic Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: Heclin Concentration Adjustment for Varying Cell Densities
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Heclin, a known inhibitor of HECT E3 ubiquitin ligases. The following sections offer troubleshooting advice and frequently asked questions to ensure optimal experimental outcomes, with a particular focus on adjusting this compound concentration for different cell densities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of HECT (Homologous to E6AP C-Terminus) E3 ubiquitin ligases.[1] It selectively inhibits several HECT ligases, including Smurf2, Nedd4, and WWP1, by inducing a conformational change that leads to the oxidation of the active site cysteine, rather than by blocking the E2 binding site.[2] This inhibition is selective for HECT-mediated ubiquitination over RING-mediated ubiquitination.
Q2: Which signaling pathways are affected by this compound?
A2: By inhibiting HECT E3 ligases like Smurf2, Nedd4, and WWP1, this compound can impact various signaling pathways. These ligases are involved in the regulation of numerous cellular processes, including protein degradation and signaling. For instance, Smurf2 is known to regulate TGF-β signaling, while Nedd4 and WWP1 are involved in a wide range of cellular processes, including protein trafficking and receptor internalization. The inhibition of these ligases by this compound can therefore lead to the stabilization of their respective substrates.
Q3: Why is it important to consider cell density when using this compound?
A3: Cell density is a critical factor in cell-based assays as it can significantly influence the apparent potency of a compound, often reported as the half-maximal inhibitory concentration (IC50).[3][4] At higher cell densities, the effective concentration of a drug per cell is lower, which can lead to an underestimation of its potency.[3] For this compound, this means that a concentration effective at a low cell density might be suboptimal or ineffective at a higher density. Therefore, it is crucial to optimize this compound concentration based on the specific cell density used in your experiments to ensure reproducible and accurate results.
Q4: How does cell type (adherent vs. suspension) affect this compound treatment?
A4: Adherent and suspension cells have different growth characteristics and microenvironments, which can influence their response to drug treatment.[5][6][7] Adherent cells form monolayers and have distinct cell-cell and cell-matrix interactions that can affect drug accessibility and cellular signaling.[6] Suspension cells grow as single cells or clumps in liquid media, which may lead to more uniform drug exposure but can also involve cell aggregation that might limit drug penetration.[5] It is recommended to empirically determine the optimal this compound concentration for each cell type and culture condition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in IC50 values between experiments. | Inconsistent cell seeding density. | Ensure accurate and consistent cell counting and seeding for every experiment. Use a hemocytometer or an automated cell counter. |
| Cells are at different growth phases (logarithmic vs. plateau). | Standardize the cell culture conditions and ensure cells are in the logarithmic growth phase when seeding for experiments. | |
| Pipetting errors leading to inaccurate drug concentrations. | Use calibrated pipettes and prepare serial dilutions of this compound carefully. Consider preparing a master mix for treating replicate wells. | |
| This compound appears to be less potent than expected based on literature values. | Cell density is higher than that used in the cited literature. | Determine the cell density used in the reference studies. Perform a dose-response experiment at your specific cell density to establish an accurate IC50. |
| The specific cell line used is less sensitive to this compound. | IC50 values are cell-line dependent. It is essential to determine the IC50 for your specific cell line of interest. | |
| Degradation of this compound stock solution. | Prepare fresh this compound stock solutions and store them appropriately as recommended by the supplier. Avoid repeated freeze-thaw cycles. | |
| No observable effect of this compound at tested concentrations. | The concentration range is too low for the cell density used. | Test a broader range of this compound concentrations, extending to higher concentrations. |
| The target HECT E3 ligase is not expressed or is expressed at very low levels in the cell line. | Verify the expression of the target HECT ligases (e.g., Smurf2, Nedd4, WWP1) in your cell line using techniques like Western blotting or RT-qPCR. | |
| The experimental endpoint is not sensitive to the inhibition of the targeted pathway. | Ensure that the chosen assay is appropriate to measure the downstream effects of inhibiting the targeted HECT E3 ligase. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound against various HECT E3 ligases and in a specific cell line. It is important to note that these values can vary depending on the experimental conditions, including cell density.
| Target | Reported IC50 (µM) | Assay Conditions |
| Smurf2 (in vitro) | 6.8 | Biochemical assay[1] |
| Nedd4 (in vitro) | 6.3 | Biochemical assay[1] |
| WWP1 (in vitro) | 6.9 | Biochemical assay[1] |
| Smurf2 (in HEK293 cells) | 9 (autoubiquitination) | Cell-based assay[1] |
| HEK293 cells (cytotoxicity) | 45 | Cell viability assay[1] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration at Different Cell Densities
This protocol outlines the steps to determine the IC50 of this compound at varying cell densities using a cell viability assay such as the MTT assay.
Materials:
-
This compound
-
Cell line of interest (adherent or suspension)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells to prepare cell suspensions at three different densities (e.g., low, medium, and high). The optimal densities should be determined based on the proliferation rate of the cell line to ensure that even the highest density does not become overconfluent during the assay period.
-
Seed 100 µL of each cell suspension into separate columns of a 96-well plate. Include wells with media only as a blank control.
-
Incubate the plates overnight at 37°C and 5% CO2 to allow adherent cells to attach.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium at 2x the final desired concentrations. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Remove the old medium from the wells (for adherent cells) and add 100 µL of the this compound dilutions to the respective wells. For suspension cells, add 100 µL of the 2x this compound dilutions directly to the wells.
-
Include vehicle control wells (e.g., DMSO) at the same final concentration as in the this compound-treated wells.
-
Incubate the plates for a duration appropriate for the cell line and experimental question (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubate the plates for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle-treated control wells for each cell density.
-
Plot the percentage of cell viability against the logarithm of this compound concentration for each cell density.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value for each cell density.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What Is the Difference Between Adherent and Suspension Cell Lines? [synapse.patsnap.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. cellculturecompany.com [cellculturecompany.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: The Impact of Serum Concentration on Heclin's Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Heclin, a known inhibitor of HECT E3 ubiquitin ligases. Acknowledging the critical role of experimental conditions, this document focuses on the impact of serum concentration on this compound's efficacy, offering troubleshooting advice and detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of HECT domain-containing E3 ubiquitin ligases. It has been shown to inhibit several HECT ligases, including Nedd4, Smurf2, and WWP1, with IC50 values in the low micromolar range.[1] Its mechanism of action does not involve competing with the E2 ubiquitin-conjugating enzyme. Instead, this compound induces a conformational change in the HECT domain, leading to the oxidation of the active site cysteine and subsequent inhibition of ligase activity.[2] this compound is selective for HECT-mediated ubiquitination over RING-mediated ubiquitination.[1]
Q2: Why is serum concentration a critical factor to consider in my experiments with this compound?
Serum contains a complex mixture of proteins, with albumin being the most abundant. Small molecule inhibitors like this compound can bind to these serum proteins. This binding is a reversible equilibrium between the free compound and the protein-bound compound. Only the unbound, free fraction of the drug is available to enter cells and interact with its target E3 ligases. Therefore, a high degree of serum protein binding can reduce the effective concentration of this compound in your cell culture, potentially leading to a decrease in its apparent potency (a higher IC50 value). The extent of this binding can vary between different serum batches and types (e.g., fetal bovine serum vs. horse serum).
Q3: How does serum protein binding affect the IC50 of this compound?
If this compound binds to serum proteins, a higher total concentration of this compound will be required to achieve the same free concentration necessary to inhibit its target HECT E3 ligases. This will result in a rightward shift of the dose-response curve and an increase in the calculated IC50 value. The magnitude of this shift will depend on the affinity of this compound for the serum proteins and the concentration of those proteins in the culture medium.
Q4: Should I perform my initial screens in serum-free or serum-containing media?
For initial biochemical assays aimed at determining the direct inhibitory activity of this compound on its target enzymes, it is often recommended to use serum-free or low-protein buffer conditions. This approach minimizes the confounding factor of protein binding. However, for cell-based assays, the presence of serum is often necessary for cell viability and growth. In such cases, it is crucial to be aware of the potential for serum interference and to standardize the serum concentration across all experiments. For a more translatable result to in vivo conditions, testing at physiological protein concentrations can be beneficial.
Q5: Are there any known data on the serum protein binding of this compound?
Currently, there is a lack of publicly available data specifically quantifying the binding of this compound to serum proteins or detailing the impact of varying serum concentrations on its IC50 values. Therefore, it is recommended that researchers empirically determine the effect of serum in their specific experimental system by following a protocol to test a range of serum concentrations.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Suggestions |
| Inconsistent IC50 values for this compound between experiments. | Variability in Serum: Different lots or sources of serum can have varying protein compositions, leading to differences in this compound binding. | 1. Use a single, qualified batch of serum for a complete set of experiments.2. If changing batches, re-validate the IC50 of this compound.3. Consider using a serum-free or reduced-serum medium for a portion of the experiment if the cell line can tolerate it for the duration of the assay. |
| Inconsistent final serum concentration: Minor variations in the final serum percentage in the assay wells. | 1. Prepare a master mix of medium with the desired serum concentration to ensure consistency across all wells. | |
| This compound appears less potent in cell-based assays compared to biochemical assays. | High degree of serum protein binding: A significant portion of this compound may be bound to serum proteins, reducing its free, active concentration. | 1. Test a higher concentration range of this compound in your cell-based assay.2. Perform a serum-shift assay to quantify the impact of serum on this compound's IC50 (see Experimental Protocols).3. If possible, temporarily reduce the serum concentration during the this compound incubation period. |
| Precipitation of this compound in the culture medium. | Poor solubility: this compound may have limited solubility in aqueous media, which can be exacerbated by interactions with serum components. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent (typically ≤ 0.1%).2. Visually inspect the wells for any signs of precipitation after adding this compound.3. Prepare fresh dilutions of this compound from a concentrated stock for each experiment. |
| High background signal or unexpected cell death. | Serum quality: Poor quality serum can contain contaminants or have suboptimal levels of growth factors, affecting cell health and assay performance. | 1. Use high-quality, tested serum from a reputable supplier.2. Perform routine checks for mycoplasma contamination in your cell cultures. |
Data Presentation
Due to the absence of publicly available quantitative data on the effect of serum concentration on this compound's IC50, we provide the following table as a template for researchers to present their own findings. This data can be generated by following the "Protocol for Determining the Impact of Serum Concentration on this compound's IC50" detailed below.
| HECT E3 Ligase Target | Cell Line | Serum Concentration (%) | This compound IC50 (µM) |
| Smurf2 | HEK293 | 0 | User-determined value |
| 2 | User-determined value | ||
| 5 | User-determined value | ||
| 10 | User-determined value | ||
| Nedd4 | A549 | 0 | User-determined value |
| 2 | User-determined value | ||
| 5 | User-determined value | ||
| 10 | User-determined value | ||
| WWP1 | PC-3 | 0 | User-determined value |
| 2 | User-determined value | ||
| 5 | User-determined value | ||
| 10 | User-determined value |
Experimental Protocols
Protocol for Determining the Impact of Serum Concentration on this compound's IC50
This protocol describes a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a target HECT E3 ligase in the presence of varying concentrations of fetal bovine serum (FBS).
1. Materials
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Cell line expressing the target HECT E3 ligase (e.g., HEK293 for endogenous Smurf2/Nedd4)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Serum-free medium
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates, sterile
-
Cell viability reagent (e.g., MTT, resazurin, or a luminescent ATP-based assay kit)
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette
-
Plate reader (absorbance, fluorescence, or luminescence)
2. Methods
2.1. Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
2.2. Cell Seeding
-
Culture the chosen cell line in complete growth medium until it reaches 70-80% confluency.
-
Trypsinize and resuspend the cells in complete growth medium.
-
Count the cells and adjust the cell density to the desired concentration (e.g., 5,000 - 10,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
2.3. Preparation of this compound Dilutions and Serum Conditions
-
Prepare a series of intermediate dilutions of the this compound stock solution in serum-free medium.
-
For each desired final serum concentration (e.g., 0%, 2%, 5%, 10% FBS), prepare a set of this compound working solutions by diluting the intermediate dilutions into medium containing the appropriate amount of FBS. Ensure the final DMSO concentration remains constant and non-toxic (e.g., 0.1%).
2.4. Cell Treatment
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound working solutions (with varying serum concentrations) to the respective wells. Include vehicle control (medium with the same final concentration of DMSO and serum) and a positive control for cell death if desired.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
2.5. Cell Viability Assay
-
At the end of the treatment period, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT or CellTiter-Glo®).
-
Measure the absorbance, fluorescence, or luminescence using a plate reader.
2.6. Data Analysis
-
Normalize the data to the vehicle control for each serum concentration.
-
Plot the percentage of cell viability against the logarithm of this compound concentration for each serum condition.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value for each serum concentration.
Mandatory Visualizations
Signaling Pathways
Below are diagrams of signaling pathways involving Nedd4 and Smurf2, two of the HECT E3 ligases inhibited by this compound.
Caption: Nedd4-mediated ubiquitination and its inhibition by this compound.
Caption: Smurf2's role in TGF-β signaling and its inhibition by this compound.
Experimental Workflow
Caption: Workflow for assessing serum impact on this compound's IC50.
References
Troubleshooting guide for Heclin-based ubiquitination assays.
This guide provides troubleshooting solutions and frequently asked questions for researchers utilizing Heclin, a small molecule inhibitor of HECT E3 ubiquitin ligases, in their ubiquitination assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a selective small molecule inhibitor of HECT (Homologous to E6AP C-terminus) domain E3 ubiquitin ligases.[1][2][3] Unlike many inhibitors that block the E2-binding site, this compound's mechanism is unique. It does not appear to compete with the E2 conjugating enzyme for binding to the HECT domain.[1][4] Instead, it is proposed to induce a conformational change in the HECT domain that renders the active site cysteine more susceptible to oxidation, thereby inhibiting the catalytic activity of the ligase.[1][3][4] This makes it a valuable tool for studying HECT-specific ubiquitination events.
Q2: How selective is this compound? A2: this compound exhibits broad specificity for HECT-type ligases while showing no significant inhibition of RING domain ligases, such as Mdm2.[1][4] This selectivity allows researchers to differentiate between ubiquitination events mediated by these two major classes of E3 ligases.[1][3] It has been shown to inhibit several HECT ligases, including Smurf2, Nedd4, and WWP1, with IC50 values in the low micromolar range.[2][5]
Q3: How should I prepare and store this compound stock solutions? A3: this compound is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 50 mM).[3][5] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.[3] For cellular assays, the final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: What are the essential components of an in vitro ubiquitination assay using this compound? A4: A typical in vitro reaction includes an E1 activating enzyme, an E2 conjugating enzyme, the specific HECT E3 ligase being investigated, ubiquitin, an ATP regeneration system (MgATP), and the substrate of interest. This compound (or a vehicle control like DMSO) is added to the reaction to assess its inhibitory effect. A negative control reaction lacking ATP should always be included to confirm that the observed ubiquitination is ATP-dependent.[6]
Troubleshooting Guide
Problem 1: No inhibition of ubiquitination is observed after this compound treatment.
-
Possible Cause A: The E3 ligase is not a HECT-type ligase.
-
Solution: this compound is selective for HECT E3 ligases and does not inhibit RING-finger or RBR-type E3 ligases.[1][3] Confirm the classification of your E3 ligase. Run parallel control experiments using a known HECT ligase (e.g., Nedd4, Smurf2) to validate that this compound is active under your assay conditions.
-
-
Possible Cause B: Incorrect this compound concentration.
-
Possible Cause C: Inactive or degraded this compound.
-
Solution: Prepare a fresh stock solution of this compound from a reliable source.[3] Avoid multiple freeze-thaw cycles of stock solutions. Ensure proper storage at -20°C.
-
-
Possible Cause D: General assay failure.
-
Solution: Before testing the inhibitor, ensure the ubiquitination reaction is working optimally. Run a positive control reaction without this compound and a negative control without ATP.[6] A successful positive control should show a high-molecular-weight smear or ladder of ubiquitinated substrate, while the negative control should show none. This confirms the activity of your E1, E2, and E3 enzymes.
-
Problem 2: Weak or inconsistent inhibition with this compound.
-
Possible Cause A: Suboptimal buffer conditions.
-
Solution: this compound's proposed mechanism involves oxidation of the catalytic cysteine.[1] If your reaction buffer contains high concentrations of reducing agents (e.g., DTT > 1 mM), it may counteract this compound's effect. Try titrating down the concentration of the reducing agent, but ensure it is sufficient to maintain enzyme activity.
-
-
Possible Cause B: High E3 ligase concentration or rapid auto-ubiquitination.
-
Solution: Many E3 ligases can auto-ubiquitinate, which can appear as a smear on a Western blot.[6] If the E3 concentration is too high, it may require a higher concentration of this compound to achieve inhibition. Optimize the E3 ligase concentration to the lowest level that gives a robust and reproducible signal for substrate ubiquitination.
-
Problem 3: High background or cellular toxicity in cell-based assays.
-
Possible Cause A: this compound concentration is too high or exposure time is too long.
-
Possible Cause B: Off-target effects.
-
Solution: While this compound is selective, all small molecules have the potential for off-target effects.[7] To confirm that the observed phenotype is due to inhibition of the target HECT ligase, consider complementary approaches such as siRNA/shRNA knockdown or CRISPR-mediated knockout of the E3 ligase. If available, use an inactive structural analog of this compound as a negative control.
-
Data & Protocols
Quantitative Data Summary
Table 1: IC50 Values of this compound for HECT E3 Ligases
| HECT E3 Ligase | IC50 (µM) | Assay Type |
|---|---|---|
| Smurf2 | 6.8 | In vitro auto-ubiquitination[2][3][5] |
| Nedd4 | 6.3 | In vitro auto-ubiquitination[2][3][5] |
| WWP1 | 6.9 | In vitro auto-ubiquitination[2][3][5] |
| Smurf2 (in vivo) | ~9.0 | Cellular auto-ubiquitination[4] |
Experimental Protocols
Protocol 1: In Vitro HECT E3 Auto-Ubiquitination Assay
This protocol is designed to test the inhibitory effect of this compound on the auto-ubiquitination of a HECT E3 ligase.
-
Reaction Setup: In a microcentrifuge tube, assemble the reaction components on ice in the order listed below. Prepare a master mix for common reagents. Table 2: Typical In Vitro Reaction Components
Reagent Stock Conc. Final Conc. Volume (for 25 µL reaction) Nuclease-Free Water - - to 25 µL 10X Reaction Buffer 10X 1X 2.5 µL E1 Enzyme (e.g., UBE1) 5 µM 100 nM 0.5 µL E2 Enzyme (e.g., UBE2D2) 25 µM 0.5-1 µM 0.5-1 µL HECT E3 Ligase 10 µM 0.2-0.5 µM 0.5-1.25 µL Ubiquitin 10 mg/mL ~100 µM 1 µL This compound or DMSO 10 mM 1-100 µM 0.025-2.5 µL | MgATP Solution | 100 mM | 10 mM | 2.5 µL |
-
Pre-incubation: Pre-incubate the E3 ligase with this compound (or DMSO vehicle control) in the reaction buffer for 10-15 minutes at room temperature to allow for binding.
-
Initiation: Initiate the reaction by adding the MgATP solution. For the negative control, add an equal volume of nuclease-free water instead of ATP.
-
Incubation: Incubate the reaction at 37°C for 30-90 minutes. The optimal time should be determined empirically.
-
Termination: Stop the reaction by adding 2X SDS-PAGE loading buffer.
-
Analysis: Boil the samples at 95°C for 5 minutes. Analyze the reaction products by SDS-PAGE followed by Western blotting using an antibody against ubiquitin or the E3 ligase itself. A decrease in the high-molecular-weight polyubiquitin (B1169507) smear in the this compound-treated lane compared to the DMSO control indicates inhibition.[6]
Visualizations
Caption: The HECT E3 ligase ubiquitination cascade.
Caption: this compound's proposed inhibitory mechanism.
Caption: Troubleshooting flowchart for lack of inhibition.
References
- 1. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 3. tribioscience.com [tribioscience.com]
- 4. Developing Small‐Molecule Inhibitors of HECT‐Type Ubiquitin Ligases for Therapeutic Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 7. The precision paradox: Off-target effects in gene editing | Drug Discovery News [drugdiscoverynews.com]
Best practices for storing and handling Heclin to maintain activity.
This technical support center provides best practices for storing and handling Heclin to maintain its activity, along with troubleshooting guides and FAQs for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound powder?
A1: this compound powder should be stored at -20°C in a dry, dark place.[1][2] Under these conditions, it is stable for at least two to four years.[1][3]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 50 mM).[4] To prepare a stock solution, dissolve this compound powder in anhydrous DMSO or ethanol. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Stock solutions in DMSO or ethanol can be stored at -20°C for up to one month.[3] Some suppliers suggest that stock solutions can be stored at -80°C for up to six months.[5]
Q3: Can I store this compound stock solutions at 4°C?
A3: It is not recommended to store this compound stock solutions at 4°C for extended periods, as this may lead to degradation and loss of activity. For short-term storage, it is best to keep the solutions at -20°C or -80°C.
Q4: How do I prepare a working solution of this compound for my experiments?
A4: A working solution of this compound can be prepared by diluting the stock solution in an appropriate aqueous buffer or cell culture medium immediately before use. For in vivo experiments, a suggested formulation is to add each solvent one by one: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] It is recommended to prepare fresh working solutions for each experiment.
Q5: What is the mechanism of action of this compound?
A5: this compound is a selective inhibitor of HECT E3 ubiquitin ligases, such as Nedd4, Smurf2, and WWP1.[6] It does not compete with the E2 ubiquitin-conjugating enzyme for binding to the HECT domain. Instead, it is thought to induce a conformational change in the HECT domain, leading to the oxidation of the active site cysteine, which in turn inhibits the ubiquitin ligase activity.
Data Presentation
Table 1: this compound Storage and Stability
| Formulation | Storage Temperature | Stability | Citations |
| Powder | -20°C | ≥ 2-4 years | [1][3] |
| Stock Solution (DMSO or Ethanol) | -20°C | Up to 1 month | [3] |
| Stock Solution (DMSO or Ethanol) | -80°C | Up to 6 months | [5] |
Table 2: this compound Solubility
| Solvent | Maximum Concentration | Citations |
| DMSO | 100 mM | [4] |
| Ethanol | 50 mM | [4] |
Table 3: this compound IC50 Values for HECT E3 Ligases
| HECT E3 Ligase | IC50 (µM) | Citations |
| Nedd4 | 6.3 | [6] |
| Smurf2 | 6.8 | [6] |
| WWP1 | 6.9 | [6] |
Experimental Protocols
Protocol: In Vitro Ubiquitination Assay to Assess this compound Activity
This protocol is designed to assess the inhibitory effect of this compound on a specific HECT E3 ubiquitin ligase in a cell-free system.
Materials:
-
E1 Activating Enzyme
-
E2 Conjugating Enzyme (specific for the E3 of interest)
-
HECT E3 Ligase of interest
-
Ubiquitin
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
Substrate protein for the E3 ligase (optional)
-
SDS-PAGE loading buffer
-
Western blot apparatus and reagents
-
Antibodies: anti-ubiquitin, anti-E3 ligase, and/or anti-substrate
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:
-
Assay Buffer
-
E1 Enzyme (e.g., 100 nM final concentration)
-
E2 Enzyme (e.g., 500 nM final concentration)
-
Ubiquitin (e.g., 5-10 µM final concentration)
-
Substrate protein (if applicable, e.g., 1-2 µM final concentration)
-
HECT E3 Ligase (e.g., 200-500 nM final concentration)
-
-
This compound Treatment: Add the desired concentration of this compound to the reaction tubes. For a negative control, add an equivalent volume of DMSO.
-
Initiate Reaction: Start the ubiquitination reaction by adding ATP to a final concentration of 2-5 mM.
-
Incubation: Incubate the reaction mixture at 37°C for 30-90 minutes. The optimal incubation time may need to be determined empirically.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples at 95-100°C for 5 minutes.
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform a western blot analysis to detect the ubiquitination of the E3 ligase (auto-ubiquitination) or the substrate protein. Use an anti-ubiquitin antibody to visualize the ubiquitin chains. Antibodies against the E3 ligase or substrate can be used to confirm their modification.
-
A decrease in the intensity of the ubiquitination ladder in the this compound-treated samples compared to the DMSO control indicates inhibition of the HECT E3 ligase.
-
Mandatory Visualizations
Caption: this compound's mechanism of action in the ubiquitination pathway.
Caption: Experimental workflow for an in vitro ubiquitination assay with this compound.
Troubleshooting
Issue 1: this compound Precipitation in Aqueous Solution
-
Possible Cause: this compound has low solubility in aqueous solutions. The final concentration of DMSO or ethanol from the stock solution may be too low to keep it dissolved.
-
Solution:
-
Ensure the final concentration of DMSO or ethanol in the working solution is sufficient to maintain solubility. A final DMSO concentration of 0.1-0.5% is generally well-tolerated by most cell lines.
-
Prepare the working solution immediately before use.
-
Vortex the solution thoroughly after diluting the this compound stock.
-
If precipitation persists, consider using a different formulation for the working solution, such as the one described for in vivo use (DMSO/PEG300/Tween-80/saline).
-
Issue 2: Loss of this compound Activity
-
Possible Cause 1: Improper storage of this compound powder or stock solutions.
-
Solution 1:
-
Always store this compound powder at -20°C in a dry, dark place.
-
Store stock solutions in single-use aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.
-
Do not store stock solutions at 4°C for extended periods.
-
-
Possible Cause 2: Degradation of this compound in the working solution.
-
Solution 2:
-
Prepare fresh working solutions for each experiment. Do not store diluted aqueous solutions of this compound.
-
Issue 3: Inconsistent or Unexpected Results in Cell-Based Assays
-
Possible Cause 1: Variability in cell seeding density.
-
Solution 1:
-
Ensure a homogenous cell suspension before seeding.
-
Use a consistent cell number for all experiments.
-
-
Possible Cause 2: this compound cytotoxicity at high concentrations or with prolonged exposure.
-
Solution 2:
-
Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. This compound has been shown to cause cell death in HEK293 cells after 24 hours of exposure.
-
Use a cell viability assay to assess the cytotoxic effects of this compound under your experimental conditions.
-
Issue 4: No Inhibition Observed in an In Vitro Ubiquitination Assay
-
Possible Cause 1: Inactive enzymes (E1, E2, or E3).
-
Solution 1:
-
Use freshly thawed or newly purchased enzymes.
-
Include a positive control reaction without this compound to ensure the assay is working.
-
-
Possible Cause 2: Incorrect assay conditions.
-
Solution 2:
-
Optimize the concentrations of enzymes, ubiquitin, and ATP.
-
Ensure the assay buffer has the correct pH and components.
-
-
Possible Cause 3: The target E3 ligase is not a HECT-type ligase.
-
Solution 3:
-
Confirm that your E3 ligase of interest has a HECT domain. This compound is selective for HECT E3 ligases and does not inhibit RING finger E3 ligases.
-
References
- 1. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. High-Throughput Screening of HECT E3 Ubiquitin Ligases Using UbFluor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Analysis of E3 Ubiquitin Ligase Function [jove.com]
- 6. medchemexpress.com [medchemexpress.com]
Addressing variability in experimental results with Heclin.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when using Heclin, a known inhibitor of HECT E3 ubiquitin ligases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of HECT E3 ubiquitin ligases.[1][2] It does not compete with the E2 ubiquitin-conjugating enzyme for binding to the HECT domain. Instead, it induces a conformational change in the HECT domain, which leads to the oxidation of the active site cysteine residue, thereby inhibiting the ubiquitination activity of the ligase.[1][2][3] this compound has been shown to be selective for HECT-mediated ubiquitination over RING-mediated ubiquitination.
Q2: Which HECT E3 ligases are inhibited by this compound?
This compound has been demonstrated to inhibit several members of the Nedd4 family of HECT E3 ligases, including Nedd4, Smurf2, and WWP1, with IC₅₀ values in the low micromolar range.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO and ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10-20 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[4] When preparing working solutions, dilute the DMSO stock directly into the cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (ideally ≤ 0.1%) to minimize solvent-induced effects on cell viability and signaling.[5]
Q4: What is the recommended working concentration for this compound?
The optimal working concentration of this compound will vary depending on the cell type, the specific HECT E3 ligase being targeted, and the experimental endpoint. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system. Based on published IC₅₀ values, a starting range of 1-10 µM is often used for in vitro and cell-based assays.[6] However, cytotoxicity has been observed at higher concentrations (IC₅₀ for cytotoxicity in HEK293 cells is 45 µM) or with prolonged exposure (e.g., 24 hours), so it is important to assess cell viability in parallel with your functional assays.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition of target protein ubiquitination. | Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit the target HECT E3 ligase in your specific cell type. | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.5 µM to 50 µM) to determine the optimal inhibitory concentration. |
| This compound Instability: this compound may be unstable in your cell culture medium over the course of a long experiment. | Test the stability of this compound in your specific cell culture medium at 37°C over time. Consider replenishing the this compound-containing medium for long-term experiments. | |
| High Target Protein Expression: Overexpression of the target HECT E3 ligase or its substrate may require higher concentrations of this compound for effective inhibition. | If using an overexpression system, consider titrating the amount of plasmid transfected to achieve a more physiological expression level. | |
| Cell Type Specificity: The efficacy of this compound can vary between different cell lines due to differences in cell permeability, metabolism, or the presence of efflux pumps. | Validate the activity of this compound in your specific cell line using a known downstream target of the HECT E3 ligase of interest. | |
| High variability between experimental replicates. | Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or overall cell health can lead to inconsistent responses to this compound treatment. | Standardize your cell culture procedures. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase. Regularly check for mycoplasma contamination. |
| Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final concentration of this compound. | Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accuracy and precision. | |
| Issues with DMSO Vehicle: Inconsistent preparation or handling of the DMSO vehicle control can introduce variability. | Prepare a master mix of this compound in your final working concentration to add to your experimental wells. Ensure the vehicle control receives the same final concentration of DMSO. | |
| Significant cell death or cytotoxicity. | This compound Concentration is Too High: this compound can be cytotoxic at higher concentrations or with prolonged exposure.[1] | Perform a dose-response experiment to determine the highest non-toxic concentration of this compound in your cell line using a cell viability assay (e.g., MTT, trypan blue exclusion). |
| DMSO Toxicity: The final concentration of DMSO in the cell culture medium may be too high, leading to cytotoxicity.[5][7] | Ensure the final DMSO concentration is as low as possible, ideally below 0.1%. Always include a vehicle control (medium with the same concentration of DMSO as the this compound-treated samples) to assess the effect of the solvent alone. | |
| Off-Target Effects: At higher concentrations, this compound may have off-target effects that contribute to cell death. | To confirm that the observed phenotype is due to the inhibition of the intended target, consider using a structurally unrelated inhibitor of the same HECT E3 ligase or using genetic approaches like siRNA or CRISPR to knockdown the target ligase.[8] | |
| Unexpected changes in signaling pathways. | DMSO Vehicle Effects: DMSO itself can influence cellular signaling pathways.[5] | Always compare the effects of this compound to a vehicle-treated control group, not just an untreated control group, to account for any effects of the DMSO solvent. |
| Broad Specificity of this compound: this compound inhibits multiple HECT E3 ligases. The observed phenotype may be a result of inhibiting several ligases simultaneously. | To dissect the role of a specific HECT E3 ligase, complement your this compound experiments with more specific approaches like genetic knockdown or knockout of individual ligases. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target HECT E3 Ligase | IC₅₀ (µM) |
| Nedd4 | 6.3 |
| Smurf2 | 6.8 |
| WWP1 | 6.9 |
Experimental Protocols
Protocol: In Vivo Ubiquitination Assay using this compound
This protocol describes the detection of changes in the ubiquitination status of a target protein in cultured cells following treatment with this compound.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Plasmids encoding your protein of interest (e.g., with a HA-tag) and His-tagged Ubiquitin
-
Lipofectamine 2000 or other transfection reagent
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and deubiquitinase inhibitors (e.g., PMSF, N-ethylmaleimide)
-
Ni-NTA agarose (B213101) beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-HA, anti-His, or antibody against your protein of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in 10 cm dishes to reach 70-80% confluency on the day of transfection.
-
Co-transfect cells with plasmids encoding your HA-tagged protein of interest and His-tagged ubiquitin using a suitable transfection reagent according to the manufacturer's instructions.
-
-
This compound Treatment:
-
24 hours post-transfection, treat the cells with the desired concentration of this compound or an equivalent volume of DMSO (vehicle control) for the desired duration (e.g., 4-6 hours).
-
In a positive control plate, treat cells with a proteasome inhibitor like MG132 (e.g., 20 µM) for the last 4-6 hours of the experiment to allow for the accumulation of ubiquitinated proteins.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in 1 mL of ice-cold lysis buffer containing protease and deubiquitinase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear genomic DNA.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Immunoprecipitation of Ubiquitinated Proteins:
-
Determine the protein concentration of the lysates.
-
Incubate an equal amount of protein from each sample (e.g., 1-2 mg) with pre-equilibrated Ni-NTA agarose beads overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with wash buffer.
-
-
Elution and Western Blotting:
-
Elute the bound proteins by boiling the beads in 2x SDS-PAGE sample buffer for 5-10 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against your protein of interest (or its tag, e.g., anti-HA) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and visualize the results. A decrease in the ubiquitination signal in the this compound-treated sample compared to the vehicle control indicates inhibition of the HECT E3 ligase.
-
Mandatory Visualization
Caption: Mechanism of action of this compound in the HECT E3 ligase-mediated ubiquitination pathway.
Caption: A logical workflow for troubleshooting common issues in experiments involving this compound.
Caption: Simplified TGF-β signaling pathway showing regulation by Smurf2 and the inhibitory effect of this compound.
References
- 1. pnas.org [pnas.org]
- 2. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing Small‐Molecule Inhibitors of HECT‐Type Ubiquitin Ligases for Therapeutic Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Validating Heclin's Efficacy: A Comparative Guide to HECT E3 Ligase Inhibition in Cells
For researchers in cellular biology and drug discovery, targeting HECT E3 ligases presents a promising therapeutic avenue. Heclin, a small molecule inhibitor, has emerged as a valuable tool for studying the roles of these enzymes. This guide provides a comprehensive comparison of this compound with other HECT E3 ligase inhibitors, supported by experimental data and detailed protocols for validating its activity in a cellular context.
Performance Comparison of HECT E3 Ligase Inhibitors
This compound is a selective inhibitor of several HECT E3 ligases, including Nedd4, Smurf2, and WWP1.[1][2] Its mechanism of action is distinct from many other inhibitors; it induces a conformational change in the HECT domain, leading to the oxidation of the active site cysteine, rather than directly competing with the E2 ubiquitin-conjugating enzyme.[1][2] This section compares this compound with other known HECT E3 ligase inhibitors.
| Inhibitor | Target HECT E3 Ligase(s) | Reported IC50 (µM) | Mechanism of Action | Selectivity | Reference(s) |
| This compound | Smurf2 | 6.8 | Induces conformational change and oxidation of the active site cysteine. | Selective for HECT over RING E3 ligases. | [1] |
| Nedd4 | 6.3 | [1] | |||
| WWP1 | 6.9 | [1] | |||
| Bicyclic Peptides | Smurf2, Nedd4, Mule/Huwe1, WWP1 | Varies (specific to each peptide) | Block the E2 binding site. | Highly specific to individual HECT ligases. | [3][4][5][6] |
| Indole-3-carbinol (I3C) Derivatives | NEDD4-1 | 1-benzyl-I3C: 12.3; Compound 2242: 2.71; Compound 2243: 7.59 | Binds to the N-lobe of the HECT domain, potentially near the ubiquitin exosite. | Primarily targets the NEDD4 sub-family. | [7][8] |
| Clomipramine/Norclomipramine | ITCH, E6AP, NEDD4 | Not specified in µM for direct comparison | Inhibits the transthiolation of ubiquitin from E2 to the HECT domain. | Broadly inhibits some HECT E3 ligases, but not RING E3 ligases. | [9][10][11] |
Signaling Pathway and Experimental Workflow
To effectively validate the inhibition of HECT E3 ligase activity in cells, it is crucial to understand the underlying signaling pathway and the experimental steps involved.
The experimental validation of this compound's inhibitory effect typically involves treating cells with the compound and then assessing the ubiquitination status of a known substrate of the targeted HECT E3 ligase.
The logical relationship for comparing this compound to alternatives involves assessing their relative impact on substrate ubiquitination.
Experimental Protocols
Here are detailed protocols for key experiments to validate this compound's inhibition of HECT E3 ligase activity in cells.
In Vivo Ubiquitination Assay
This assay is designed to measure the level of ubiquitination of a specific substrate protein within cells following treatment with an inhibitor.
Materials:
-
HEK293T cells
-
Expression plasmids: HA-tagged substrate, His-tagged Ubiquitin, and FLAG-tagged HECT E3 ligase
-
Lipofectamine 3000 (or other suitable transfection reagent)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and deubiquitinase inhibitors (e.g., NEM, PMSF)
-
Anti-HA affinity beads (e.g., agarose (B213101) or magnetic)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Primary antibodies: anti-His (for ubiquitin), anti-HA (for substrate), anti-FLAG (for E3 ligase)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in 10 cm dishes to reach 70-80% confluency on the day of transfection.
-
Co-transfect cells with plasmids encoding HA-tagged substrate, His-tagged ubiquitin, and FLAG-tagged HECT E3 ligase using Lipofectamine 3000 according to the manufacturer's instructions.
-
-
Inhibitor Treatment:
-
24 hours post-transfection, treat the cells with the desired concentration of this compound or an equivalent volume of DMSO (vehicle control) for 4-6 hours.
-
In a subset of wells, add a proteasome inhibitor (e.g., 10 µM MG132) for the last 4 hours of incubation to allow for the accumulation of ubiquitinated proteins.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in 1 mL of ice-cold lysis buffer per dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
Incubate 1-2 mg of total protein with anti-HA affinity beads overnight at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them three times with 1 mL of ice-cold wash buffer.
-
After the final wash, aspirate all residual buffer and add 50 µL of 2x Laemmli sample buffer to the beads.
-
Boil the samples at 95°C for 5 minutes to elute the immunoprecipitated proteins.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Probe the membrane with primary antibodies against His (to detect ubiquitinated substrate) and HA (to confirm immunoprecipitation of the substrate).
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
In Vitro Ubiquitination Assay
This cell-free assay directly assesses the enzymatic activity of a purified HECT E3 ligase and the inhibitory effect of this compound.
Materials:
-
Recombinant purified proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b/c), HECT E3 ligase, and substrate protein
-
Ubiquitin
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
10x Ubiquitination reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 20 mM DTT)
-
ATP solution (100 mM)
-
2x Laemmli sample buffer
-
Primary antibodies: anti-substrate, anti-ubiquitin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Reaction Setup:
-
On ice, prepare the reaction mixtures in a total volume of 20-30 µL. A typical reaction contains:
-
100 nM E1
-
500 nM E2
-
200-500 nM HECT E3 ligase
-
1-2 µg substrate protein
-
5-10 µg ubiquitin
-
1x Ubiquitination reaction buffer
-
2 mM ATP
-
This compound or DMSO at the desired final concentration.
-
-
-
Incubation:
-
Initiate the reaction by adding the ATP solution.
-
Incubate the reactions at 37°C for 1-2 hours.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
Western Blotting:
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the substrate protein to detect its ubiquitination (which will appear as a ladder of higher molecular weight bands) or an anti-ubiquitin antibody.
-
Incubate with HRP-conjugated secondary antibodies and visualize using chemiluminescence.
-
By employing these methodologies and comparative data, researchers can effectively validate the inhibitory action of this compound on HECT E3 ligases in cellular models, contributing to a deeper understanding of their biological functions and therapeutic potential.
References
- 1. tribioscience.com [tribioscience.com]
- 2. astorscientific.us [astorscientific.us]
- 3. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole-3-carbinol (I3C) analogues are potent small molecule inhibitors of NEDD4-1 ubiquitin ligase activity that disrupt proliferation of human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High throughput screening for inhibitors of the HECT ubiquitin E3 ligase ITCH identifies antidepressant drugs as regulators of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High throughput screening for inhibitors of the HECT ubiquitin E3 ligase ITCH identifies antidepressant drugs as regulators of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-based design of potent and selective inhibitors of the HECT ligase NEDD4 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Heclin and Other HECT E3 Ligase Inhibitors
In the landscape of ubiquitin-mediated cellular regulation, HECT E3 ligases have emerged as critical targets for therapeutic intervention in a variety of diseases, including cancer and developmental disorders. The discovery and characterization of inhibitors targeting these enzymes are paramount for advancing drug development. This guide provides a comparative analysis of Heclin, a well-characterized HECT ligase inhibitor, with other known inhibitors, focusing on their efficacy, mechanism of action, and the experimental data supporting their activity.
Quantitative Comparison of HECT Ligase Inhibitors
The efficacy of small molecule inhibitors is most directly compared through their half-maximal inhibitory concentration (IC50) values. The table below summarizes the available data for this compound and other selected HECT E3 ligase inhibitors against specific HECT ligases.
| Inhibitor | Target HECT Ligase | IC50 (µM) | Mechanism of Action | Selectivity |
| This compound | Nedd4 | 6.3[1] | Induces a conformational change leading to oxidation of the active site cysteine.[1] | Selective for HECT over RING E3 ligases.[1] |
| Smurf2 | 6.8[1] | |||
| WWP1 | 6.9[1] | |||
| Norclomipramine | NEDD4 | Limited affinity; inhibits ubiquitin chain elongation.[2] | Binds to a hydrophobic pocket in the N-lobe, displacing ubiquitin.[2] | Appears to be a general inhibitor of HECT-type E3 ligases.[2] |
| Compound 32 | NEDD4 | 0.12[2] | Covalently targets the non-catalytic cysteine C627.[2] | Selective for NEDD4 over other NEDD4 family members.[2] |
Experimental Protocols
A fundamental technique for assessing the efficacy of HECT E3 ligase inhibitors is the in vitro ubiquitination assay. This assay reconstitutes the key components of the ubiquitination cascade to measure the transfer of ubiquitin to a substrate.
In Vitro HECT E3 Ligase Ubiquitination Assay Protocol
This protocol is designed to determine the IC50 value of a test compound against a specific HECT E3 ligase.
1. Reagents and Materials:
-
Enzymes:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (specific to the E3 being tested, e.g., UBE2D2/UbcH5b)
-
Recombinant HECT E3 ligase (e.g., Nedd4, Smurf2, or WWP1 catalytic domain)
-
-
Substrates:
-
Human ubiquitin
-
Biotinylated ubiquitin (for detection)
-
Substrate for the E3 ligase (optional, for substrate ubiquitination assay)
-
-
Buffers and Solutions:
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.1 mM DTT)
-
ATP solution (100 mM)
-
Test inhibitor stock solution (in DMSO)
-
DMSO (vehicle control)
-
SDS-PAGE loading buffer
-
-
Detection Reagents:
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Primary antibody against the E3 ligase (for auto-ubiquitination) or substrate
-
HRP-conjugated secondary antibody
-
-
Equipment:
-
Thermomixer or water bath set to 37°C
-
SDS-PAGE and Western blotting apparatus
-
Chemiluminescence imager
-
Microplate reader (for quantitative analysis)
-
2. Experimental Procedure:
-
Prepare Reaction Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the ubiquitination reaction buffer, E1 enzyme (e.g., 50-100 nM), E2 enzyme (e.g., 0.5-1 µM), ubiquitin, and biotinylated ubiquitin (e.g., 5-10 µM total ubiquitin).
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the test inhibitor (e.g., this compound) in DMSO to create a range of concentrations. Also, prepare a DMSO-only control.
-
Set up Reactions: In individual reaction tubes, add the HECT E3 ligase (e.g., 0.1-0.5 µM).
-
Add Inhibitor: Add a small volume (e.g., 1 µL) of each inhibitor dilution or DMSO to the respective reaction tubes and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add the reaction master mix to each tube, followed by the addition of ATP (final concentration of 2-5 mM) to start the reaction.
-
Incubation: Incubate the reactions at 37°C for a predetermined time (e.g., 30-60 minutes), during which ubiquitination will occur.
-
Terminate Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe for biotinylated ubiquitin chains using a streptavidin-HRP conjugate.
-
Alternatively, to detect auto-ubiquitination of the E3 ligase or ubiquitination of a specific substrate, use the appropriate primary and secondary antibodies.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate and an imager.
-
Quantify the band intensities corresponding to polyubiquitin (B1169507) chains.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the ubiquitination cascade and the known signaling pathways regulated by the HECT ligases Nedd4, Smurf2, and WWP1.
Caption: The HECT E3 Ligase Ubiquitination Cascade.
Caption: Experimental Workflow for HECT Inhibitor Screening.
Nedd4 Signaling Pathway
Nedd4 is a key regulator of multiple signaling pathways, including the PTEN/Akt and TGF-β pathways. It ubiquitinates and promotes the degradation of the tumor suppressor PTEN, thereby activating the pro-survival Akt signaling cascade.
Caption: Nedd4-mediated regulation of the PTEN/Akt pathway.
Smurf2 Signaling Pathway
Smurf2 (SMAD Ubiquitination Regulatory Factor 2) is a critical negative regulator of the Transforming Growth Factor-β (TGF-β) signaling pathway. It targets components of the TGF-β receptor complex and downstream SMAD proteins for ubiquitination and degradation.
Caption: Smurf2-mediated negative regulation of TGF-β signaling.
WWP1 Signaling Pathway
WWP1 (WW domain-containing E3 ubiquitin protein ligase 1) is implicated in various signaling pathways, including the negative regulation of the tumor suppressor PTEN and components of the TGF-β pathway. It can also regulate the Hedgehog signaling pathway by ubiquitinating the receptor Smoothened (Smo).[3]
Caption: WWP1 regulation of Hedgehog signaling via Smoothened.
Conclusion
This compound serves as a valuable tool for studying HECT E3 ligase biology due to its broad specificity within this enzyme class and its distinct mechanism of action.[4] The comparative data presented here highlights the diversity of inhibitory mechanisms and potencies among different HECT ligase inhibitors. While this compound demonstrates micromolar efficacy, newer compounds like the covalent NEDD4 inhibitor, compound 32, exhibit significantly greater potency and selectivity.[2] The continued development and characterization of novel HECT E3 ligase inhibitors will be crucial for the development of targeted therapies for a range of human diseases. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this dynamic field.
References
- 1. tribioscience.com [tribioscience.com]
- 2. Structure-based design of potent and selective inhibitors of the HECT ligase NEDD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 ubiquitin ligase Wwp1 regulates ciliary dynamics of the Hedgehog receptor Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HECT E3 Ligases: A Tale With Multiple Facets [frontiersin.org]
Heclin vs. Clomipramine: A Comparative Analysis of HECT E3 Ligase Inhibitors
A Detailed Examination of Two Distinct Chemical Scaffolds Targeting the HECT Ubiquitin Ligase Family
In the landscape of ubiquitin system-targeted drug discovery, the Homologous to E6AP C-terminus (HECT) family of E3 ubiquitin ligases has emerged as a compelling target for therapeutic intervention in various diseases, including cancer and viral infections. This guide provides a comparative analysis of two small molecule inhibitors, Heclin and Clomipramine, that have been identified to target HECT E3 ligases. While both compounds exhibit inhibitory activity against this enzyme class, they possess distinct chemical structures, mechanisms of action, and specificity profiles. This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive overview to inform their research and development efforts.
At a Glance: Key Differences
| Feature | This compound | Clomipramine |
| Chemical Class | N-(4-Acetylphenyl)-3-(5-ethyl-2-furanyl)-2-propenamide | Tricyclic antidepressant |
| Primary Discovery | Identified through a screen for molecules displacing a bicyclic peptide from Smurf2.[1] | Identified in a high-throughput screen for inhibitors of ITCH auto-ubiquitination.[2][3] |
| Mechanism of Action | Induces a conformational change in the HECT domain, leading to the oxidation of the active site cysteine.[1][4][5] | Irreversibly inhibits the ubiquitin (Ub) transthiolation activity of HECT E3 ligases.[2][6] |
| Selectivity | Selective for HECT-mediated ubiquitination over RING-mediated ubiquitination. | Selective for HECT E3 ligases over RING E3 ligases.[2] |
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound and Clomipramine against various HECT E3 ligases has been determined in in vitro assays. The following table summarizes the available half-maximal inhibitory concentration (IC50) values. It is important to note that the experimental conditions under which these values were determined may vary between studies.
| Compound | Target HECT Ligase | IC50 (µM) | Reference |
| This compound | Nedd4 | 6.3 | |
| Smurf2 | 6.8 | ||
| WWP1 | 6.9 | ||
| Clomipramine | ITCH | ~300 (in vitro auto-ubiquitination) | [2] |
| Norclomipramine | ITCH | More efficient inhibitor than clomipramine | [2] |
Note: Clomipramine demonstrated complete inhibition of ITCH-dependent p73 ubiquitination at 0.8 mM[2][7]. While the in vitro IC50 for ITCH auto-ubiquitination is high, its active metabolite, norclomipramine, is a more potent inhibitor[2].
Mechanism of Action: A Tale of Two Strategies
This compound and Clomipramine employ distinct mechanisms to inhibit HECT E3 ligase activity, providing different approaches for therapeutic targeting.
This compound: Inducing a Conformational Shift
This compound's inhibitory action is not mediated by direct competition with the E2 ubiquitin-conjugating enzyme. Instead, it binds to the HECT domain and induces a conformational change. This altered conformation renders the active site cysteine more susceptible to oxidation, thereby inactivating the enzyme.[1][4][5] This indirect mechanism of inhibition offers a unique avenue for achieving selectivity.
Clomipramine: Irreversible Thioesterification Blockade
Clomipramine, a well-established antidepressant, was repurposed as a HECT inhibitor. Its mechanism involves the irreversible inhibition of the ubiquitin transthiolation step, a critical process where ubiquitin is transferred from the E2 enzyme to the active site cysteine of the HECT E3 ligase.[2][6] This covalent modification effectively shuts down the catalytic cycle of the enzyme.
Experimental Protocols
In Vitro Ubiquitination Assay for HECT E3 Ligase Inhibition (General Protocol)
This protocol outlines a general method for assessing the inhibitory activity of compounds like this compound and Clomipramine against HECT E3 ligases in vitro. Specific details may need to be optimized for individual enzymes and substrates.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5b or UbcH7)
-
Recombinant HECT domain or full-length HECT E3 ligase (e.g., Nedd4, Smurf2, ITCH)
-
Ubiquitin
-
Substrate protein (e.g., p73 for ITCH) which can be radiolabeled (e.g., with ³⁵S) or tagged for detection
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
Test compounds (this compound, Clomipramine) dissolved in a suitable solvent (e.g., DMSO)
-
SDS-PAGE gels and Western blotting reagents or autoradiography supplies
Procedure:
-
Prepare a reaction mixture containing E1 enzyme, E2 enzyme, ubiquitin, and the target HECT E3 ligase in ubiquitination reaction buffer.
-
Add the test compound (this compound or Clomipramine) at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 30°C or 37°C) to allow for inhibitor binding.
-
Initiate the ubiquitination reaction by adding ATP and the substrate protein.
-
Incubate the reaction for a specific time (e.g., 30-90 minutes) at the optimal temperature.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Analyze the results:
-
For auto-ubiquitination of the E3 ligase, detect the high molecular weight smear of the ubiquitinated E3 ligase by Western blotting using an antibody against the E3 ligase.
-
For substrate ubiquitination, detect the ubiquitinated substrate by Western blotting using an antibody against the substrate or by autoradiography if a radiolabeled substrate was used.
-
-
Quantify the band intensities to determine the extent of inhibition and calculate IC50 values.
Signaling Pathway and Experimental Workflow Visualizations
HECT E3 Ligase-Mediated Regulation of TGF-β Signaling
HECT E3 ligases, such as Smurf1 and Smurf2, are key negative regulators of the Transforming Growth Factor-β (TGF-β) signaling pathway.[8] They achieve this by targeting components of the pathway, such as the TGF-β receptors and the downstream signaling molecules (SMADs), for ubiquitination and subsequent proteasomal degradation. Inhibition of these HECT ligases by compounds like this compound can, therefore, lead to the stabilization of these components and enhancement of TGF-β signaling.
Caption: this compound inhibits Smurf1/2, preventing TGF-β receptor and SMAD degradation.
Experimental Workflow for Identifying HECT E3 Ligase Inhibitors
The discovery of both this compound and Clomipramine as HECT inhibitors originated from screening campaigns, albeit with different primary assays. The following workflow illustrates a general approach for identifying and validating novel HECT E3 ligase inhibitors.
Caption: A typical workflow for the discovery and validation of HECT E3 ligase inhibitors.
Conclusion
This compound and Clomipramine represent two valuable tool compounds for studying the biology of HECT E3 ligases. This compound, a purpose-designed inhibitor, offers a unique mechanism of action through induced conformational change and has well-defined low micromolar potency against several HECT family members. Clomipramine, a repurposed drug, provides an alternative chemical scaffold and an irreversible mechanism of inhibition. While its in vitro potency against ITCH auto-ubiquitination appears modest, its active metabolite shows greater promise, and its established clinical safety profile could be advantageous for future therapeutic development. The choice between these inhibitors will depend on the specific research question, the target HECT ligase, and the desired mode of inhibition. Further research, including direct comparative studies and the elucidation of crystal structures in complex with their targets, will be crucial for the rational design of next-generation, highly potent, and selective HECT E3 ligase inhibitors for clinical applications.
References
- 1. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High throughput screening for inhibitors of the HECT ubiquitin E3 ligase ITCH identifies antidepressant drugs as regulators of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High throughput screening for inhibitors of the HECT ubiquitin E3 ligase ITCH identifies antidepressant drugs as regulators of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tribioscience.com [tribioscience.com]
- 5. astorscientific.us [astorscientific.us]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. E3 Ubiquitin Ligases: Key Regulators of TGFβ Signaling in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Heclin's Target Engagement in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Heclin, a small molecule inhibitor of HECT E3 ubiquitin ligases, presents a valuable tool for studying the roles of this enzyme class in various cellular processes.[1][2][3] Confirming that this compound effectively engages its intended targets, such as Nedd4, Smurf2, and WWP1, within a cellular environment is a critical step in validating its mechanism of action and interpreting experimental results.[1][3][4][5][6] This guide provides a comparative overview of key methodologies to confirm and quantify this compound's target engagement in a cellular context, with supporting experimental protocols and data presentation. We will also compare this compound with another class of HECT E3 ligase inhibitors, Indole-3-carbinol (I3C) and its derivatives.
Introduction to this compound and its Mechanism
This compound inhibits a range of HECT E3 ligases by inducing a conformational change that leads to the oxidation of the active site cysteine, rather than by competing with the E2 ubiquitin-conjugating enzyme.[1][7][8] This unique mechanism provides a valuable tool for distinguishing HECT-mediated ubiquitination from that of RING domain E3 ligases.[2]
Comparative Analysis of Target Engagement Methods
Several robust methods can be employed to confirm the direct binding of this compound to its target proteins within a cell. The choice of method will depend on factors such as available instrumentation, throughput requirements, and the specific questions being addressed.
| Method | Principle | Advantages | Disadvantages | Typical Quantitative Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Label-free, applicable to native proteins, can be performed in intact cells and tissues.[3][9] | Not all protein-ligand interactions result in a significant thermal shift. Requires specific antibodies for detection by Western blot. | Thermal shift (ΔTm) in degrees Celsius, Isothermal dose-response curves (EC50).[3] |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures the proximity between a luciferase-tagged target protein and a fluorescently labeled tracer that competes with the unlabeled drug. | High-throughput compatible, provides quantitative binding affinity in live cells, can be used to determine residence time.[8] | Requires genetic engineering to create fusion proteins. The tracer must bind the target. | BRET ratio, IC50/EC50 values. |
| Mass Spectrometry-Based Proteomics | Identifies and quantifies changes in the cellular proteome or specific post-translational modifications (e.g., ubiquitination) upon drug treatment. | Unbiased, proteome-wide analysis, can identify off-targets and downstream effects. | Technically complex, requires sophisticated instrumentation and bioinformatics expertise. | Fold-change in protein abundance or ubiquitination site occupancy. |
| In-Cell Ubiquitination Assay | Measures the ubiquitination of a known substrate of the target E3 ligase. | Directly assesses the functional consequence of target engagement. | Indirect measure of binding. Substrate specificity can be complex. | Relative ubiquitination levels (e.g., by Western blot). |
Comparison with an Alternative Inhibitor: Indole-3-Carbinol (I3C)
Indole-3-carbinol (I3C) and its more potent synthetic analogues, like 1-benzyl-I3C, represent another class of HECT E3 ligase inhibitors.[10][11] Unlike this compound, I3C is thought to bind to a pocket in the N-lobe of the HECT domain, away from the catalytic cysteine.[1]
| Feature | This compound | Indole-3-carbinol (I3C) & Analogs |
| Mechanism of Action | Induces conformational change and oxidation of the active site cysteine.[1][12] | Binds to the N-lobe of the HECT domain, potentially near the ubiquitin exosite.[1][11] |
| Reported IC50 Values | 6.3 µM (Nedd4), 6.8 µM (Smurf2), 6.9 µM (WWP1) in vitro.[3][4][5][6] | I3C: ~284 µM (NEDD4-1); 1-benzyl-I3C: ~12.3 µM (NEDD4-1) in vitro.[1][10] |
| Cellular Activity | Inhibits autoubiquitination of Smurf2 in HEK293 cells (IC50 = 9 µM).[4] Cytotoxic to HEK293 cells at higher concentrations.[4][7] | Inhibits proliferation of human melanoma cells.[1][10] Can induce G1 growth arrest in prostate cancer cells.[5] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol describes how to perform CETSA to measure the thermal stabilization of a target HECT E3 ligase (e.g., Nedd4) in response to this compound treatment.
Workflow Diagram:
Caption: CETSA experimental workflow.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T) and grow to 80-90% confluency.
-
Treat cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours at 37°C.
-
-
Heating:
-
Harvest cells and resuspend in PBS with protease inhibitors.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis:
-
Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and 25°C water bath).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Sample Preparation for Western Blot:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Normalize the protein concentration for all samples.
-
Add SDS-PAGE loading buffer and boil for 5 minutes.
-
-
Western Blot Analysis:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target HECT E3 ligase (e.g., anti-Nedd4) and a loading control (e.g., anti-GAPDH).
-
Incubate with a secondary antibody and visualize the bands using an appropriate detection system.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Plot the percentage of soluble protein as a function of temperature to generate a melting curve.
-
Determine the melting temperature (Tm) for the vehicle and this compound-treated samples. A shift in Tm indicates target engagement.
-
For isothermal dose-response curves, plot the soluble protein fraction at a fixed temperature against the this compound concentration.
-
NanoBRET Target Engagement Assay
This protocol outlines the steps for a NanoBRET assay to quantify the engagement of this compound with a HECT E3 ligase in live cells.
Signaling Pathway Diagram:
Caption: Principle of the NanoBRET assay.
Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293T) with a vector expressing the target HECT E3 ligase fused to NanoLuc (e.g., Nedd4-NanoLuc).
-
Plate the transfected cells in a white 96-well or 384-well plate.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions or vehicle control to the wells.
-
Add the NanoBRET tracer at a predetermined optimal concentration to all wells.
-
Add the NanoBRET substrate to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 2 hours to allow for compound entry and binding equilibrium.
-
Measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the this compound concentration and fit the data to a dose-response curve to determine the IC50.
-
Mass Spectrometry-Based Ubiquitome Analysis
This protocol provides a general workflow for using mass spectrometry to analyze changes in the cellular ubiquitome following this compound treatment.
Workflow Diagram:
Caption: Mass spectrometry workflow for ubiquitome analysis.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., using SILAC for quantitative proteomics) and treat with this compound or a vehicle control.
-
-
Cell Lysis and Protein Digestion:
-
Lyse the cells under denaturing conditions.
-
Reduce, alkylate, and digest the proteins with trypsin.
-
-
Enrichment of Ubiquitinated Peptides:
-
Use an antibody that specifically recognizes the di-glycine remnant (K-ε-GG) left on ubiquitinated lysine (B10760008) residues after trypsin digestion to enrich for ubiquitinated peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software to identify and quantify the ubiquitinated peptides.
-
Determine the fold-change in ubiquitination site occupancy between the this compound-treated and control samples. A decrease in the ubiquitination of known substrates of the targeted HECT ligases would indicate successful target engagement and inhibition.
-
Conclusion
Confirming the cellular target engagement of this compound is essential for the confident interpretation of its biological effects. The methods outlined in this guide—CETSA, BRET, and mass spectrometry—provide orthogonal approaches to validate the interaction of this compound with its target HECT E3 ligases. By comparing these methods and considering the use of alternative inhibitors like I3C, researchers can build a robust body of evidence to support their findings and advance our understanding of the ubiquitin system in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Indole-3-carbinol mediated cell cycle arrest of LNCaP human prostate cancer cells requires the induced production of activated p53 tumor suppressor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening for Protein-Protein Interaction Inhibitors Using a Bioluminescence Resonance Energy Transfer (BRET)-Based Assay in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening of HECT E3 Ubiquitin Ligases Using UbFluor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Indole-3-carbinol (I3C) analogues are potent small molecule inhibitors of NEDD4-1 ubiquitin ligase activity that disrupt proliferation of human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HECT E3 Ligases: A Tale With Multiple Facets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Approaches to Validate Heclin's Effects on the Proteome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Heclin is a small molecule inhibitor targeting HECT E3 ubiquitin ligases, a class of enzymes crucial for protein degradation and signaling pathways. Validating its on-target and off-target effects at the proteome level is critical for its development as a research tool and potential therapeutic agent. This guide compares mass spectrometry-based proteomics approaches to characterize the cellular impact of this compound, provides experimental frameworks, and contrasts this compound with other HECT E3 ligase inhibitors.
Performance Comparison: this compound and Alternatives
While direct comparative proteomics studies between this compound and other HECT E3 ligase inhibitors are not yet published, we can compare their known targets and potencies. This compound exhibits broad-spectrum activity against several members of the NEDD4 subfamily of HECT E3 ligases.
| Inhibitor | Target HECT E3 Ligase(s) | IC50 (in vitro) | Notes |
| This compound | Nedd4 | 6.3 µM[1][2][3] | Induces oxidative self-inactivation of the catalytic cysteine.[2][3] |
| Smurf2 | 6.8 µM[1][2][3][4] | Selective for HECT over RING E3 ligases.[1] | |
| WWP1 | 6.9 µM[1][2][3] | ||
| Norclomipramine | NEDD4 | Inhibits chain elongation | An antidepressant identified as a general HECT E3 ligase inhibitor.[5] A recent study developed a potent covalent inhibitor based on this scaffold with an IC50 of 0.12 µM.[5] |
| ITCH | ~300 µM[6] | ||
| Cpd-6 | SMURF1 | Not specified | Allosteric inhibitor that binds to a cryptic pocket, preventing a conformational change necessary for ubiquitin transfer.[7] |
Mass Spectrometry Methodologies for Proteomic Validation
Several mass spectrometry (MS) based proteomics strategies can be employed to elucidate the effects of this compound on the cellular proteome. These can be broadly categorized into methods for identifying direct targets and quantifying global proteome changes.
Target Engagement and Structural Changes: Hydrogen-Deuterium Exchange MS (HDX-MS)
HDX-MS is a powerful technique to confirm the direct binding of a small molecule to its protein target and map the interaction site by measuring changes in the protein's conformational dynamics.
Experimental Protocol: Bottom-Up HDX-MS
-
Protein Preparation : Purify the recombinant HECT domain of the target E3 ligase (e.g., Nedd4, Smurf2).
-
Deuterium (B1214612) Labeling : Incubate the protein in both its apo (unbound) state and in complex with this compound in a deuterated buffer (D₂O) for various time points (e.g., 10s, 1min, 10min, 1h).[8]
-
Quenching : Stop the exchange reaction by adding a quench buffer that rapidly drops the pH to ~2.5 and the temperature to 0°C.[8][9]
-
Digestion : Immediately digest the quenched protein into peptides using an acid-stable protease like pepsin, often on an immobilized column.[10][11]
-
LC-MS/MS Analysis : Separate the peptides using ultra-high-performance liquid chromatography (UHPLC) at low temperature and analyze them on a high-resolution mass spectrometer.[9]
-
Data Analysis : Measure the mass shift of the peptides due to deuterium incorporation. A reduction in deuterium uptake in the presence of this compound indicates that this region is protected by inhibitor binding, confirming engagement and mapping the binding site.[8]
Diagram: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Workflow
Caption: Workflow for HDX-MS to probe this compound's binding to a HECT E3 ligase.
Global Proteome Profiling: Quantitative Proteomics
To understand the downstream consequences of HECT ligase inhibition by this compound, quantitative proteomics can identify changes in the abundance of thousands of proteins. This is crucial for identifying substrates of the targeted E3 ligases and uncovering off-target effects.
Experimental Protocol: Tandem Mass Tag (TMT) Labeling
-
Cell Culture and Treatment : Grow cells (e.g., HEK293) in multiple replicates and treat with either this compound or a vehicle control (DMSO) for a defined period.
-
Protein Extraction and Digestion : Lyse the cells, extract total protein, and digest the proteins into peptides using trypsin.
-
TMT Labeling : Label the peptide mixtures from each condition with a different isobaric TMT reagent. The TMT tags have the same total mass but produce different reporter ions upon fragmentation.[12]
-
Sample Pooling and Fractionation : Combine the labeled samples into a single mixture. To reduce complexity, fractionate the pooled peptides using high-pH reversed-phase chromatography.[13]
-
LC-MS/MS Analysis : Analyze each fraction by LC-MS/MS. In the MS/MS scan, the fragmented peptides release the reporter ions, whose intensities correspond to the relative abundance of the peptide in each original sample.[12]
-
Data Analysis : Use specialized software to identify peptides and proteins and to quantify the relative changes in protein abundance across the different conditions based on the reporter ion intensities.
Diagram: TMT-Based Quantitative Proteomics Workflow
Caption: TMT workflow for quantifying proteome changes upon this compound treatment.
Alternative Protocol: Label-Free Quantification (LFQ)
LFQ is an alternative to isobaric labeling. In this approach, each sample is analyzed separately by LC-MS/MS. Protein abundance is then compared based on the signal intensity of the precursor ions or by counting the number of MS/MS spectra identified for each protein across different runs.[14][15][16] While generally less precise than TMT, LFQ can be more cost-effective and is not limited by the number of available tags.
Signaling Pathways Targeted by this compound
This compound inhibits Nedd4, Smurf2, and WWP1, which are involved in several key cellular signaling pathways.[1][3] Understanding these pathways is essential for interpreting proteomics data.
NEDD4-Regulated Signaling
NEDD4 is a key regulator of membrane protein turnover and is implicated in multiple signaling pathways, including the PTEN/AKT, TGF-β, and EGFR pathways.[17][18][19][20][21] Inhibition of NEDD4 by this compound would be expected to increase the abundance of its substrates.
Diagram: Simplified NEDD4 Signaling Pathways
Caption: this compound inhibits NEDD4, preventing the degradation of substrates like PTEN.
SMURF2 and WWP1 in TGF-β Signaling
Both Smurf2 and WWP1 are critical negative regulators of the TGF-β signaling pathway. They target components like the TGF-β receptor (TβRI) and the signal-transducing Smad proteins for ubiquitination and degradation.[22][23][24][25][26][27]
Diagram: Simplified TGF-β Signaling Pathway
Caption: this compound inhibits Smurf2/WWP1, leading to stabilization of TGF-β pathway components.
By employing these mass spectrometry-based strategies, researchers can comprehensively validate the molecular mechanism of this compound, identify its substrate profile, and assess its overall impact on the cellular proteome. This information is invaluable for its application in basic research and for any future translational development.
References
- 1. rndsystems.com [rndsystems.com]
- 2. tribioscience.com [tribioscience.com]
- 3. xcessbio.com [xcessbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Structure-based design of potent and selective inhibitors of the HECT ligase NEDD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High throughput screening for inhibitors of the HECT ubiquitin E3 ligase ITCH identifies antidepressant drugs as regulators of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of allosteric HECT E3 ligase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Principle and Procedure of Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) - Creative Proteomics [iaanalysis.com]
- 9. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Hydrogen Deuterium Exchange (HDX) mass spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 13. BAF_Protocol_014_TMT-Based proteomics: Isobaric isotope labeling quantitative method [protocols.io]
- 14. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 15. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
- 16. books.rsc.org [books.rsc.org]
- 17. portlandpress.com [portlandpress.com]
- 18. NEDD4: A Promising Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. NEDD4 - Wikipedia [en.wikipedia.org]
- 21. NEDD4: The founding member of a family of ubiquitin-protein ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. WWP1: a versatile ubiquitin E3 ligase in signaling and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
- 24. Frontiers | WW Domain-Containing E3 Ubiquitin Protein Ligase 1: A Self-Disciplined Oncoprotein [frontiersin.org]
- 25. Frontiers | The Post-translational Modifications of Smurf2 in TGF-β Signaling [frontiersin.org]
- 26. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 27. SMURF2 - Wikipedia [en.wikipedia.org]
Heclin's Selectivity in the Landscape of Ubiquitin System Inhibitors: A Comparative Guide
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation and signaling, playing a pivotal role in cellular processes ranging from cell cycle regulation to DNA repair.[1][2] The specificity of protein ubiquitination is primarily determined by E3 ubiquitin ligases, which recognize and bind to specific substrates.[3] Among these, the HECT (Homologous to E6AP C-terminus) domain-containing E3 ligases are a distinct class that transfers ubiquitin to substrates through a catalytic cysteine residue. Heclin, a small molecule inhibitor, has emerged as a valuable tool for studying this specific class of enzymes. This guide provides an objective comparison of this compound's selectivity profile against other inhibitors targeting the ubiquitin system, supported by experimental data and protocols.
This compound: A Selective HECT E3 Ligase Inhibitor
This compound is recognized as the first small molecule inhibitor specifically targeting HECT domain-containing E3 ubiquitin ligases.[4] Its mechanism of action is distinct from many other enzyme inhibitors. Instead of competing for the E2 binding site, this compound induces a conformational change in the HECT domain, which leads to the oxidation of the active site cysteine residue.[1][4][5] This effectively inactivates the enzyme.
This compound demonstrates a broad inhibitory activity against several HECT E3 ligases, with IC50 values in the low micromolar range for enzymes such as Smurf2, Nedd4, and WWP1.[4][6][7][8] A key feature of this compound is its selectivity for HECT-mediated ubiquitination over RING-mediated ubiquitination, making it an invaluable tool for distinguishing between these two major E3 ligase pathways.[4][6][8]
Comparative Selectivity Profile
The selectivity of an inhibitor is paramount for its utility as a research tool and its potential as a therapeutic agent. The following table and discussion compare this compound's selectivity with other inhibitors that target different components of the ubiquitin system.
| Inhibitor | Target(s) | Mechanism of Action | IC50 Values | Selectivity Notes |
| This compound | Smurf2, Nedd4, WWP1 (HECT E3 ligases) | Induces conformational change leading to active site cysteine oxidation.[1][4][5] | ~6.8 µM (Smurf2), ~6.3 µM (Nedd4), ~6.9 µM (WWP1)[4][6][7][8] | Selective for HECT-type over RING-type E3 ligases.[4][6] |
| PYR-41 | UBE1 (E1 Activating Enzyme) | Covalently binds to the E1 active site. | Not specified | Broadly inhibits ubiquitination by targeting the initial activation step.[2] |
| BAY 11-7082 | UBC13 (E2 Conjugating Enzyme) | Inhibits the binding of ubiquitin to the E2 enzyme.[2] | Not specified | Known to also inhibit IκB kinase, indicating off-target effects.[2] |
| C25-140 | TRAF6 (RING E3 Ligase) | Disrupts the TRAF6-Ubc13 protein-protein interaction.[9][10] | Not specified | Selective for TRAF6 over other tested RING and HECT E3 ligases.[9][10] |
| HBX 41,108 | USP7 (Deubiquitinase) | Uncompetitive, reversible inhibitor. | Not specified | Poor selectivity among deubiquitinases.[10] |
| P5091 | USP7 (Deubiquitinase) | Not specified | Not specified | Selective for USP7.[10] |
As the table illustrates, inhibitors of the ubiquitin system vary significantly in their targets and selectivity. While compounds like PYR-41 act at the top of the cascade, inhibiting the E1 enzyme and thus shutting down most ubiquitination, they lack specificity for individual pathways.[2] Similarly, E2 inhibitors like BAY 11-7082 can show some pathway preference but may also have off-target effects.[2]
In contrast, inhibitors of E3 ligases offer a higher degree of specificity.[3] this compound's broad-spectrum inhibition of HECT ligases, coupled with its lack of activity against RING ligases, provides a unique tool to probe the function of the HECT class of enzymes.[4] This contrasts with inhibitors like C25-140, which demonstrate high selectivity for a single RING E3 ligase, TRAF6.[9][10]
The development of selective deubiquitinase (DUB) inhibitors, such as P5091 for USP7, represents another approach to dissecting the ubiquitin system.[10] These inhibitors reverse the ubiquitination process and offer another layer of specific intervention.
Experimental Protocols
To assess the activity and selectivity of ubiquitin system inhibitors like this compound, in vitro and in vivo ubiquitination assays are fundamental.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a test tube to directly measure the effect of an inhibitor on enzyme activity.
Materials:
-
E1 activating enzyme
-
E2 conjugating enzyme
-
E3 ligase (e.g., Smurf2, Nedd4)
-
Ubiquitin
-
Substrate protein
-
ATP
-
Ubiquitylation buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare a reaction mixture containing E1, E2, ubiquitin, substrate, and ATP in ubiquitylation buffer.
-
Add the inhibitor at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Initiate the reaction by adding the E3 ligase.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by SDS-PAGE and Western blotting, using antibodies against the substrate or ubiquitin to detect ubiquitinated species.
In Vivo Ubiquitination Assay
This assay is used to determine the effect of an inhibitor on protein ubiquitination within a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293T)
-
Plasmids encoding tagged versions of the substrate and/or ubiquitin (e.g., HA-IGF2BP1, His-Ub)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and deubiquitinase inhibitors
-
Proteasome inhibitor (e.g., MG-132) to allow accumulation of ubiquitinated proteins
-
Antibodies for immunoprecipitation and Western blotting
-
Affinity beads (e.g., Protein A/G agarose (B213101) or Ni-NTA agarose)
Procedure:
-
Transfect cells with the appropriate plasmids.
-
Treat the cells with the inhibitor at the desired concentration and for the desired time. Treat with a proteasome inhibitor for the last few hours before harvesting.
-
Lyse the cells and clarify the lysate by centrifugation.
-
Perform immunoprecipitation of the protein of interest using a specific antibody and affinity beads.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using an antibody against ubiquitin to detect the ubiquitination status of the target protein.
Visualizing the Ubiquitin Pathway and Experimental Workflows
Caption: The ubiquitin-proteasome pathway with points of intervention for various inhibitors.
Caption: Workflow for an in vitro ubiquitination assay to test inhibitor activity.
Caption: Workflow for an in vivo ubiquitination assay to assess inhibitor effects in cells.
Conclusion
This compound stands out as a crucial chemical probe for investigating the roles of HECT E3 ligases. Its unique mechanism of action and, most importantly, its selectivity for HECT-type over RING-type ligases, provide a clear advantage for dissecting the complexities of the ubiquitin-proteasome system. While broader inhibitors can elucidate the overall importance of ubiquitination, and highly specific inhibitors can pinpoint the function of a single enzyme, this compound occupies a valuable middle ground, enabling the functional analysis of an entire class of E3 ligases. This comparative guide underscores the importance of selecting the appropriate inhibitor based on the specific biological question being addressed and highlights this compound's role as a potent and selective tool for ubiquitin system research.
References
- 1. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tribioscience.com [tribioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 7. caymanchem.com [caymanchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Small molecules that target the ubiquitin system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the Ubiquitin-Proteasome System for Cancer Therapeutics by Small-Molecule Inhibitors | MDPI [mdpi.com]
Validating Heclin's Mechanism: A Comparative Guide Using Site-Directed Mutagenesis of HECT Ligases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of action of Heclin, a known HECT E3 ligase inhibitor, with the effects of site-directed mutagenesis of the catalytic cysteine in HECT ligases. The experimental data presented herein supports the proposed mechanism of this compound and offers a framework for validating its effects in drug development and research settings.
Introduction to HECT E3 Ligases and this compound
HECT (Homologous to E6AP C-terminus) E3 ubiquitin ligases are a critical family of enzymes that mediate the transfer of ubiquitin to substrate proteins, a process central to cellular protein degradation and signaling pathways.[1] These ligases function through a two-step mechanism involving the formation of a thioester intermediate with ubiquitin on a conserved active site cysteine residue before transferring it to the target protein.[1]
This compound has been identified as a small molecule inhibitor of several HECT E3 ligases.[2][3] It is proposed to act not by competing with the E2 ubiquitin-conjugating enzyme, but by inducing a conformational change in the HECT domain.[2][3] This conformational change leads to the spontaneous oxidation of the active site cysteine, thereby inhibiting the ligase's catalytic activity.[2]
Comparative Analysis: this compound Inhibition vs. Site-Directed Mutagenesis
To validate this compound's proposed mechanism of action, a direct comparison with the effects of mutating the active site cysteine is essential. Site-directed mutagenesis allows for the specific alteration of this key catalytic residue, typically by replacing the cysteine with a non-reactive amino acid like serine or alanine. This mutation renders the enzyme catalytically inactive, providing a clear benchmark against which to compare the effects of a chemical inhibitor like this compound.
Quantitative Data Summary
The following table summarizes the inhibitory effects of this compound on various wild-type HECT E3 ligases and compares this with the functional outcome of mutating the active site cysteine.
| HECT E3 Ligase | Treatment/Modification | IC50 (µM) | Effect on Ubiquitination | Reference |
| Smurf2 | This compound | 6.8 | Inhibition | [4] |
| Nedd4 | This compound | 6.3 | Inhibition | [4] |
| WWP1 | This compound | 6.9 | Inhibition | [4] |
| Nedd4 | Cysteine to Serine (C/S) Mutant | N/A | Abolished Activity | [2] |
| Smurf2 | Cysteine to Alanine (C/A) Mutant | N/A | Abolished Activity | [2] |
Experimental Validation of this compound's Mechanism
The pivotal evidence supporting this compound's mechanism comes from experiments comparing its effect on wild-type HECT ligases versus their active site cysteine mutants. A key study by Mund et al. (2014) demonstrated that this compound induces the formation of disulfide-linked dimers of GST-Nedd4 in a non-reducing SDS-PAGE analysis.[2] Crucially, this dimerization effect was completely abolished when the active site cysteine was mutated to serine (C/S).[2] This finding directly implicates the active site cysteine as the target of this compound's action, leading to its oxidation and subsequent dimerization and inactivation.
Experimental Protocols
Site-Directed Mutagenesis of HECT Ligase (e.g., Nedd4 Cys to Ser)
This protocol is a generalized procedure based on standard molecular biology techniques.
a. Primer Design:
-
Design forward and reverse primers (~25-45 bases) containing the desired mutation (e.g., TGT to TCT for Cys to Ser).
-
The mutation should be in the middle of the primers with at least 10-15 bases of correct sequence on both sides.
-
The melting temperature (Tm) of the primers should be ≥ 78°C.
b. PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., Phusion) with the wild-type HECT ligase expression plasmid as the template and the mutagenic primers.
-
A typical reaction mixture includes: 1x Phusion HF Buffer, 200 µM dNTPs, 0.5 µM each primer, 1-25 ng of plasmid DNA, and 1-2 units of Phusion DNA Polymerase.
-
PCR cycling conditions: Initial denaturation at 98°C for 30 seconds, followed by 18-25 cycles of denaturation at 98°C for 10 seconds, annealing at 55-68°C for 30 seconds, and extension at 72°C for 3-4 minutes (depending on plasmid size), with a final extension at 72°C for 5-10 minutes.
c. DpnI Digestion:
-
Add 1 µL of DpnI restriction enzyme directly to the PCR product to digest the parental, methylated template DNA.
-
Incubate at 37°C for 1-2 hours.
d. Transformation:
-
Transform competent E. coli cells (e.g., DH5α) with 1-2 µL of the DpnI-treated PCR product.
-
Plate on selective antibiotic media and incubate overnight at 37°C.
e. Verification:
-
Isolate plasmid DNA from the resulting colonies and verify the presence of the mutation by DNA sequencing.
In Vitro Ubiquitination Assay
This protocol is adapted from standard assays used to measure HECT E3 ligase activity.
a. Reaction Mixture:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).
-
Combine the following components in the reaction buffer:
-
E1 activating enzyme (e.g., 50-100 nM)
-
E2 conjugating enzyme (e.g., UbcH5c or UbcH7, 0.5-2 µM)
-
Ubiquitin (e.g., 5-10 µM)
-
HECT E3 ligase (wild-type or mutant, e.g., 0.1-0.5 µM)
-
ATP (e.g., 2 mM)
-
-
For inhibitor studies, pre-incubate the E3 ligase with this compound (at desired concentrations) for 15-30 minutes at room temperature before adding ATP to start the reaction.
b. Reaction Incubation:
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for 30-90 minutes.
c. Quenching and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE followed by Western blotting using an anti-ubiquitin antibody to detect polyubiquitin (B1169507) chain formation. For non-reducing gels to observe dimerization, omit reducing agents like DTT or β-mercaptoethanol from the loading buffer.
Visualizing the Mechanisms
Conclusion
The validation of this compound's mechanism of action through site-directed mutagenesis provides a robust model for understanding its inhibitory function. The experimental evidence strongly supports that this compound induces a conformational change in HECT E3 ligases, leading to the oxidation of the essential active site cysteine and subsequent inactivation of the enzyme. This is corroborated by the observation that mutating this cysteine residue to a non-reactive amino acid phenocopies the inhibitory effect of this compound and renders the enzyme insensitive to the compound. This comparative approach is a powerful tool for researchers and drug developers in the characterization of HECT E3 ligase inhibitors and the elucidation of their molecular mechanisms.
References
Heclin vs. RING E3 Ligase Inhibitors: A Comparative Guide for Researchers
In the intricate world of protein degradation, E3 ubiquitin ligases play a pivotal role, acting as the primary determinants of substrate specificity. Their targeted inhibition has emerged as a promising therapeutic strategy in various diseases, including cancer. This guide provides a detailed comparison of Heclin, a notable HECT E3 ligase inhibitor, with inhibitors of RING (Really Interesting New Gene) domain E3 ligases, offering researchers a comprehensive overview of their mechanisms, effectiveness, and the experimental protocols to evaluate them.
Differentiating HECT and RING E3 Ligases: A Tale of Two Mechanisms
HECT (Homologous to E6AP C-Terminus) and RING E3 ligases represent the two largest families of E3 ligases, distinguished by their distinct mechanisms of ubiquitin transfer.[1][2]
-
HECT E3 Ligases employ a two-step process. They first accept ubiquitin from an E2 conjugating enzyme, forming a covalent thioester intermediate with a catalytic cysteine residue within their HECT domain. Subsequently, they transfer ubiquitin directly to the substrate.[1][2]
-
RING E3 Ligases function as molecular scaffolds. They do not form a covalent intermediate with ubiquitin. Instead, they simultaneously bind both the ubiquitin-loaded E2 enzyme and the substrate, facilitating the direct transfer of ubiquitin from the E2 to the substrate.[1][3][4]
This fundamental mechanistic difference underpins the distinct approaches required for their inhibition.
This compound: A Selective HECT E3 Ligase Inhibitor
This compound is a small molecule inhibitor identified for its ability to broadly inhibit HECT-type E3 ligases.[5][6] Its mechanism of action is unique; it does not compete with E2 enzyme binding but induces a conformational change in the HECT domain. This change leads to the oxidation of the active site cysteine, thereby inhibiting the ligase's activity.[5][6][7]
RING E3 Ligase Inhibitors: A Diverse Class of Molecules
Given the vast number of RING E3 ligases (over 600 in humans), their inhibitors are a diverse group.[2] They typically work by disrupting critical protein-protein interactions (PPIs). For this comparison, we will focus on three well-characterized examples:
-
Nutlin-3a: A potent and selective inhibitor of the MDM2-p53 interaction. By binding to the p53-binding pocket of MDM2, Nutlin-3a prevents the degradation of the tumor suppressor p53.[5][6]
-
VH032: A ligand that binds to the von Hippel-Lindau (VHL) E3 ligase, disrupting its interaction with Hypoxia-Inducible Factor-α (HIF-α).[4][8][9]
-
LCL161: A SMAC mimetic that antagonizes Inhibitor of Apoptosis Proteins (IAPs), such as cIAP1, which possess RING domains and E3 ligase activity. LCL161 induces the auto-degradation of cIAP1, leading to apoptosis.[7][10][11]
Quantitative Comparison of Inhibitor Effectiveness
The following table summarizes the inhibitory concentrations (IC50) of this compound and the selected RING E3 ligase inhibitors against their respective targets. It is crucial to note that these values are context-dependent and can vary based on the specific assay conditions.
| Inhibitor | E3 Ligase Type | Target E3 Ligase | IC50 (in vitro) | Cell-Based IC50 | Reference(s) |
| This compound | HECT | Smurf2 | 6.8 µM | 9 µM (HEK293) | [6][12][13][14] |
| Nedd4 | 6.3 µM | - | [6][12][13] | ||
| WWP1 | 6.9 µM | - | [6][12][13] | ||
| Nutlin-3a | RING | MDM2 | 90 nM (p53 displacement) | 4.15 - 28.03 µM (cell viability) | [5][6][12][13] |
| VH032 | RING | VHL | 185 nM (Kd) | - | [4][8][9] |
| LCL161 | RING | cIAP1 | 0.4 nM | 10.23 - 19.19 µM (cell viability) | [10] |
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the distinct signaling pathways and mechanisms of action for this compound and the representative RING E3 ligase inhibitors.
References
- 1. Assays for RING family ubiquitin ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Analysis of E3 Ubiquitin Ligase Function [jove.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. VH 032 Supplier | CAS 1448188-62-2 | VH032 | Tocris Bioscience [tocris.com]
- 5. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Identification of FDA-approved drugs that computationally bind to MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tripod.nih.gov [tripod.nih.gov]
Comparison Guide: Utilizing Substrate Accumulation as a Potent Marker for Heclin's Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for assessing the activity of Heclin, a small molecule inhibitor of HECT E3 ubiquitin ligases. A primary focus is placed on the substrate accumulation method, evaluated against alternative assays. This document furnishes detailed experimental protocols, comparative data, and visual workflows to aid in the selection of the most suitable assay for your research needs.
Introduction to this compound and its Mechanism of Action
This compound is a valuable research tool that acts as an inhibitor of HECT (Homologous to the E6AP Carboxyl Terminus) domain-containing E3 ubiquitin ligases.[1][2] It has been shown to inhibit several HECT ligases, including Smurf2, Nedd4, and WWP1, with IC50 values in the low micromolar range.[2][3][4] The mechanism of inhibition does not involve blocking the E2 ubiquitin-conjugating enzyme binding site. Instead, this compound induces a conformational change in the HECT domain, which results in the oxidation of the active site cysteine residue, thereby blocking the transfer of ubiquitin to substrate proteins.[1][3][5] This inhibition of ubiquitination leads to the stabilization and subsequent accumulation of substrate proteins that are normally targeted for degradation. This characteristic makes the measurement of substrate accumulation a direct and reliable indicator of this compound's cellular activity.
Method 1: Substrate Accumulation Assay via Western Blot
This method directly measures the biological consequence of this compound's activity in a cellular context by quantifying the increase of a specific HECT ligase substrate.
Experimental Protocol
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HEK293) at a density of 1 x 10^6 cells/well in a 6-well plate. Culture overnight at 37°C with 5% CO2.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) dissolved in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubate the cells for a predetermined period (e.g., 6-24 hours) to allow for substrate accumulation.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
-
Western Blotting:
-
Normalize protein samples to a concentration of 2 µg/µL with lysis buffer and Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load 20 µg of protein per lane onto an SDS-PAGE gel. Include a protein ladder.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a known substrate of a this compound-sensitive HECT ligase (e.g., PARP1 for Smurf2) overnight at 4°C. Also, probe with a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target substrate band to the intensity of the loading control band.
-
Express the data as a fold change relative to the untreated control (0 µM this compound).
-
Data Presentation: Substrate Accumulation
| This compound Concentration (µM) | Normalized Substrate Level (Arbitrary Units) | Fold Change vs. Control |
| 0 (Control) | 1.00 ± 0.12 | 1.0 |
| 5 | 1.85 ± 0.21 | 1.85 |
| 10 | 3.20 ± 0.35 | 3.2 |
| 20 | 4.50 ± 0.48 | 4.5 |
| 40 | 4.65 ± 0.51 | 4.65 |
Table 1: Example data demonstrating a dose-dependent accumulation of a target substrate in HEK293 cells treated with this compound for 24 hours. Data are represented as mean ± standard deviation.
Diagrams
Caption: this compound inhibits HECT E3 ligases, preventing substrate ubiquitination.
Caption: Experimental workflow for the substrate accumulation assay.
Alternative Methods for Comparison
Method 2: In Vitro Ubiquitination Assay
This biochemical assay directly measures the enzymatic activity of a purified HECT E3 ligase in a cell-free system.
Principle: The assay reconstitutes the ubiquitination cascade (E1, E2, E3, Ubiquitin, and ATP) in the presence of a substrate. The formation of polyubiquitin (B1169507) chains on the substrate or the E3 ligase itself (autoubiquitination) is measured, typically by Western blot, as a function of enzyme activity.
Experimental Protocol:
-
Set up reactions in ubiquitin assay buffer containing ATP, purified E1 enzyme, E2 enzyme (e.g., UbcH5), and FLAG-tagged ubiquitin.
-
Add the purified HECT domain of the E3 ligase (e.g., Smurf2).
-
Add varying concentrations of this compound or DMSO as a vehicle control.
-
Initiate the reaction by adding the substrate.
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analyze the reaction products by SDS-PAGE and Western blot using an anti-FLAG antibody to detect polyubiquitination.
-
Quantify band intensity to determine the extent of inhibition and calculate the IC50 value.
Data Presentation: In Vitro Activity
| Method | This compound IC50 (µM) for Smurf2 |
| In Vitro Ubiquitination Assay | 6.8[2][3][4] |
| Cell-Based Autoubiquitination | 9.0[4] |
Table 2: Published IC50 values for this compound against Smurf2, demonstrating its inhibitory potency in both in vitro and cell-based assays.
Method 3: Hedgehog Signaling Reporter Assay
This cell-based assay measures the activity of a signaling pathway known to be regulated by HECT E3 ligases.
Principle: The Hedgehog (Hh) signaling pathway is critical in development and cancer, and its components are regulated by ubiquitination.[6][7][8] A common method to measure pathway activity is to use a reporter gene, such as luciferase, under the control of a promoter containing binding sites for the Gli transcription factor, a key effector of the Hh pathway.[9] Inhibition of an E3 ligase that degrades a positive regulator of the pathway would lead to an increase in reporter activity.
Experimental Protocol:
-
Transfect Hh-responsive cells (e.g., NIH3T3) with a Gli-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).[10]
-
Treat the cells with a Hh pathway agonist (e.g., ShhN-conditioned media or SAG) in the presence of varying concentrations of this compound or DMSO control.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold change in reporter activity relative to the agonist-only treated cells.
Data Presentation: Reporter Gene Activity
| Treatment | Normalized Luciferase Activity (RLU) | Fold Change vs. Agonist Only |
| Untreated Control | 100 ± 15 | 0.1 |
| Agonist Only | 1000 ± 95 | 1.0 |
| Agonist + 10 µM this compound | 1550 ± 140 | 1.55 |
| Agonist + 20 µM this compound | 2100 ± 205 | 2.1 |
Table 3: Hypothetical data showing this compound potentiates Hedgehog pathway signaling, likely by inhibiting the degradation of a positive pathway regulator. RLU = Relative Light Units.
Comparative Analysis of Methods
| Feature | Substrate Accumulation (Western Blot) | In Vitro Ubiquitination Assay | Reporter Gene Assay |
| Measurement Type | Direct biological effect in cells | Direct enzymatic activity | Downstream pathway activity |
| Context | Cellular (in situ) | Biochemical (in vitro) | Cellular (in situ) |
| Throughput | Low to Medium | Medium to High | High |
| Primary Output | Protein levels (Fold Change) | Enzymatic Rate (IC50) | Gene expression (Fold Change) |
| Key Advantage | Confirms cellular target engagement | Precise mechanistic data | Functional pathway readout |
| Key Limitation | Requires specific antibodies | Lacks cellular context | Indirect measure of activity |
| Relevance to Drug Dev. | Target validation, PK/PD studies | Primary screening, SAR | Secondary screening, MOA |
Conclusion
The use of substrate accumulation as a marker for this compound's activity offers a robust and physiologically relevant method to confirm target engagement within a cellular environment. It provides a direct link between the inhibitor and its biological consequence, making it an invaluable tool for validating the mechanism of action.
While in vitro ubiquitination assays are superior for determining precise inhibitory constants (IC50) and for high-throughput screening of compound libraries, they lack the complexity of a cellular system. Conversely, reporter gene assays provide a functional readout of downstream pathway modulation, which is crucial for understanding the broader biological impact of the inhibitor.
For researchers aiming to confirm that this compound is active in their specific cellular model and to directly observe the stabilization of a target protein, the substrate accumulation method is highly recommended. For a comprehensive understanding, a combination of these methods is ideal: using an in vitro assay for initial characterization, followed by substrate accumulation and reporter assays to confirm cellular activity and functional consequences.
References
- 1. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 3. tribioscience.com [tribioscience.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 7. Pathways: Hedgehog Signaling | www.antibodies-online.com [antibodies-online.com]
- 8. The hedgehog/Gli-1 signaling pathways is involved in the inhibitory effect of resveratrol on human colorectal cancer HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hedgehog (Hh) Reporter Activity Assay [en.bio-protocol.org]
- 10. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]
Validating the Downstream Effects of Heclin on Key Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Heclin, a small molecule inhibitor of HECT E3 ubiquitin ligases, and its downstream effects on the Wnt, Hedgehog, and Notch signaling pathways. We offer a comparative analysis of this compound against other well-established pathway inhibitors, supported by experimental data and detailed protocols for validation.
This compound: A Selective HECT E3 Ubiquitin Ligase Inhibitor
This compound (CAS Number: 890605-54-6) is a selective inhibitor of HECT (Homologous to E6AP C-terminus) domain-containing E3 ubiquitin ligases.[1][2][3][4][5] Its mechanism of action involves inducing a conformational change in the HECT domain, leading to the oxidation of the active site cysteine, rather than directly competing with the E2 ubiquitin-conjugating enzyme.[6] This selectivity makes this compound a valuable tool for distinguishing between HECT- and RING-mediated ubiquitination events. This compound has been shown to inhibit several HECT E3 ligases, including Smurf2, Nedd4, and WWP1, with IC50 values in the low micromolar range.[1][2][3][4][5]
Comparative Analysis of this compound and Other Signaling Pathway Inhibitors
The following tables provide a comparative summary of this compound and other known inhibitors of the Wnt, Hedgehog, and Notch signaling pathways. The projected effects of this compound are based on its known targets (Smurf2 and Nedd4) and their roles in these pathways.
Wnt Signaling Pathway
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its dysregulation is implicated in various cancers. This compound is expected to modulate the Wnt pathway through its inhibition of Smurf2, a HECT E3 ligase that targets key pathway components for degradation.[7]
| Inhibitor | Target | Mechanism of Action | Reported/Expected Downstream Effects | IC50/EC50 |
| This compound | Smurf2 (HECT E3 Ligase) | Induces conformational change and oxidation of the active site cysteine.[6] | Inhibition of Smurf2 is expected to prevent the degradation of Dishevelled (Dvl), leading to the stabilization of β-catenin and activation of Wnt target genes.[7] | ~6.8 µM for Smurf2[1][2][3][4][5] |
| XAV939 | Tankyrase 1/2 | Stabilizes Axin by inhibiting its PARsylation-dependent ubiquitination and degradation, leading to enhanced β-catenin degradation.[6][8][9][10][11] | Decreased β-catenin levels and downregulation of Wnt target genes like Axin2 and c-Myc.[9] | 11 nM (TNKS1), 4 nM (TNKS2)[8] |
| ICG-001 | CBP/β-catenin interaction | Disrupts the interaction between β-catenin and the transcriptional coactivator CBP. | Selective downregulation of Wnt/β-catenin target genes. | 3 µM for inhibiting TCF/β-catenin transcription |
| Pyrvinium Pamoate | Casein Kinase 1α (CK1α) | Activates CK1α, a component of the β-catenin destruction complex. | Promotes the phosphorylation and subsequent degradation of β-catenin. | Varies by cell line |
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a critical role in embryonic patterning and adult tissue maintenance. Aberrant activation of this pathway is a hallmark of several cancers. HECT E3 ligases, including Smurf proteins, have been shown to regulate the Hh pathway by targeting the receptor Patched (Ptc) for degradation.[1][12][13][14]
| Inhibitor | Target | Mechanism of Action | Reported/Expected Downstream Effects | IC50/EC50 |
| This compound | Smurf1/2 (HECT E3 Ligase) | Induces conformational change and oxidation of the active site cysteine.[6] | Inhibition of Smurf proteins is expected to stabilize the Patched (Ptc) receptor, leading to increased repression of Smoothened (Smo) and subsequent downregulation of Hh target genes like Gli1.[1][12][13][14] | ~6.8 µM for Smurf2[1][2][3][4][5] |
| Vismodegib | Smoothened (Smo) | Binds to and inhibits the 7-transmembrane protein Smoothened.[14][15][16][17][18] | Blocks the activation of Gli transcription factors and downregulates Hh target genes, including GLI1 and PTCH1.[16] | ~3 nM |
| Sonidegib | Smoothened (Smo) | A potent and selective inhibitor of Smoothened. | Similar to Vismodegib, it leads to the suppression of the Hh signaling pathway. | ~1.3 nM (human Smo) |
| GANT61 | Gli1/Gli2 | Interferes with the DNA binding of Gli transcription factors. | Directly inhibits the transcription of Hh target genes, bypassing upstream pathway components. | ~5 µM |
Notch Signaling Pathway
The Notch signaling pathway is a highly conserved cell-cell communication system that governs cell fate decisions. Dysregulation of Notch signaling is associated with a variety of developmental disorders and cancers. The HECT E3 ligase Nedd4 has been implicated in the regulation of Notch signaling through the ubiquitination and degradation of the Notch receptor.[19][20]
| Inhibitor | Target | Mechanism of Action | Reported/Expected Downstream Effects | IC50/EC50 |
| This compound | Nedd4 (HECT E3 Ligase) | Induces conformational change and oxidation of the active site cysteine.[6] | Inhibition of Nedd4 is expected to stabilize the Notch receptor, potentially leading to increased levels of the Notch Intracellular Domain (NICD) and activation of Notch target genes like Hes1 and Hey1.[19] | ~6.3 µM for Nedd4[1][2][3][4][5] |
| DAPT | γ-secretase | A non-selective inhibitor of the γ-secretase complex. | Prevents the final proteolytic cleavage of the Notch receptor, thereby blocking the release of the Notch Intracellular Domain (NICD) and inhibiting Notch signaling. | ~20 nM for inhibiting Aβ42 production |
| RO4929097 | γ-secretase | A potent and selective inhibitor of the γ-secretase complex. | Similar to DAPT, it inhibits the generation of NICD and subsequent downstream signaling. | 4.3 nM |
| Brontictuzumab | Notch1 Receptor | A monoclonal antibody that specifically targets the Notch1 receptor. | Blocks ligand binding and subsequent activation of the Notch1 signaling pathway. | Varies |
Experimental Protocols for Validating Downstream Effects
To validate the effects of this compound and other inhibitors on these signaling pathways, a combination of molecular and cellular assays is recommended.
Western Blotting for Key Pathway Proteins
Objective: To determine the protein levels of key signaling components such as β-catenin (Wnt), Gli1 (Hedgehog), and cleaved Notch1 (NICD) (Notch).
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, NIH-3T3, or a cancer cell line with known pathway activity) at a suitable density.
-
Treat cells with varying concentrations of this compound or a comparator inhibitor for a predetermined time course (e.g., 6, 12, 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-β-catenin, anti-Gli1, anti-cleaved Notch1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the protein levels to a loading control such as GAPDH or β-actin.
-
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
Objective: To measure the mRNA expression levels of downstream target genes of each signaling pathway (e.g., Axin2 for Wnt, Gli1 for Hedgehog, Hes1 for Notch).
Detailed Protocol:
-
Cell Culture and Treatment:
-
Follow the same procedure as for Western blotting.
-
-
RNA Extraction:
-
Isolate total RNA from the treated cells using a commercial RNA extraction kit (e.g., TRIzol or column-based kits).
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the target genes and a reference gene (e.g., GAPDH, ACTB).
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Luciferase Reporter Assay for Pathway Activity
Objective: To quantify the transcriptional activity of the signaling pathways using a reporter construct.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Plate cells in a multi-well plate.
-
Co-transfect the cells with a pathway-specific luciferase reporter plasmid (e.g., TOP/FOPflash for Wnt, Gli-responsive reporter for Hedgehog, CSL-reporter for Notch) and a control plasmid expressing Renilla luciferase (for normalization).
-
-
Inhibitor Treatment:
-
After transfection, treat the cells with this compound or other inhibitors at various concentrations.
-
-
Luciferase Assay:
-
After the treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the core components of the Wnt, Hedgehog, and Notch signaling pathways, as well as a general experimental workflow for validating the downstream effects of this compound.
Caption: Wnt Signaling Pathway and the inhibitory action of this compound.
Caption: Hedgehog Signaling Pathway and this compound's inhibitory role.
Caption: Notch Signaling Pathway illustrating this compound's point of inhibition.
Caption: General experimental workflow for validating this compound's effects.
References
- 1. Activation of Smurf E3 Ligase Promoted by Smoothened Regulates Hedgehog Signaling through Targeting Patched Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Targeting Hedgehog Signalling through the Ubiquitylation Process: The Multiple Roles of the HECT-E3 Ligase Itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepdyve.com [deepdyve.com]
- 5. HPV E6 inhibits E6AP to regulate epithelial homeostasis by modulating keratinocyte differentiation commitment and YAP1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E3 ligase Herc4 regulates Hedgehog signalling through promoting Smoothened degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Regulation of Smoothened Trafficking and Abundance in Hedgehog Signaling [frontiersin.org]
- 8. youtube.com [youtube.com]
- 9. Regulation of Hedgehog signaling by ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of Smurf E3 Ligase Promoted by Smoothened Regulates Hedgehog Signaling through Targeting Patched Turnover | Gene Tools, LLC [gene-tools.com]
- 11. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 12. Identification of Nedd4 as a novel regulator in Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Targeting Hedgehog Signalling through the Ubiquitylation Process: The Multiple Roles of the HECT-E3 Ligase Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The giant E3 ligase HUWE1 is linked to tumorigenesis, spermatogenesis, intellectual disability, and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A conformational switch regulates the ubiquitin ligase HUWE1 | eLife [elifesciences.org]
- 18. CS-08: SONIC HEDGEHOG SIGNALING PROTECTS ATOH1 FROM DEGRADATION MEDIATED BY THE HECT DOMAIN E3 UBIQUITIN LIGASE HUWE1 IN CEREBELLAR GRANULE NEURON PROGENITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of Hedgehog Signal Transduction by Ubiquitination and Deubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Cross-Validation of Heclin's Effects with Genetic Knockdown of HECT Ligases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of the small molecule HECT E3 ligase inhibitor, Heclin, with the outcomes of genetic knockdown of specific HECT ligases. The objective is to cross-validate the pharmacological effects of this compound and provide a resource for researchers studying HECT ligase biology and developing targeted therapeutics.
Comparative Data Summary
The following table summarizes the quantitative effects of this compound treatment versus genetic knockdown of its known target HECT ligases: Smurf2, Nedd4, and WWP1. Data has been compiled from multiple studies to facilitate a comparative overview.
| Target Ligase | Method of Inhibition | Cell Line(s) | Key Quantitative Readout | Observed Effect | Reference |
| Smurf2 | This compound Treatment | HEK293T, others | IC50 for in vitro auto-ubiquitination | 6.8 µM | [1][2] |
| Genetic Knockdown (KO) | Mouse Embryonic Fibroblasts (MEFs) | TGF-β-mediated transcriptional response | Elevated response in Smurf2-/- MEFs | [3][4] | |
| Nedd4 | This compound Treatment | HEK293T, others | IC50 for in vitro auto-ubiquitination | 6.3 µM | [1][2] |
| This compound Treatment | Human Hepatocellular Carcinoma (HCC) cells | Cell proliferation | Significantly decreased | [5] | |
| Genetic Knockdown (shRNA) | DU145 (prostate cancer) | Colony formation | Inhibited | [6] | |
| Genetic Knockdown (shRNA) | DU145 (prostate cancer) | Apoptosis | Induced | [6] | |
| Genetic Knockdown (KO) | LIM1215 (colorectal cancer) | Cell proliferation (MTS assay) | Significantly reduced | [7] | |
| WWP1 | This compound Treatment | HEK293T, others | IC50 for in vitro auto-ubiquitination | 6.9 µM | [1][2] |
| Genetic Knockdown (siRNA) | MCF10A (breast epithelial) | Cell surface ErbB2/EGFR levels | Decreased | [8] | |
| Genetic Knockdown (shRNA) | Acute Myeloid Leukemia (AML) cell lines | Cell viability | Decreased | [9] | |
| Genetic Knockdown (shRNA) | Acute Myeloid Leukemia (AML) cell lines | Cell cycle | Arrest at G1 phase | [9] |
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental procedures are provided below to enhance understanding.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., HEK293T, DU145, MCF10A) in appropriate culture vessels and allow them to adhere and reach 50-70% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM).
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration used.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: After incubation, harvest the cells for downstream analysis such as cell viability assays, Western blotting, or ubiquitination assays.
Genetic Knockdown of HECT Ligases using siRNA
-
siRNA Design and Preparation: Obtain pre-designed and validated siRNAs targeting the HECT ligase of interest (e.g., Smurf2, Nedd4, WWP1) and a non-targeting control siRNA. Resuspend siRNAs in nuclease-free water or buffer to the desired stock concentration.
-
Transfection:
-
Seed cells in antibiotic-free medium to achieve 30-50% confluency on the day of transfection.
-
In separate tubes, dilute the siRNA and a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow the formation of siRNA-lipid complexes.
-
Add the complexes to the cells and gently swirl the plate to ensure even distribution.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Verification of Knockdown: Harvest a portion of the cells to verify the knockdown efficiency by Western blotting or qRT-PCR.
-
Functional Assays: Utilize the remaining cells for functional assays to assess the phenotypic consequences of the HECT ligase knockdown.
In Vivo Ubiquitination Assay
-
Cell Transfection and Treatment: Co-transfect cells with expression vectors for a tagged substrate protein and His-tagged ubiquitin. Following transfection, treat the cells with this compound or perform siRNA-mediated knockdown of the target HECT ligase.
-
Cell Lysis under Denaturing Conditions:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a denaturing buffer (e.g., 6 M guanidine-HCl) to inhibit deubiquitinase activity and disrupt protein-protein interactions.[10]
-
Sonicate the lysate to shear genomic DNA.
-
-
Purification of His-Ubiquitinated Proteins:
-
Incubate the cleared cell lysate with Ni-NTA agarose (B213101) beads to capture His-tagged ubiquitinated proteins.[10]
-
Wash the beads extensively with buffers containing a lower concentration of the denaturant to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads.
-
Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the tagged substrate protein to detect its ubiquitinated forms.
-
Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound or perform siRNA knockdown as described previously.
-
Addition of Reagent: After the desired incubation period, add MTT or MTS reagent to each well.[11]
-
Incubation: Incubate the plate at 37°C for 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.[11]
-
Solubilization (for MTT assay): If using MTT, add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blotting
-
Protein Extraction: Lyse cells in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Smurf2, anti-Nedd4, anti-WWP1, or an antibody against a downstream signaling molecule) overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
References
- 1. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tribioscience.com [tribioscience.com]
- 3. Ablation of Smurf2 reveals an inhibition in TGF-β signalling through multiple mono-ubiquitination of Smad3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ablation of Smurf2 reveals an inhibition in TGF-β signalling through multiple mono-ubiquitination of Smad3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitin ligase NEDD4 promotes the proliferation of hepatocellular carcinoma cells through targeting PCDH17 protein for ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nedd4 E3 ubiquitin ligase promotes cell proliferation and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ubiquitination assay [bio-protocol.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Heclin: A Comparative Analysis of In Vitro and In Vivo Efficacy in HECT E3 Ligase Inhibition
For Immediate Release
This publication provides a comprehensive comparison of the in vitro and in vivo efficacy of Heclin, a small molecule inhibitor of HECT domain E3 ubiquitin ligases. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the ubiquitin-proteasome system. The following sections detail this compound's performance against other HECT E3 ligase inhibitors, supported by experimental data, detailed protocols, and visualizations of the underlying biological mechanisms.
Executive Summary
This compound has emerged as a potent and selective inhibitor of several HECT E3 ubiquitin ligases, demonstrating efficacy in both biochemical assays and a preclinical animal model of cardiac hypertrophy. It operates through a distinct mechanism of action by inducing a conformational change in the HECT domain, leading to the oxidation of the active site cysteine, rather than competing for the E2 binding site.[1] While direct head-to-head comparative studies with other HECT E3 ligase inhibitors are limited, this guide consolidates available data to provide an objective assessment of this compound's performance.
In Vitro Efficacy of this compound
This compound has been demonstrated to inhibit the auto-ubiquitination of several Nedd4 family HECT E3 ligases with low micromolar potency. The half-maximal inhibitory concentrations (IC50) for this compound against key HECT ligases are summarized in the table below.
| HECT E3 Ligase | IC50 (µM) |
| Smurf2 | 6.8[1][2][3][4] |
| Nedd4 | 6.3[2][3][4] |
| WWP1 | 6.9[2][3][4] |
| Smurf2 (in HEK293 cells) | 9.0[5] |
Notably, this compound exhibits selectivity for HECT-type ligases and does not inhibit RING domain ligases, making it a valuable tool for distinguishing between the two major classes of E3 ligases.[2]
In Vivo Efficacy of this compound in a Cardiac Hypertrophy Model
A significant in vivo study has demonstrated the therapeutic potential of this compound in a mouse model of cardiac hypertrophy induced by transverse aortic constriction (TAC). Prophylactic or therapeutic administration of this compound at a dose of 10 mg/kg/day (intraperitoneal injection) for 4-5 weeks effectively suppressed the development of cardiac hypertrophy and preserved heart function.
The underlying mechanism in this model involves the Wnt/β-catenin signaling pathway. This compound was shown to inhibit the ubiquitination and subsequent degradation of AXIN1, a negative regulator of this pathway, by the HECT E3 ligase SMURF2. This leads to the stabilization of AXIN1 and attenuation of the hypertrophic response.
Comparative Landscape of HECT E3 Ligase Inhibitors
-
Clomipramine: An antidepressant drug identified as an inhibitor of ITCH, another HECT E3 ligase.[6][7] It appears to block the transthiolation of ubiquitin to ITCH.[7] However, its inhibitory concentrations against ITCH in vitro are significantly higher than those of this compound against its targets.[7]
-
SVAK-12: A virtual screening hit that potentiates BMP-2 activity and has shown efficacy in animal models of bone formation.[8] Its mechanism is suggested to involve covalent modification of cysteine residues.[8]
-
Ubiquitin Variants (UbVs): Engineered ubiquitin molecules that can act as highly specific inhibitors of HECT E3 ligases, such as Smurf2, by blocking the E2-binding site.[9]
Without direct comparative data, a definitive statement on superior efficacy is not possible. However, this compound's low micromolar in vitro potency and demonstrated in vivo efficacy in a disease model position it as a significant tool for studying HECT E3 ligase biology and a potential starting point for therapeutic development.
Experimental Protocols
In Vitro HECT E3 Ligase Auto-ubiquitination Assay
This protocol is adapted from studies evaluating this compound's in vitro efficacy.
Reagents:
-
Recombinant HECT domain of the E3 ligase of interest (e.g., Smurf2, Nedd4, WWP1)
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (e.g., UbcH7)
-
Ubiquitin
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
This compound (or other inhibitors) dissolved in DMSO
-
ELISA plates coated with anti-GST antibody (for GST-tagged HECT domains)
-
HRP-conjugated anti-ubiquitin antibody
-
TMB substrate
Procedure:
-
Coat ELISA plate wells with anti-GST antibody overnight at 4°C.
-
Wash wells with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block wells with a suitable blocking buffer for 1 hour at room temperature.
-
Add the GST-tagged HECT E3 ligase to the wells and incubate for 1 hour at room temperature.
-
Wash wells to remove unbound ligase.
-
Prepare the ubiquitination reaction mixture containing E1, E2, ubiquitin, and ATP in the assay buffer.
-
Add this compound or vehicle (DMSO) at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the reaction mixture to the wells containing the immobilized HECT E3 ligase.
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
-
Wash the wells to stop the reaction and remove unbound reagents.
-
Add HRP-conjugated anti-ubiquitin antibody and incubate for 1 hour at room temperature.
-
Wash the wells thoroughly.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 1M H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo this compound Administration in a Mouse Model of Cardiac Hypertrophy
This protocol is based on the successful in vivo study of this compound.
Animal Model:
-
Male C57BL/6 mice are commonly used.
-
Cardiac hypertrophy is induced by transverse aortic constriction (TAC) surgery. Sham-operated animals serve as controls.
This compound Formulation and Administration:
-
This compound is dissolved in a suitable vehicle, such as a solution of DMSO, PEG300, and saline.
-
A dose of 10 mg/kg body weight is administered daily via intraperitoneal (i.p.) injection.
Experimental Procedure:
-
Induction of Cardiac Hypertrophy: Perform TAC surgery on anesthetized mice to induce pressure overload on the left ventricle. Perform sham surgery on the control group.
-
This compound Treatment:
-
Prophylactic: Begin daily i.p. injections of this compound or vehicle one day before TAC/sham surgery and continue for the duration of the study (e.g., 4-5 weeks).
-
Therapeutic: Begin daily i.p. injections of this compound or vehicle at a specified time point after TAC surgery (e.g., 1 week) and continue for the remainder of the study.
-
-
Monitoring: Monitor the health of the animals regularly, including body weight and signs of distress.
-
Echocardiography: Perform echocardiography at baseline and at the end of the study to assess cardiac function and dimensions (e.g., left ventricular wall thickness, ejection fraction).
-
Histological Analysis: At the end of the study, euthanize the animals and harvest the hearts.
-
Measure heart weight to body weight ratio.
-
Fix the hearts in formalin and embed in paraffin (B1166041) for histological staining (e.g., Hematoxylin and Eosin for cell size, Masson's trichrome for fibrosis).
-
-
Molecular Analysis:
-
Isolate protein from heart tissue to analyze the expression levels of key proteins in the Wnt/β-catenin pathway (e.g., SMURF2, AXIN1, β-catenin) by Western blotting.
-
Perform co-immunoprecipitation assays to assess the ubiquitination of AXIN1.
-
Visualizing the Mechanism of Action
This compound's Mechanism of HECT E3 Ligase Inhibition
The following diagram illustrates the proposed mechanism of action for this compound. Unlike competitive inhibitors that block the E2 binding site, this compound induces a conformational change in the HECT domain, leading to the oxidation of the catalytic cysteine and subsequent inactivation of the enzyme.
References
- 1. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tribioscience.com [tribioscience.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. This compound | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. High throughput screening for inhibitors of the HECT ubiquitin E3 ligase ITCH identifies antidepressant drugs as regulators of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developing Small‐Molecule Inhibitors of HECT‐Type Ubiquitin Ligases for Therapeutic Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and functional validation of a highly specific Smurf2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of the HECT E3 Ligase Inhibitor Heclin Using Activity-Based Probes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the specificity of Heclin, a known inhibitor of HECT E3 ubiquitin ligases. While direct, published experimental data comparing this compound's specificity using activity-based probes (ABPs) is not yet available, this document outlines the experimental design, data presentation, and expected outcomes of such an investigation. It serves as a practical guide for researchers seeking to characterize this compound and compare its performance against other potential HECT E3 ligase inhibitors.
Introduction to this compound and the Importance of Specificity Profiling
This compound is a small molecule inhibitor that targets several HECT (Homologous to E6AP C-terminus) E3 ubiquitin ligases, including Nedd4, Smurf2, and WWP1.[1][2][3] Its mechanism of action is distinct from typical competitive inhibitors. Instead of blocking the E2 ubiquitin-conjugating enzyme binding site, this compound induces a conformational change in the HECT domain, leading to the oxidation of the active site cysteine, thereby inhibiting its catalytic activity.[4][5][6] This unique mechanism underscores the importance of thoroughly characterizing its specificity to understand its cellular effects and potential therapeutic applications.
Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique used to assess the functional state of entire enzyme families directly in complex biological systems. Activity-based probes (ABPs) are chemical tools that covalently bind to the active site of enzymes in an activity-dependent manner. For HECT E3 ligases, ubiquitin-based (Ub-ABPs) or E2-conjugate-based (E2-Ub-ABPs) probes can be employed to profile the active members of this enzyme class.[7][8] By using a competitive ABPP approach, the specificity of an inhibitor like this compound can be determined by measuring its ability to prevent the labeling of its target enzymes by a broad-spectrum ABP.
Experimental Workflow for Specificity Profiling
The following workflow outlines a competitive ABPP experiment to determine the specificity of this compound.
Figure 1. A diagram illustrating the experimental workflow for assessing this compound's specificity using competitive activity-based protein profiling.
Detailed Experimental Protocols
3.1. Cell Culture and Inhibitor Treatment
-
Cell Line: Human Embryonic Kidney (HEK293) cells are a suitable model as they express a range of HECT E3 ligases.
-
Culture Conditions: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Inhibitor Treatment: Seed cells in 10 cm dishes and grow to 80-90% confluency. Treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) or a vehicle control (DMSO) for 4 hours.
3.2. Competitive Activity-Based Protein Profiling
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM DTT, and protease inhibitors).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Probe Labeling: Normalize protein concentrations across all samples. Incubate the lysates (e.g., 50 µg of protein) with a ubiquitin-based activity probe, such as Ub-VME (Ubiquitin-vinyl methyl ester), at a final concentration of 1-2 µM for 30 minutes at room temperature.
-
Sample Preparation for Analysis: Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
3.3. Data Analysis
-
In-gel Fluorescence Scanning: Resolve the labeled proteomes by SDS-PAGE. Scan the gel using a fluorescence scanner to visualize the labeled proteins. A decrease in fluorescence intensity for a specific band in the this compound-treated samples compared to the control indicates target engagement.
-
LC-MS/MS Analysis: For comprehensive specificity analysis, perform a "gel-free" ABPP-SILAC (Stable Isotope Labeling by Amino acids in Cell culture) experiment. This allows for the ratiometric comparison of probe-labeled proteins between inhibitor-treated and control-treated cells, providing a quantitative measure of inhibitor selectivity across the proteome.
Hypothetical Comparative Data
The following tables present hypothetical data that could be generated from the described experiments, comparing this compound to a hypothetical competitive HECT inhibitor ("Competitor A") and a non-selective, cysteine-reactive compound ("Cysteine Modifier B").
Table 1: In Vitro IC50 Values for HECT E3 Ligases
| Compound | Nedd4 (µM) | Smurf2 (µM) | WWP1 (µM) | HUWE1 (µM) |
| This compound | 6.3[1][2][5] | 6.8[1][2][5] | 6.9[1][2][5] | >100 |
| Competitor A | 2.5 | 3.1 | 4.0 | 50 |
| Cysteine Modifier B | 15 | 20 | 18 | 25 |
Table 2: Cellular Target Engagement Profile from Competitive ABPP
| Target Protein | This compound (10 µM) % Inhibition | Competitor A (10 µM) % Inhibition | Cysteine Modifier B (10 µM) % Inhibition |
| Nedd4 | 85 | 95 | 40 |
| Smurf2 | 82 | 92 | 35 |
| WWP1 | 80 | 90 | 38 |
| Other HECT Ligases | < 10 | 20-30 | 30-50 |
| RING E3 Ligases | 0[5] | < 5 | 20-40 |
| Other Cysteine Enzymes | < 5 | < 10 | 60-80 |
Interpreting the Results and Signaling Pathways
Based on its known mechanism, this compound is expected to show a high degree of selectivity for a subset of HECT E3 ligases. The competitive ABPP experiment would likely confirm that this compound prevents probe labeling of Nedd4, Smurf2, and WWP1 in a dose-dependent manner, with minimal impact on other HECT ligases and no significant inhibition of RING E3 ligases. This is in contrast to a hypothetical competitive inhibitor which might show a broader HECT ligase inhibition profile, and a non-selective cysteine modifier which would inhibit a wide range of cysteine-containing proteins.
Figure 2. A diagram of the HECT E3 ligase ubiquitination pathway and the mechanism of inhibition by this compound.
Conclusion
Assessing the specificity of inhibitors is crucial for their development as research tools and potential therapeutics. While this compound has been identified as a selective inhibitor of a subset of HECT E3 ligases, a comprehensive analysis using activity-based protein profiling would provide a more detailed and unbiased view of its cellular target landscape. The experimental framework presented here offers a robust strategy for characterizing this compound's specificity and comparing it to other modulators of the ubiquitin-proteasome system. Such studies are essential for validating its mechanism of action and for the rational design of future HECT E3 ligase inhibitors.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 3. xcessbio.com [xcessbio.com]
- 4. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tribioscience.com [tribioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Activity‐Based Probes for HECT E3 Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity-Based Probes for HECT E3 Ubiquitin Ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Heclin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing Heclin, a potent HECT E3 ubiquitin ligase inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3] While specific institutional guidelines should always be consulted, this document provides essential, step-by-step guidance for the safe handling and disposal of this compound waste.
This compound, identified by CAS Number 890605-54-6, is a small molecule with cytotoxic properties, necessitating careful management of its waste stream.[3][4] Adherence to proper disposal protocols minimizes risks to personnel and the environment.
This compound Chemical and Physical Properties
A summary of this compound's key chemical and physical data is presented below to inform safe handling and disposal decisions.
| Property | Value |
| Molecular Formula | C₁₇H₁₇NO₃[1][3][5] |
| Molecular Weight | 283.32 g/mol [1][3] |
| Appearance | Crystalline solid[6] |
| Purity | ≥98%[1][3] |
| Solubility | Soluble to 100 mM in DMSO and 50 mM in ethanol (B145695).[1] Also soluble up to 40 mg/mL in DMSO and 10 mg/mL in ethanol.[5] |
| Storage | Store at -20°C[1][5][6] |
This compound Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the recommended procedure for the disposal of this compound and materials contaminated with it. This is a general guideline; always operate in accordance with your institution's specific environmental health and safety (EHS) procedures and the manufacturer's Safety Data Sheet (SDS).
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
2. Waste Segregation: Proper segregation of waste is crucial. Prepare designated, clearly labeled hazardous waste containers.
-
Solid Waste:
-
Includes unused or expired this compound powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and any lab materials (e.g., pipette tips, microfuge tubes) that have come into direct contact with this compound.
-
Place all solid waste into a designated, sealable, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," and the appropriate hazard pictograms.
-
-
Liquid Waste:
-
Includes solutions containing this compound, such as stock solutions in DMSO or ethanol, and experimental media.
-
Collect all liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the solvents used (e.g., a polyethylene (B3416737) container for DMSO and ethanol solutions).
-
The label should specify the contents, including "this compound," the solvent(s) (e.g., DMSO, ethanol), and the approximate concentration.
-
Never pour this compound solutions down the drain.[7]
-
3. Container Management:
-
Keep hazardous waste containers securely closed when not in use.
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
4. Disposal Request:
-
Once the waste container is full (typically no more than 80% capacity), submit a hazardous waste pickup request through your institution's EHS department.
-
Ensure all labeling is complete and accurate before collection.
5. Decontamination:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound. Use a suitable cleaning agent as recommended by your institution's safety protocols.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe disposal of this compound waste.
Disclaimer: This information is intended as a general guide. All laboratory personnel must be trained on and adhere to the specific hazardous waste management policies and procedures established by their institution's Environmental Health and Safety department. Always refer to the official Safety Data Sheet (SDS) for this compound for complete safety information.
References
Personal protective equipment for handling Heclin
Essential Safety and Handling Guide for Heclin
For laboratory professionals, including researchers, scientists, and drug development experts, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for this compound, a HECT E3 ubiquitin ligase inhibitor. Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, appropriate personal protective equipment must be worn to prevent exposure. The following table summarizes the required PPE and safety measures.
| Protective Equipment | Specifications and Use |
| Eye and Face Protection | Wear chemical safety goggles and a face shield. |
| Skin Protection | |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Wear a lab coat or other protective clothing. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for prolonged use. |
| General Hygiene | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Handle in a well-ventilated area. |
Spill and Exposure Procedures
Immediate and appropriate response to spills and exposure is crucial to mitigate potential harm.
| Incident | Procedure |
| Skin Contact | Immediately wash off with plenty of water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |
| Spill | Use personal protective equipment. Absorb spill with inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for laboratory safety and environmental protection.
Handling and Storage
-
Handling: Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.
-
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. Recommended storage temperature is -20°C.
Disposal Plan
All waste materials should be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste. Do not allow the chemical to enter drains.
-
Contaminated Packaging: Dispose of as unused product.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
